3-Bromo-2,5-difluorobenzaldehyde
Description
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Structure
2D Structure
Properties
IUPAC Name |
3-bromo-2,5-difluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCPYZKOMHPTLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Bromo-2,5-difluorobenzaldehyde chemical properties
An In-depth Technical Guide to 3-Bromo-2,5-difluorobenzaldehyde for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of this compound, a key intermediate in the fields of pharmaceutical development and materials science. Its unique trifunctional nature—possessing an aldehyde, a bromine atom, and a difluorinated phenyl ring—renders it a versatile building block for complex molecular architectures. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its properties, synthesis, reactivity, and safe handling.
Core Chemical and Physical Properties
This compound is a substituted aromatic aldehyde whose utility is defined by the distinct reactivity of its functional groups. The electron-withdrawing nature of the fluorine atoms and the aldehyde group significantly influences the reactivity of the benzene ring and the carbon-bromine bond.
Below is a summary of its key physicochemical properties, consolidated for quick reference.
| Property | Value | Source(s) |
| CAS Number | 112279-64-8 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O | [1][2] |
| Molecular Weight | 221.00 g/mol | [1] |
| Appearance | Faint yellow crystalline solid | [2] |
| Melting Point | 36-40 °C | [3] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
| InChI Key | OXBHKEYDKAWFLS-UHFFFAOYSA-N |
Synthesis Pathway and Experimental Protocol
The most reliable and commonly cited synthesis for this compound involves the deamination of its 4-amino precursor via a diazotization-reduction sequence. This method is efficient and yields a high-purity product.
Mechanistic Rationale
The core of this synthesis is the Sandmeyer-type reaction, followed by a reduction.
-
Diazotization: The primary aromatic amine (4-amino-3-bromo-2,5-difluorobenzaldehyde) is treated with sodium nitrite (NaNO₂) in an acidic medium (acetic acid) to form a diazonium salt. This intermediate is highly reactive and serves as an excellent leaving group (-N₂).
-
Reductive Deamination: Hypophosphorous acid (H₃PO₂) is introduced as the reducing agent. It replaces the diazonium group with a hydrogen atom, effectively removing the amino functionality from the ring and yielding the target aldehyde. The choice of hypophosphorous acid is critical for its selectivity in this reduction without affecting the aldehyde or the halogen substituents.
Synthesis Workflow Diagram
References
A Technical Guide to 3-Bromo-2,5-difluorobenzaldehyde (CAS 112279-64-8): Properties, Synthesis, and Applications in Modern Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of 3-Bromo-2,5-difluorobenzaldehyde, a key aromatic building block in synthetic and medicinal chemistry. We will explore its physicochemical properties, detail a robust synthetic protocol, discuss its chemical reactivity, and highlight its utility in the development of complex molecules.
Core Characteristics: Physicochemical and Spectroscopic Profile
This compound, with the CAS number 112279-64-8, is a trifunctionalized benzene ring that serves as a versatile intermediate.[1] The presence of an aldehyde, a bromine atom, and two fluorine atoms imparts a unique reactivity profile, making it a valuable precursor in multi-step syntheses.
The aldehyde group is a classic electrophilic site for nucleophilic attack and condensation reactions. The carbon-bromine bond is a prime handle for transition-metal-catalyzed cross-coupling reactions. The electron-withdrawing fluorine atoms modulate the reactivity of the aromatic ring and can significantly influence the pharmacokinetic properties of downstream drug candidates, such as metabolic stability and binding affinity.[2]
Physicochemical Properties
The primary physical and chemical properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 112279-64-8 | [3][4] |
| Molecular Formula | C₇H₃BrF₂O | [3][4] |
| Molecular Weight | 221.00 g/mol | [3][4] |
| Appearance | Faint yellow crystalline solid | [4] |
| Melting Point | 36°C - 40°C | [5] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |
Spectroscopic Characterization
Spectroscopic data is critical for confirming the identity and purity of this compound.
-
Mass Spectrometry: The mass spectrum shows characteristic M+1 isotopic peaks at m/z 221 and 223, which is indicative of the presence of a single bromine atom.[5]
-
¹H NMR: The proton NMR spectrum provides clear signals for the aromatic protons and the aldehyde proton. In a DMSO-d₆ solvent at 400 MHz, the expected peaks are: δ 10.13 (d, J=2.42 Hz, 1H, -CHO), δ 8.12 (ddd, J=7.52, 5.37, 3.22 Hz, 1H, Ar-H), and δ 7.66 (ddd, J=8.06, 4.83, 3.22 Hz, 1H, Ar-H).[3] The distinct splitting patterns (doublet of doublet of doublets) for the aromatic protons are a result of coupling to each other and to the adjacent fluorine atoms.
Synthesis and Purification: A Validated Protocol
The most common and reliable synthesis of this compound involves the deamination of its 4-amino precursor, 4-amino-3-bromo-2,5-difluorobenzaldehyde.[3][5] This process is a variation of the Sandmeyer reaction, where the diazonium salt intermediate is reduced to remove the amino group.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the primary aromatic amine is treated with sodium nitrite in an acidic medium (acetic acid) to form a diazonium salt. This is a classic diazotization reaction. In the second stage, hypophosphorous acid (H₃PO₂) is used as a reducing agent to replace the diazonium group (-N₂⁺) with a hydrogen atom, yielding the desired product. This reduction is a well-established method for the clean removal of an amino group from an aromatic ring.
Synthesis Workflow Diagram
References
The Strategic deployment of 3-Bromo-2,5-difluorobenzaldehyde in Modern Drug Discovery: A Technical Guide
This guide offers an in-depth technical analysis of 3-Bromo-2,5-difluorobenzaldehyde, a key molecular scaffold in contemporary medicinal chemistry. We will dissect its molecular structure, explore its synthesis with mechanistic rationale, and illuminate its strategic application in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document is intended for researchers, medicinal chemists, and professionals in drug development who seek a deeper understanding of this versatile building block.
Introduction: The Significance of Polyfunctional Scaffolds
In the landscape of drug discovery, the efficiency of a synthetic campaign and the ultimate pharmacological profile of a lead candidate are profoundly influenced by the starting materials. This compound (C₇H₃BrF₂O) is a prime example of a trifunctional aromatic scaffold that offers medicinal chemists a powerful platform for molecular elaboration.[1][2][3] The strategic arrangement of an aldehyde, a bromo substituent, and two fluoro groups on a benzene ring provides orthogonal chemical handles for sequential and site-selective modifications.[4] This multi-functionality is critical for rapidly generating diverse chemical libraries and fine-tuning the properties of drug candidates to achieve desired efficacy, selectivity, and pharmacokinetic profiles.
The presence of fluorine atoms is particularly noteworthy. It is a well-established strategy in medicinal chemistry to introduce fluorine to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.[5] The bromo group serves as a versatile anchor for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex biaryl structures that are prevalent in many kinase inhibitors.[5][6] The aldehyde functionality provides a gateway for numerous transformations, including reductive aminations to build side chains and Wittig reactions to introduce carbon-carbon double bonds.[7]
This guide will provide a comprehensive overview of the key technical aspects of this compound, from its fundamental properties to its application in the synthesis of advanced pharmaceutical intermediates.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's properties is fundamental to its effective use in synthesis. Below is a summary of the key physicochemical data for this compound.
| Property | Value | Source(s) |
| CAS Number | 112279-64-8 | [1][2][3] |
| Molecular Formula | C₇H₃BrF₂O | [1][2][3] |
| Molecular Weight | 221.00 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [1] |
| Melting Point | 36-40 °C | [8] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [1] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the molecular structure of this compound.
Mass Spectrometry (MS): The mass spectrum of this compound exhibits a characteristic isotopic pattern for a molecule containing one bromine atom. Two molecular ion peaks of nearly equal intensity are observed at m/z = 221 and 223, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[8]
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring. For this compound, the spectrum in DMSO-d₆ shows two complex multiplets in the aromatic region and a doublet for the aldehyde proton.[9]
-
δ ~7.66 ppm (ddd, 1H): Aromatic proton coupled to the adjacent aromatic proton and two fluorine atoms.
-
δ ~8.12 ppm (ddd, 1H): Aromatic proton coupled to the adjacent aromatic proton and two fluorine atoms.
-
δ ~10.13 ppm (d, 1H): Aldehyde proton, with a small coupling to one of the fluorine atoms.
-
Aldehyde Carbon (C=O): Expected to be in the range of 185-195 ppm.
-
Aromatic Carbons: Expected in the range of 110-160 ppm. The carbons directly attached to fluorine will show large C-F coupling constants. The carbon attached to bromine will be in the lower end of the aromatic region.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the functional groups present.
-
C=O stretch (aldehyde): A strong, sharp peak is expected around 1700-1720 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.
-
C-F stretch: Strong absorptions are expected in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
-
C-Br stretch: A weaker absorption is expected in the lower frequency region of the fingerprint region.
-
Aromatic C=C stretches: Multiple peaks of varying intensity are expected between 1450 and 1600 cm⁻¹.
Synthesis and Mechanistic Insights
The synthesis of this compound is a multi-step process that relies on established and robust organic reactions. A common and efficient method involves the diazotization of a substituted aniline followed by a deamination reaction.
Synthetic Protocol
A validated protocol for the synthesis of this compound starts from 4-amino-3-bromo-2,5-difluorobenzaldehyde.[8][9]
Step-by-Step Methodology:
-
Dissolution: A mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde and glacial acetic acid is stirred until a homogeneous solution is formed.
-
Addition of Reducing Agent: 50-52% aqueous hypophosphorous acid is added to the solution.
-
Diazotization: The mixture is cooled in an ice bath to maintain a temperature of 15-20°C. A solution of sodium nitrite in water is then added dropwise over 15 minutes.
-
Reaction: The ice bath is removed, and the reaction mixture is stirred for an additional hour at room temperature.
-
Workup: The reaction mixture is poured into a large volume of ice/water and extracted with dichloromethane.
-
Purification: The combined organic extracts are washed sequentially with water, 10% sodium hydroxide, and water again. The organic layer is then dried with sodium sulfate and concentrated under vacuum.
-
Final Product: The crude product is obtained and can be further purified by recrystallization from a mixture of diethyl ether and hexane to yield this compound.[8]
Mechanistic Rationale
The core of this synthesis is a Sandmeyer-type reaction, specifically a deamination of an aryl diazonium salt. The choice of reagents and conditions is critical for the success of the reaction.
-
Diazotization: The reaction of the primary aromatic amine with sodium nitrite in an acidic medium generates a diazonium salt. This is a well-established and highly efficient process.
-
Deamination: Hypophosphorous acid (H₃PO₂) acts as a reducing agent to remove the diazonium group and replace it with a hydrogen atom. This reaction proceeds through a radical mechanism.
References
- 1. This compound CAS#: 112279-64-8 [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 112279-64-8 [chemicalbook.com]
- 4. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
An In-Depth Technical Guide to 3-Bromo-2,5-difluorobenzaldehyde: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of 3-Bromo-2,5-difluorobenzaldehyde (CAS No. 112279-64-8), a key halogenated aromatic building block. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes its core physical properties, spectroscopic signature, a field-proven synthetic protocol, and its emerging applications, particularly in the synthesis of targeted protein degraders.
Core Physicochemical and Structural Properties
This compound is a trifunctional aromatic compound featuring an aldehyde, a bromine atom, and two fluorine atoms. This specific substitution pattern imparts a unique electronic and steric profile, making it a valuable intermediate in synthetic chemistry. The electron-withdrawing nature of the aldehyde and halogen substituents deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. The bromine atom provides a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.
| Property | Value | Source(s) |
| CAS Number | 112279-64-8 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O | [1][2] |
| Molecular Weight | 221.00 g/mol | [1][2] |
| Appearance | Crystalline solid | |
| Melting Point | 36-40 °C | |
| Boiling Point | Not experimentally reported. Estimated >220 °C. (cf. 3-Bromobenzaldehyde: 229 °C) | [3] |
| Density | Not experimentally reported. Estimated >1.6 g/cm³. (cf. 3-Bromobenzaldehyde: 1.587 g/cm³) | [3] |
| Solubility | Soluble in dichloromethane, diethyl ether, hexane; Insoluble in water. | [1] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. |
Spectroscopic Profile: A Structural Signature
The identity and purity of this compound are reliably confirmed through standard spectroscopic techniques. The following data represent the key identifying features.
Mass Spectrometry (MS)
The mass spectrum exhibits a characteristic isotopic pattern for a monobrominated compound due to the presence of the nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes. This results in two major molecular ion peaks of similar intensity separated by 2 m/z units.
-
M+ ions: 221 and 223
-
GC-MS (M): 222 (likely referring to the average mass or the most abundant isotope peak)[1]
¹H Nuclear Magnetic Resonance (¹H NMR)
The proton NMR spectrum provides unambiguous information about the substitution pattern on the aromatic ring. The spectrum shows two aromatic protons and one aldehydic proton, with complex splitting patterns arising from both proton-proton (H-H) and proton-fluorine (H-F) couplings.
-
Spectrum Details: (400 MHz, DMSO-d₆)[1]
-
δ 10.13 (d, J=2.42 Hz, 1H): This downfield signal corresponds to the aldehydic proton. The small doublet splitting is due to coupling with one of the aromatic protons.
-
δ 8.12 (ddd, J=7.52, 5.37, 3.22 Hz, 1H): Aromatic proton.
-
δ 7.66 (ddd, J=8.06, 4.83, 3.22 Hz, 1H): Aromatic proton.
-
¹³C NMR and Infrared (IR) Spectroscopy
While specific, verified spectra for this compound are not widely published, the expected characteristic signals can be predicted based on its functional groups and data from analogous compounds.
-
¹³C NMR (Expected): Key signals would include the aldehyde carbonyl carbon (~185-195 ppm), two carbons directly bonded to fluorine exhibiting large C-F coupling constants, and carbon atoms bonded to bromine and hydrogen within the aromatic region (110-140 ppm).
-
IR (Expected): Characteristic absorption bands would be observed for the aldehyde C=O stretch (strong, ~1700-1720 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-F stretches (strong, ~1100-1300 cm⁻¹).
Synthesis and Purification Protocol
The most common and reliable synthesis of this compound involves the diazotization of a substituted aniline precursor followed by a deamination reaction. This method provides good yields and a high-purity product after appropriate workup and purification.
Reaction Scheme: Deamination of 4-Amino-3-bromo-2,5-difluorobenzaldehyde
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.[1]
-
Reaction Setup: In a suitable reaction vessel, create a homogenous mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (1.0 eq) and glacial acetic acid. Stir until all solids are dissolved.
-
Addition of Reducing Agent: Add 50-52% aqueous hypophosphorous acid to the mixture.
-
Diazotization: Cool the reaction mixture in an ice bath to maintain a temperature of 15-20°C. Prepare a solution of sodium nitrite (NaNO₂) in water. Add the NaNO₂ solution dropwise to the reaction mixture over approximately 15 minutes, ensuring the temperature does not exceed 20°C.
-
Causality: The cold temperature is critical to prevent the unstable diazonium salt intermediate from decomposing prematurely. Hypophosphorous acid acts as the reducing agent to replace the diazonium group with a hydrogen atom.
-
-
Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Workup - Quenching and Extraction: Pour the reaction mixture into a larger vessel containing an ice/water slurry. Extract the aqueous mixture with dichloromethane (CH₂Cl₂) three times.
-
Workup - Washing: Combine the organic extracts. Wash sequentially with water, 10% aqueous sodium hydroxide (NaOH) solution (twice), and finally with water (twice).
-
Causality: The NaOH wash is crucial for removing any unreacted acidic starting materials or byproducts, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification:
-
Recrystallization: For high purity, recrystallize the crude solid from a diethyl ether/hexane solvent system. This method yields the final product with a melting point of 37-40°C.
-
Flash Chromatography: Alternatively, purify the crude material by flash chromatography on a silica gel column.
-
Reactivity and Applications in Drug Development
This compound is a strategic building block for introducing a specifically functionalized phenyl ring into target molecules. Its utility stems from the orthogonal reactivity of its three functional groups.
-
Aldehyde Group: Readily participates in reactions such as reductive amination, Wittig reactions, and condensations to build diverse side chains.
-
Bromo Group: Serves as a key attachment point for metal-catalyzed cross-coupling reactions, allowing for the formation of C-C, C-N, and C-O bonds.
-
Fluoro Groups: Enhance metabolic stability, improve membrane permeability, and can modulate the pKa of adjacent functional groups, making them highly desirable in medicinal chemistry.
A primary application of this compound is as a building block for Targeted Protein Degraders , such as Proteolysis-Targeting Chimeras (PROTACs).[2] In this context, it can be used to construct the warhead that binds to a target protein or the linker element that connects the warhead to an E3 ligase-binding moiety.
Caption: Role of this compound as a versatile chemical intermediate.
Safety and Handling
| Hazard Information (Inferred from Isomers) | Details | Source(s) |
| GHS Pictogram | GHS06 (Skull and Crossbones) | [4] |
| Signal Word | Danger | [4] |
| Hazard Statements | H301: Toxic if swallowed. May also be harmful if inhaled or in contact with skin and cause severe skin/eye irritation. | [4][5] |
| Precautionary Statements | P264, P280, P301+P310, P302+P352, P305+P351+P338 | [5][6] |
Handling Recommendations:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water immediately and seek medical attention.
-
Ingestion/Inhalation: Do not eat, drink, or smoke in the laboratory. If ingested or inhaled, seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area under an inert atmosphere.[7]
-
Disposal: Dispose of waste in accordance with all local, state, and federal regulations for hazardous chemical waste.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. 3-Bromo-2,6-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound CAS#: 112279-64-8 [m.chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 3-Bromo-2,5-difluorobenzaldehyde
Executive Summary
This document provides a comprehensive technical guide for the safe handling, storage, and disposal of 3-Bromo-2,5-difluorobenzaldehyde (CAS No. 112279-64-8), a key building block in contemporary pharmaceutical and materials science research. This halogenated aromatic aldehyde presents moderate acute toxicity, is a significant irritant to the skin, eyes, and respiratory system, and requires specific handling protocols to mitigate risk. This guide is intended for researchers, chemists, and drug development professionals, offering a framework grounded in established safety principles and specific chemical reactivity considerations. Adherence to the protocols detailed herein is critical for ensuring personnel safety and maintaining experimental integrity.
Section 1: Compound Identification and Physicochemical Properties
This compound is a crystalline solid whose reactivity is dictated by the interplay of its aldehyde functional group and the electron-withdrawing effects of its halogen substituents.[1] Understanding these properties is fundamental to its safe handling.
| Property | Value | Source |
| CAS Number | 112279-64-8 | [2][3] |
| Molecular Formula | C₇H₃BrF₂O | [2][3] |
| Molecular Weight | 221.00 g/mol | [2] |
| Appearance | Faint yellow crystalline solid | [2] |
| Melting Point | 36-40 °C | [4] |
| Storage Temperature | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [2] |
Causality Insight: The low melting point indicates that this solid can easily melt, potentially increasing the surface area for sublimation and vapor exposure. Storage at refrigerated temperatures in an inert atmosphere is crucial not only for stability but also to minimize the vapor pressure of this volatile solid.
Section 2: Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. The toxicological properties have not been fully investigated, underscoring the need for cautious handling.[5]
GHS Hazard Statements:
-
H315: Causes skin irritation. [6][7][8] The halogenated aromatic structure can defat the skin, leading to irritation, redness, and inflammation upon contact.[7]
-
H319: Causes serious eye irritation. [6][7][8] Direct contact with the eyes can cause significant damage.
-
H335: May cause respiratory irritation. [6][7][8] Inhalation of dust or vapors can irritate the mucous membranes and respiratory tract.
While specific data for this compound is limited, related halogenated benzaldehydes show potential for being harmful if swallowed, in contact with skin, or if inhaled.[5][9] Therefore, all handling should be performed with the assumption of moderate acute toxicity.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Effective risk mitigation hinges on a multi-layered approach combining engineering controls and appropriate PPE. All operations involving this compound must be conducted in a certified chemical fume hood to control airborne concentrations.[7][10]
Recommended Personal Protective Equipment:
-
Hand Protection: Wear nitrile rubber gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contamination.[5][8]
-
Eye and Face Protection: Chemical safety goggles or a face shield (EN 166 standard) are mandatory.[11]
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, wear additional protective clothing to prevent skin exposure.[7][11]
-
Respiratory Protection: All handling of the solid should occur within a chemical fume hood.[10] If engineering controls are insufficient or during an emergency, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[8][10]
Workflow for Donning and Doffing PPE
Caption: PPE donning and doffing workflow.
Section 4: Safe Handling and Storage Protocols
Adherence to strict protocols is essential for the safe handling of this compound.
Experimental Handling Protocol
-
Preparation: Before handling, thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS). Ensure a chemical fume hood is operational and the workspace is clear of clutter.[10] An eyewash station and safety shower must be readily accessible.[12][13]
-
Chemical Transfer: Conduct all transfers and weighing operations within the chemical fume hood.[5][10] Use appropriate tools like spatulas and weigh boats. Avoid creating dust. If the compound has melted, handle it as a liquid with appropriate containment.
-
Reaction Setup: Perform all reactions within the fume hood. Keep the sash at the lowest practical height.[10]
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[6][7] Decontaminate all glassware and equipment that came into contact with the chemical.
-
Waste Disposal: Collect all waste containing this compound in a designated, labeled hazardous waste container for halogenated organic compounds.[10] Follow all institutional and local regulations for disposal.[5][10]
Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[5][6][11]
-
The recommended storage condition is under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11][13]
Causality Insight: Storing under an inert atmosphere is critical because substituted benzaldehydes can be sensitive to air and may slowly oxidize to the corresponding benzoic acid. Refrigeration reduces the rate of this potential degradation and minimizes vapor pressure.
Section 5: Accidental Release and First Aid Measures
Immediate and appropriate action is critical in the event of an accidental release or exposure.
Spill and Leak Cleanup
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but only through the existing engineering controls (fume hood).
-
Contain: Wearing full PPE, prevent further spillage. For a solid spill, carefully sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[5][7]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][7]
-
Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation occurs or persists.[5][6][7]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][6]
Emergency Response Decision Flowchart
Caption: Emergency response decision flowchart.
Section 6: Reactivity and Stability
-
Stability: The compound is stable under recommended storage conditions.[13] However, it may be air-sensitive.[11][14]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[11][13]
-
Hazardous Decomposition Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen halides (HBr), and gaseous hydrogen fluoride (HF).[11][12]
-
Hazardous Reactions: No hazardous polymerization is expected to occur.[12] The aldehyde group can participate in various reactions; care should be taken when planning syntheses with reactive partners.[1]
References
- 1. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]
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- 4. prepchem.com [prepchem.com]
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- 9. 3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 14. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to the Storage and Handling of 3-Bromo-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of 3-Bromo-2,5-difluorobenzaldehyde in Synthetic Chemistry
This compound is a key building block in modern organic synthesis, particularly valued in the development of novel pharmaceuticals and agrochemicals. Its trifunctional nature, featuring an aldehyde, a bromo substituent, and a difluorinated benzene ring, offers a versatile platform for a variety of chemical transformations. The aldehyde group serves as a reactive handle for forming carbon-carbon and carbon-nitrogen bonds, while the bromo and fluoro substituents modulate the electronic properties of the aromatic ring and provide sites for cross-coupling reactions. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in the target molecules, making this compound a valuable intermediate in drug discovery programs.[1]
However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation if not stored and handled correctly. This guide provides an in-depth, scientifically-grounded overview of the optimal storage conditions for this compound, the chemical principles underlying these recommendations, and detailed protocols for its handling and long-term stability assessment.
The Chemical Rationale for Stringent Storage Conditions: Understanding Degradation Pathways
The stability of this compound is primarily influenced by the reactivity of its aldehyde functional group and the electronic effects of the halogen substituents on the aromatic ring.
The Susceptibility of the Aldehyde Group to Oxidation
Aromatic aldehydes are prone to oxidation, a process that converts the aldehyde to the corresponding carboxylic acid.[2][3] In the case of this compound, this degradation pathway leads to the formation of 3-bromo-2,5-difluorobenzoic acid. This oxidation can be initiated by atmospheric oxygen, particularly in the presence of light, heat, or trace metal impurities.[4][5] The formation of this acidic impurity can alter the reactivity of the starting material and introduce complications in subsequent synthetic steps, potentially leading to lower yields and the formation of unwanted byproducts.
The general mechanism for the autoxidation of benzaldehydes involves a free-radical chain reaction. This process is often initiated by light or heat, which can generate a benzoyl radical. This radical then reacts with molecular oxygen to form a peroxy radical, which can abstract a hydrogen atom from another benzaldehyde molecule to form a peroxy acid and a new benzoyl radical, thus propagating the chain. The peroxy acid can then oxidize another molecule of the aldehyde to form two molecules of the carboxylic acid.
The Influence of Bromo and Difluoro Substituents
The bromo and difluoro substituents on the benzene ring also play a crucial role in the reactivity and stability of this compound. Halogens exert a dual electronic effect on the aromatic ring: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[6][7] For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the ring towards electrophilic substitution.[8]
Recommended Storage Conditions: A Multi-Faceted Approach to Preservation
To mitigate the degradation pathways discussed above, a multi-faceted approach to the storage of this compound is essential. The following conditions are recommended to ensure its long-term stability and purity.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Refrigeration slows down the rate of chemical reactions, including oxidation and other potential degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | An inert atmosphere displaces atmospheric oxygen, the primary oxidizing agent for aldehydes.[11][12] |
| Light | Protection from Light (Amber Vial) | Light can catalyze the free-radical oxidation of aldehydes. |
| Moisture | Dry Environment | While not pyrophoric, avoiding moisture is good practice for all high-purity organic reagents to prevent potential hydrolysis or introduction of impurities. |
| Container | Tightly Sealed, Chemically Resistant Glass Vial | Prevents ingress of air and moisture, and avoids potential reactions with container materials. |
Inert Atmosphere: The Choice Between Argon and Nitrogen
Both argon and nitrogen are suitable for creating an inert atmosphere for the storage of this compound.[3] However, there are some practical considerations:
-
Nitrogen is generally more cost-effective and readily available in most laboratories.[13]
-
Argon is denser than air and nitrogen, which can provide a more stable "blanket" over the compound, offering slightly better protection if the container is briefly opened.[14][15] For highly sensitive applications or very long-term storage, argon may be the preferred choice.
Experimental Protocols: Best Practices for Handling and Stability Assessment
Adherence to proper handling techniques is as crucial as maintaining optimal storage conditions. The following protocols provide a framework for working with this compound to minimize degradation and ensure experimental reproducibility.
Protocol for Weighing and Transferring this compound
Given its air-sensitive nature, weighing and transferring this solid compound should be performed with care to minimize exposure to the atmosphere.
Method 1: Quick Weighing in Air (for less sensitive applications)
-
Have all necessary equipment ready: a clean, dry weighing paper or boat, a spatula, and the reaction vessel.
-
Remove the vial of this compound from the refrigerator and allow it to warm to room temperature in a desiccator to prevent moisture condensation.
-
Briefly open the vial and quickly transfer the desired amount of the solid to the weighing paper.[16]
-
Immediately re-seal the vial, purge the headspace with an inert gas, and return it to the refrigerator.
-
Promptly transfer the weighed solid to the reaction vessel.
Method 2: Handling in an Inert Atmosphere Glovebox (for highly sensitive applications)
-
Introduce the sealed vial of this compound, a spatula, a weighing boat, and the reaction vessel into the glovebox antechamber.
-
Purge the antechamber with an inert gas according to the glovebox's standard operating procedure.
-
Once inside the glovebox, perform the weighing and transfer operations.
-
Seal the reaction vessel before removing it from the glovebox.
Protocol for a Long-Term Stability Study
To establish a definitive shelf-life for this compound under specific storage conditions, a long-term stability study is recommended.[17][18]
-
Sample Preparation: Aliquot several samples of a new, high-purity batch of this compound into individual, amber glass vials.
-
Inert Atmosphere: Purge the headspace of each vial with argon or nitrogen before tightly sealing with a PTFE-lined cap.
-
Storage: Store the vials at the recommended temperature of 2-8°C, protected from light.
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 12, 18, and 24 months).
-
Analytical Methods: At each time point, analyze a vial for purity and the presence of degradation products using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to detect and quantify impurities.[19][20][21] The appearance of new signals in the aromatic or carboxylic acid proton regions of the ¹H NMR spectrum, or in the carbonyl carbon region of the ¹³C NMR spectrum, can indicate degradation.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is an excellent method for assessing the purity of volatile and semi-volatile compounds.[4][5][22] A decrease in the peak area of the parent compound and the appearance of new peaks would signify degradation.
-
-
Data Analysis: Plot the purity of this compound as a function of time. The shelf-life can be defined as the time at which the purity drops below a predetermined threshold (e.g., 98%).[23][24]
Visualization of the Storage and Handling Workflow
The following diagram illustrates the key decision points and procedures for the proper storage and handling of this compound.
Caption: A flowchart outlining the recommended workflow for the storage and handling of this compound.
Conclusion: Ensuring the Integrity of a Valuable Reagent
The chemical integrity of this compound is paramount for its successful application in research and development. By understanding the chemical principles behind its potential degradation and adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the long-term stability and purity of this valuable synthetic building block. The implementation of these best practices will contribute to more reliable and reproducible experimental outcomes, ultimately accelerating the pace of innovation in chemical synthesis.
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- 24. One moment, please... [aromalab.de]
Key characteristics of 3-Bromo-2,5-difluorobenzaldehyde
An In-Depth Technical Guide to 3-Bromo-2,5-difluorobenzaldehyde: Properties, Synthesis, and Applications
Introduction
This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a reactive aldehyde group, a versatile bromine atom, and two electron-withdrawing fluorine atoms—provides a powerful scaffold for the synthesis of complex molecular architectures. The strategic placement of these functionalities allows for selective transformations, making it an invaluable intermediate in the development of novel pharmaceuticals, agrochemicals, and organic electronic materials.[1]
This guide offers a comprehensive overview of the core characteristics of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthetic methodologies, key chemical reactions, and safety protocols, providing a holistic understanding of this important reagent.
Physicochemical and Structural Properties
The physical and chemical identity of a compound is fundamental to its application in synthesis. This compound is a crystalline solid at room temperature.[2] The key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 112279-64-8 | [1][2] |
| Molecular Formula | C₇H₃BrF₂O | [1][2] |
| Molecular Weight | 221.00 g/mol | [1][2] |
| Appearance | Crystalline solid | [2] |
| Melting Point | 36-40°C | [3] |
| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [2] |
The structure, defined by a benzene ring substituted with bromo, fluoro, and formyl groups, is the source of its reactivity.
Caption: Chemical structure of this compound.
Spectroscopic Profile
Characterization via spectroscopic methods is essential for verifying the identity and purity of this compound.
-
¹H NMR (Nuclear Magnetic Resonance): In a typical ¹H NMR spectrum (400 MHz, DMSO-d6), the aldehyde proton appears as a distinct doublet downfield around δ 10.13 ppm. The two aromatic protons appear as complex multiplets between δ 7.66 and 8.12 ppm due to coupling with each other and the adjacent fluorine atoms.[4]
-
Mass Spectrometry (MS): The mass spectrum shows characteristic isotopic peaks for the bromine atom. The M+1 ions are observed at m/z 221 and 223, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio.[3]
Synthesis and Purification
A reliable synthetic route is critical for obtaining high-purity material for research and development. The most common laboratory-scale synthesis involves the deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Deamination
This protocol is adapted from established literature procedures.[3][4]
-
Dissolution: In a suitable reaction vessel, stir a mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (1.0 eq) in glacial acetic acid until a homogeneous solution is formed.
-
Addition of Reducing Agent: Add 50-52% aqueous hypophosphorous acid (H₃PO₂) to the mixture.
-
Diazotization: Cool the reaction mixture in an ice bath to maintain a temperature of 15-20°C.
-
Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) in water dropwise over approximately 15 minutes, ensuring the temperature does not exceed 20°C.
-
Reaction: Remove the ice bath and continue stirring for 1 hour at room temperature.
-
Quenching and Extraction: Pour the reaction mixture into a larger beaker containing an ice/water slurry. Extract the aqueous mixture with dichloromethane (CH₂Cl₂).
-
Washing: Wash the combined organic extracts sequentially with water, 10% aqueous sodium hydroxide (NaOH), and again with water to remove acidic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.
-
Purification: The resulting crude product can be purified by recrystallization from a solvent system like diethyl ether/hexane to yield the final product.[3] Alternatively, flash chromatography on silica gel can be employed for higher purity.[4]
Chemical Reactivity and Key Applications
The reactivity of this compound is governed by its three key functional groups:
-
Aldehyde Group: Susceptible to nucleophilic attack, it can undergo reactions like reductive amination, Wittig reactions, and oxidation to a carboxylic acid.
-
Aryl Bromide: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.
-
Difluoro Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which activates the ring towards nucleophilic aromatic substitution and influences the regioselectivity of reactions.
Suzuki-Miyaura Cross-Coupling: A Cornerstone Reaction
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5][6] In this reaction, the aryl bromide (this compound) is coupled with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Representative Suzuki Coupling
-
Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water or Dioxane/Water.
-
Heating: Heat the reaction mixture with vigorous stirring to a temperature between 80-100°C.
-
Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the coupled product.
Safety and Handling
Proper handling of this compound is essential for laboratory safety. It is classified as an irritant and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically refrigerated at 2-8°C.[2]
-
First Aid:
Conclusion
This compound is a strategically designed chemical intermediate with significant utility in synthetic chemistry. Its combination of a reactive aldehyde, a cross-coupling-ready bromide, and activating fluorine atoms makes it a valuable precursor for synthesizing a wide range of complex molecules. A thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in the discovery and development of new chemical entities.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound CAS#: 112279-64-8 [m.chemicalbook.com]
- 3. prepchem.com [prepchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. aksci.com [aksci.com]
The Synthetic Versatility of 3-Bromo-2,5-difluorobenzaldehyde: A Technical Guide for Chemical Innovation
For researchers, scientists, and professionals in drug development and materials science, the strategic selection of building blocks is paramount to successful innovation. 3-Bromo-2,5-difluorobenzaldehyde has emerged as a highly versatile intermediate, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this valuable compound, underpinned by field-proven insights and detailed experimental protocols.
Physicochemical Properties and Spectroscopic Profile
This compound is a crystalline solid at room temperature. Its structure, featuring an aldehyde group, a bromine atom, and two fluorine atoms on a benzene ring, gives rise to a distinct spectroscopic signature that is crucial for reaction monitoring and quality control.
| Property | Value |
| Molecular Formula | C₇H₃BrF₂O |
| Molecular Weight | 221.00 g/mol |
| CAS Number | 112279-64-8 |
| Appearance | Crystalline solid |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum in DMSO-d₆ typically shows two aromatic protons as complex multiplets and the aldehydic proton as a doublet. For instance, a reported ¹H NMR spectrum exhibited signals at δ 7.66 (ddd, J=8.06, 4.83, 3.22 Hz, 1H), 8.12 (ddd, J=7.52, 5.37, 3.22 Hz, 1H), and 10.13 (d, J=2.42 Hz, 1H) ppm.[2]
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) analysis shows characteristic isotopic peaks for bromine, with M+1 ions observed at m/z 221 and 223.[3]
Synthesis of this compound: A Validated Protocol
A common and effective method for the synthesis of this compound involves the diazotization of 4-amino-3-bromo-2,5-difluorobenzaldehyde followed by a deamination reaction. This procedure provides a reliable route to the target compound in good yield.
Experimental Protocol: Synthesis via Deamination
This protocol is adapted from established literature procedures.[2][3]
Materials:
-
4-amino-3-bromo-2,5-difluorobenzaldehyde
-
Glacial Acetic Acid (AcOH)
-
50-52% aqueous Hypophosphorous Acid (H₃PO₂)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
10% Sodium Hydroxide (NaOH) solution
-
Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (Et₂O)
-
Hexane
Procedure:
-
In a suitable reaction vessel, a mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g) and glacial acetic acid (375 mL) is stirred until a homogeneous solution is formed.
-
To this solution, 50-52% aqueous hypophosphorous acid (188 mL) is added.
-
The reaction mixture is cooled in an ice bath to maintain a temperature of 15-20°C.
-
A solution of sodium nitrite (6.8 g) in water (38 mL) is added dropwise over 15 minutes, ensuring the temperature remains within the specified range.
-
After the addition is complete, the ice bath is removed, and the reaction is stirred for an additional hour at room temperature.
-
The reaction mixture is then poured into 1 L of an ice/water mixture and extracted with dichloromethane (3 x 300 mL).
-
The combined organic extracts are washed sequentially with water, 10% sodium hydroxide solution (2x), and water (2x 250 mL each).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be further purified by recrystallization from diethyl ether/hexane to yield this compound as a crystalline solid (typical yield: 80%).[3]
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its functional groups. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, while the aldehyde group can undergo a wide range of transformations, including nucleophilic additions and condensations. The fluorine atoms significantly influence the electronic properties of the aromatic ring, impacting both reactivity and the properties of the resulting products. The strategic placement of fluorine can enhance metabolic stability and binding affinity in drug candidates.[4]
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and functional materials.[5]
The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures.[6][7] this compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to generate functionalized biphenyls. The aldehyde group is generally tolerant of the reaction conditions.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes.[8][9] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[10] This palladium-catalyzed process is a powerful tool for constructing complex carbon skeletons.
For the synthesis of arylamines, the Buchwald-Hartwig amination offers a reliable method for the palladium-catalyzed coupling of aryl halides with amines.[11][12] This reaction is instrumental in the preparation of numerous pharmacologically active compounds.
Reactions of the Aldehyde Group
The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations.
The Wittig reaction allows for the conversion of the aldehyde into an alkene by reacting it with a phosphorus ylide.[13][14] This is a fundamental method for the stereoselective synthesis of alkenes.
Reductive amination is a two-step process that converts the aldehyde into an amine. The aldehyde first reacts with an amine to form an imine, which is then reduced in situ to the corresponding amine.
The aldehyde group can participate in various condensation reactions, such as the aldol and Knoevenagel condensations, to form new carbon-carbon bonds and construct more complex molecular frameworks.
Applications in Drug Discovery and Materials Science
The unique substitution pattern of this compound makes it a valuable precursor in the synthesis of a range of functional molecules. For instance, related bromo-fluorobenzaldehydes are used as intermediates in the synthesis of pesticides and pharmaceuticals.[5] The difluorobiphenyl carbaldehyde core, accessible from this starting material via Suzuki coupling, is a key structural motif in certain liquid crystals.[4] The incorporation of fluorine atoms can significantly enhance the biological activity and pharmacokinetic properties of drug candidates.[4]
Safety and Handling
As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn.
References
- 1. This compound CAS#: 112279-64-8 [m.chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]
- 6. thalesnano.com [thalesnano.com]
- 7. 3-Bromo-2,5-dichlorobenzaldehyde | 1823608-01-0 | Benchchem [benchchem.com]
- 8. kbfi.ee [kbfi.ee]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
The Synthetic Journey of a Key Building Block: A Technical Guide to 3-Bromo-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Halogenated Benzaldehydes
In the landscape of modern organic synthesis and medicinal chemistry, halogenated aromatic compounds serve as indispensable synthons. Their unique electronic properties and reactivity patterns allow for a diverse array of chemical transformations, making them crucial intermediates in the construction of complex molecular architectures. Among these, 3-Bromo-2,5-difluorobenzaldehyde has emerged as a valuable building block, particularly in the synthesis of novel therapeutic agents and functional materials. The strategic placement of two fluorine atoms and a bromine atom on the benzaldehyde scaffold imparts a unique combination of steric and electronic features, influencing molecular conformation, metabolic stability, and binding interactions of the final products. This guide provides an in-depth exploration of the discovery, synthesis, and applications of this compound, offering field-proven insights for researchers and developers in the chemical sciences.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
| Property | Value | Reference |
| CAS Number | 112279-64-8 | [1] |
| Molecular Formula | C₇H₃BrF₂O | [1] |
| Molecular Weight | 221.00 g/mol | [1] |
| Melting Point | 36-40 °C | [2] |
| Appearance | Crystalline solid | [1] |
Spectroscopic Data:
-
Mass Spectrometry (MS): The mass spectrum shows characteristic M+1 ions at m/z 221 and 223, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio.[2]
-
¹H Nuclear Magnetic Resonance (NMR): (400 MHz, DMSO-d₆) δ ppm 7.66 (ddd, J=8.06, 4.83, 3.22 Hz, 1H), 8.12 (ddd, J=7.52, 5.37, 3.22 Hz, 1H), 10.13 (d, J=2.42 Hz, 1H).[1]
The Genesis of a Synthon: Discovery and Historical Context
While a definitive seminal publication detailing the absolute first synthesis of this compound is not readily apparent in a historical survey of chemical literature, its emergence is intrinsically linked to the broader development of polyhalogenated aromatic compounds. The synthesis and exploration of such molecules gained significant traction in the latter half of the 20th century, driven by the growing demand for novel agrochemicals and pharmaceuticals.
The most prominently cited and detailed synthesis protocol for this compound is found within the patent literature, notably in a patent filed by Pfizer Inc. (WO2009/69044).[1] This suggests that the compound's significance was likely recognized and its synthesis optimized within an industrial drug discovery program. The method described, a deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde, represents a classical and robust approach to the regioselective removal of an amino group from an aromatic ring. This type of transformation has been a cornerstone of synthetic organic chemistry for over a century, with its mechanistic underpinnings well-established.
The strategic value of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde provides a handle for a vast array of transformations, including reductive aminations, Wittig reactions, and aldol condensations. The bromine atom is perfectly poised for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of diverse carbon- and heteroatom-based substituents. The fluorine atoms, in addition to their role in modulating the electronic properties of the ring, can also influence the regioselectivity of further aromatic substitutions.
Mastering the Synthesis: A Detailed Protocol and Mechanistic Insights
The most reliable and well-documented method for the preparation of this compound proceeds via the deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde. This process involves the conversion of the primary aromatic amine to a diazonium salt, which is subsequently reduced to remove the nitrogen functionality.
Experimental Protocol: Deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde[1][2]
Materials:
-
4-amino-3-bromo-2,5-difluorobenzaldehyde
-
Glacial Acetic Acid (AcOH)
-
Hypophosphorous Acid (50-52% aqueous solution)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Sodium Hydroxide (NaOH) solution (10%)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl Ether (Et₂O)
-
Hexane
Procedure:
-
In a suitable reaction vessel, a mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (1.0 eq) and glacial acetic acid is stirred until a homogenous solution is achieved.
-
To this solution, a 50-52% aqueous solution of hypophosphorous acid is added.
-
The reaction mixture is cooled in an ice bath to maintain a temperature of 15-20 °C.
-
A solution of sodium nitrite (1.0-1.2 eq) in water is added dropwise over a period of 15 minutes, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, the ice bath is removed, and the reaction is stirred for an additional hour at room temperature.
-
The reaction mixture is then poured into a larger vessel containing a mixture of ice and water.
-
The aqueous mixture is extracted three times with dichloromethane.
-
The combined organic extracts are washed sequentially with water, twice with 10% sodium hydroxide solution, and twice more with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a mixture of diethyl ether and hexane.
Yield: Approximately 80%.[2]
Mechanistic Rationale and Causality in Experimental Design
The choice of reagents and conditions in this protocol is guided by well-established principles of organic chemistry.
Caption: Synthetic workflow for this compound.
The diazotization of the primary aromatic amine is carried out in an acidic medium (acetic acid) with sodium nitrite. The acetic acid protonates the nitrous acid formed in situ, generating the highly electrophilic nitrosonium ion (NO⁺), which is the active species in the reaction. The use of an ice bath is critical during this step to control the exothermic reaction and to prevent the premature decomposition of the thermally sensitive diazonium salt intermediate.
The subsequent deamination is achieved using hypophosphorous acid as the reducing agent. The mechanism of this reduction is believed to proceed via a free-radical chain reaction. The diazonium salt undergoes homolytic cleavage to form an aryl radical, which then abstracts a hydrogen atom from the hypophosphorous acid to yield the final product.
The aqueous workup with sodium hydroxide is essential to remove any unreacted acidic reagents and phenolic byproducts. The final recrystallization step ensures the removal of any remaining impurities, yielding the product in high purity.
Applications in Drug Discovery and Materials Science: A Versatile Scaffold
The true value of this compound lies in its utility as a versatile intermediate in the synthesis of a wide range of functional molecules.
In Medicinal Chemistry
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of kinase inhibitors and other targeted therapies. The difluoro substitution can enhance the binding affinity of a ligand to its target protein through favorable electrostatic interactions and can also block metabolic pathways, thereby improving the pharmacokinetic profile of a drug candidate. The bromo substituent serves as a convenient handle for introducing further molecular complexity through cross-coupling reactions, a common strategy in the optimization of lead compounds.
While specific, publicly disclosed drug candidates synthesized directly from this compound are not extensively documented, the utility of closely related building blocks is well-established. For instance, various brominated and fluorinated benzaldehydes are key intermediates in the synthesis of inhibitors for a range of kinases implicated in oncology and inflammatory diseases.
In Materials Science
The electronic properties of polyhalogenated aromatic compounds also make them interesting candidates for applications in materials science, particularly in the field of organic electronics. The introduction of fluorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a conjugated system, which is beneficial for n-type organic semiconductors. The ability to further functionalize the molecule via the bromo and aldehyde groups allows for the synthesis of tailored materials with specific electronic and photophysical properties for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Conclusion: An Enduringly Relevant Synthetic Intermediate
This compound stands as a testament to the enduring importance of strategically functionalized aromatic building blocks in modern chemical research. Its synthesis, rooted in classical organic reactions, provides a reliable and efficient route to a highly versatile synthon. The unique interplay of its aldehyde, bromo, and difluoro substituents offers a rich platform for the construction of novel and complex molecules with potential applications in both medicine and materials science. As the quest for more effective drugs and advanced materials continues, the utility of such precisely engineered chemical intermediates is set to expand, ensuring the continued relevance of this compound in the laboratories of researchers and developers worldwide.
References
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 3-Bromo-2,5-difluorobenzaldehyde
An In-Depth Guide to the Reductive Deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde
Abstract
3-Bromo-2,5-difluorobenzaldehyde is a key chemical intermediate utilized in the synthesis of various pharmaceutical compounds and complex organic molecules. Its specific substitution pattern makes it a valuable building block in drug discovery. This document provides a comprehensive, field-tested guide for the synthesis of this compound from its 4-amino precursor. The core of this transformation is a two-stage, one-pot process involving the diazotization of the aromatic amine followed by a reductive deamination using hypophosphorous acid. This application note details the underlying chemical principles, offers a robust step-by-step protocol, and provides insights into process control and validation for researchers in organic synthesis and medicinal chemistry.
Foundational Reaction Principles
The conversion of 4-amino-3-bromo-2,5-difluorobenzaldehyde to this compound is a classic example of replacing an aromatic amino group with a hydrogen atom.[1][2][3] This transformation is not achievable through direct substitution and is elegantly accomplished via the formation of a highly reactive diazonium salt intermediate, which is subsequently reduced.
Stage 1: Diazotization
The first stage is the conversion of the primary aromatic amine into an aryl diazonium salt. This process, known as diazotization, involves the reaction of the amine with nitrous acid (HNO₂).[4] Since nitrous acid is unstable, it is generated in situ by reacting sodium nitrite (NaNO₂) with a strong acid, in this case, acetic acid.[4]
The mechanism proceeds as follows:
-
Formation of the Nitrosonium Ion: The acid protonates sodium nitrite to form nitrous acid, which is further protonated and loses a water molecule to generate the highly electrophilic nitrosonium ion (N≡O⁺).[4]
-
N-Nitrosation: The lone pair of electrons on the nitrogen of the primary amino group attacks the nitrosonium ion, forming an N-N bond.[4]
-
Dehydration: Following a series of proton transfers and tautomerization, a water molecule is eliminated, resulting in the formation of the stable aryl diazonium ion (-N₂⁺).
Strict temperature control (typically 0–15°C) is critical during this stage. Aryl diazonium salts are thermally unstable and can decompose violently at higher temperatures or undergo unwanted side reactions.
Stage 2: Reductive Deamination
Once formed, the diazonium group serves as an excellent leaving group (N₂ gas). The second stage involves the reduction of the diazonium salt, replacing the -N₂⁺ group with a hydrogen atom.[1] Hypophosphorous acid (H₃PO₂) is a highly effective and widely used reducing agent for this purpose.[1][4][5] While the mechanism can be complex and may involve radical intermediates, the overall result is the clean removal of the amino functionality.[4][6]
Overall Reaction Scheme:
(Caption: Synthesis of this compound via diazotization and reductive deamination.)
Experimental Protocol
This protocol has been optimized for both yield and purity, based on established procedures.[7][8]
Materials and Reagents
| Reagent | CAS Number | Recommended Purity | Notes |
| 4-amino-3-bromo-2,5-difluorobenzaldehyde | 112279-63-7 | >98% | Starting Material |
| Acetic Acid (Glacial) | 64-19-7 | ACS Grade | Solvent and acid catalyst |
| Hypophosphorous Acid (50% aq. solution) | 6303-21-5 | 50 wt. % in H₂O | Reducing Agent |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | >99% | Diazotizing Agent |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | HPLC Grade | Extraction Solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | ACS Grade | For preparing 10% aqueous solution |
| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | ACS Grade | Drying Agent |
| Deionized Water (H₂O) | 7732-18-5 | - | For solutions and washing |
| Diethyl Ether / Hexane | 60-29-7/110-54-3 | ACS Grade | For Recrystallization (Optional) |
| Silica Gel | 7631-86-9 | 60 Å, 230-400 mesh | For Flash Chromatography (Optional) |
Equipment
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Ice-water bath.
-
Separatory funnel.
-
Rotary evaporator.
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks).
-
Filtration apparatus (Büchner funnel and flask).
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and nitrile gloves.
-
Ventilation: Perform all steps in a certified chemical fume hood.
-
Reagent Handling: Acetic acid is corrosive. Dichloromethane is a suspected carcinogen. Handle all chemicals with care.
-
Reaction Hazard: The diazotization reaction is exothermic and produces unstable diazonium salts. Strict temperature control is essential. Do not allow the temperature to rise above 20°C.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a three-neck round-bottom flask, combine 16.0 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde with 375 mL of glacial acetic acid. Stir the mixture until a homogeneous solution is formed.[7]
-
Addition of Reducing Agent: To the solution, add 188 mL of 50% aqueous hypophosphorous acid.[7]
-
Cooling: Place the flask in an ice-water bath and cool the reaction mixture to 15°C.
-
Diazotization: Prepare a solution of 6.8 g of sodium nitrite in 38 mL of water. Add this solution dropwise to the reaction mixture via a dropping funnel over approximately 15 minutes. Critically, maintain the internal reaction temperature between 15°C and 20°C throughout the addition. [7]
-
Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 1 hour.[7][8]
-
Quenching and Extraction: Pour the reaction mixture into 1 L of an ice/water slurry. Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 300 mL).[7]
-
Workup and Washing: Combine the organic extracts. Wash the combined layers sequentially with:
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[7][8]
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from a diethyl ether/hexane mixture to yield the final product as a solid.[7] Alternatively, for higher purity, flash column chromatography on silica gel can be employed.[8]
-
Expected Yield: A typical yield for this procedure is approximately 80% (around 13.3 g).[7]
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques.
Workflow Visualization
The following diagram outlines the complete workflow from starting materials to the purified final product.
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Field Insights
-
Issue: Low Yield.
-
Cause A: Incomplete Diazotization. The temperature may have been too low, or the sodium nitrite solution was added too quickly. Ensure the temperature is maintained within the 15-20°C range for optimal reaction kinetics.
-
Cause B: Diazonium Salt Decomposition. If the temperature exceeds 20°C during NaNO₂ addition, the diazonium salt can decompose, reducing the yield. Slower, dropwise addition with efficient cooling is paramount.
-
Cause C: Emulsion during Extraction. Stubborn emulsions can form during the workup. Adding a small amount of brine (saturated NaCl solution) can help break the emulsion and improve phase separation.
-
-
Issue: Product is Oily or Fails to Solidify.
-
Cause: Impurities Present. This often indicates the presence of residual solvents or acidic byproducts. Ensure the washing steps, particularly with the NaOH solution, are performed thoroughly. If the issue persists, purification by flash chromatography is recommended over recrystallization.[8]
-
-
Insight: Reagent Quality. The quality of the hypophosphorous acid is important. Older stock may have oxidized to phosphoric acid, reducing its efficacy as a reducing agent. Use a fresh bottle from a reliable supplier.
Conclusion
This application note provides a validated and reliable protocol for the synthesis of this compound. By carefully controlling the reaction parameters, particularly the temperature during the diazotization step, researchers can consistently achieve high yields of the desired product. This procedure is robust, scalable, and utilizes readily available reagents, making it highly applicable for professionals in both academic research and industrial drug development.
References
- 1. organicreactions.org [organicreactions.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Deamination of Primary Amines with Chloroamine , Hive Chemistry Discourse [chemistry.mdma.ch]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Introduction: The Strategic Importance of 3-Bromo-2,5-difluorobenzaldehyde
An In-Depth Guide to the Application of 3-Bromo-2,5-difluorobenzaldehyde in Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. This compound is a key building block that offers a unique combination of reactive handles for molecular elaboration. Its structure features:
-
A bromo substituent , which serves as a versatile leaving group for a wide array of palladium-catalyzed cross-coupling reactions. The reactivity of organohalides in these transformations generally follows the trend I > Br > Cl, making the bromide an excellent balance of reactivity and stability.[1][2]
-
Two fluoro groups , which act as powerful electron-withdrawing substituents. This electronic feature enhances the reactivity of the carbon-bromine bond towards the initial oxidative addition step in the catalytic cycle, often facilitating reactions under milder conditions.
-
An aldehyde functional group , which provides a reactive site for subsequent transformations such as reductive amination, Wittig reactions, or oxidation to a carboxylic acid, enabling further diversification of the molecular structure.
This guide provides an in-depth exploration of the use of this compound in several cornerstone cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols designed for reproducibility and success.
Core Mechanistic Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] Most of these transformations proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is critical for troubleshooting and optimizing reactions.
The three fundamental steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (in this case, this compound), forming a Pd(II) complex.[6][7] This is often the rate-determining step of the reaction.[8]
-
Transmetalation : An organometallic nucleophile (e.g., organoboron, organotin, or an amine/alkyne) transfers its organic group to the palladium center, displacing the halide.[1][4]
-
Reductive Elimination : The two organic fragments on the palladium center couple and are eliminated, forming the new C-C or C-N bond and regenerating the catalytically active Pd(0) species.[1][6]
General Catalytic Cycle Workflow
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 3-Bromo-2,5-difluorobenzaldehyde in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacokinetic and pharmacodynamic properties. Within this context, polysubstituted aromatic building blocks serve as critical starting points for the synthesis of complex therapeutic agents. 3-Bromo-2,5-difluorobenzaldehyde, a trifunctionalized benzene ring, has emerged as a valuable intermediate for medicinal chemists. Its unique arrangement of substituents—an aldehyde for versatile downstream reactions, two activating and metabolically stabilizing fluorine atoms, and a bromine atom for cross-coupling reactions—provides a powerful platform for the construction of novel molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights.
Core Attributes and Synthetic Versatility
The utility of this compound in medicinal chemistry is rooted in the distinct reactivity of its functional groups. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. The fluorine atoms at positions 2 and 5 significantly influence the electronic properties of the ring, often enhancing binding affinities to biological targets and improving metabolic stability by blocking potential sites of oxidation. The bromine atom at position 3 is strategically positioned for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents and the construction of complex biaryl or acetylenic structures.
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound has been demonstrated in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The following workflow illustrates its use as a key intermediate in the preparation of substituted pyrazolopyrimidines, a scaffold found in numerous kinase inhibitors.
Experimental Workflow: Synthesis of a Pyrazolopyrimidine Kinase Inhibitor Core
Caption: Synthetic workflow for a pyrazolopyrimidine kinase inhibitor.
This synthetic approach leverages the aldehyde functionality for the initial heterocycle formation, while the bromo-difluoro phenyl moiety is carried through the synthesis to be a key pharmacophoric element of the final molecule, often involved in critical binding interactions within the kinase active site.
Detailed Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and a key downstream intermediate.
Protocol 1: Synthesis of this compound
This protocol describes a deamination reaction to produce the title compound from its corresponding aminobenzaldehyde precursor.[1][2]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| 4-Amino-3-bromo-2,5-difluorobenzaldehyde | 112279-63-7 | 236.02 | 16.0 g | 0.0678 |
| Glacial Acetic Acid (AcOH) | 64-19-7 | 60.05 | 375 mL | - |
| Hypophosphorous Acid (50% aq.) | 6303-21-5 | 66.00 | 188 mL | - |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 6.8 g | 0.0986 |
| Dichloromethane (CH₂Cl₂) | 75-09-2 | 84.93 | 900 mL (3 x 300 mL) | - |
| Sodium Hydroxide (NaOH) 10% aq. | 1310-73-2 | 40.00 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | As needed | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
Procedure:
-
To a suitable reaction vessel, add 4-amino-3-bromo-2,5-difluorobenzaldehyde (16.0 g) and glacial acetic acid (375 mL). Stir the mixture until a homogeneous solution is formed.
-
Add 50-52% aqueous hypophosphorous acid (188 mL) to the reaction mixture.
-
Cool the mixture in an ice bath to 15-20 °C.
-
Prepare a solution of sodium nitrite (6.8 g) in water (38 mL).
-
Add the sodium nitrite solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature between 15-20 °C.
-
Remove the ice bath and continue stirring for 1 hour at room temperature.
-
Pour the reaction mixture into 1 L of an ice/water slurry.
-
Extract the aqueous mixture with dichloromethane (3 x 300 mL).
-
Combine the organic extracts and wash sequentially with water, 10% aqueous sodium hydroxide (2x), and water (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from diethyl ether/hexane to afford pure this compound.
Expected Yield: Approximately 80%.
Protocol 2: Representative Suzuki Coupling Reaction
This protocol illustrates a typical Suzuki cross-coupling reaction using this compound to introduce a new aryl or heteroaryl group, a common step in fragment-based drug design.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| This compound | 112279-64-8 | 221.00 | 1.0 g | 0.00452 |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 98-80-6 | 121.93 | 1.2 eq (0.66 g) | 0.00543 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 eq (0.157 g) | 0.000136 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq (1.25 g) | 0.00904 |
| Toluene | 108-88-3 | 92.14 | 20 mL | - |
| Water | 7732-18-5 | 18.02 | 5 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
Procedure:
-
In a round-bottom flask, combine this compound (1.0 g), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene (20 mL) and water (5 mL) to the flask.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 eq) to the reaction mixture.
-
Heat the reaction to 90 °C and stir under a nitrogen atmosphere for 12-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its trifunctional nature allows for a programmed and logical approach to the synthesis of complex molecules, particularly in the realm of kinase inhibitors. The protocols and workflows detailed herein provide a practical framework for researchers and drug development professionals to harness the synthetic potential of this important intermediate. As the demand for novel therapeutics with optimized properties continues to grow, the strategic application of such fluorinated building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.
References
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Bromo-2,5-difluorobenzaldehyde
Introduction: The Strategic Importance of 3-Bromo-2,5-difluorobenzaldehyde in Medicinal Chemistry
This compound has emerged as a highly versatile and valuable building block in the synthesis of complex pharmaceutical intermediates. Its unique trifunctional nature—an aldehyde for classical carbonyl chemistry, a bromine atom for modern cross-coupling reactions, and two fluorine atoms to enhance pharmacological properties—provides a powerful platform for the rapid generation of diverse molecular scaffolds. The strategic placement of the fluorine atoms can significantly improve metabolic stability, membrane permeability, and binding affinity of drug candidates to their target proteins.[1] This guide provides a comprehensive overview of key synthetic transformations starting from this compound, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, which are pivotal in the synthesis of kinase inhibitors and other targeted therapies.[2][3][4]
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the selective transformation of its bromo and aldehyde functionalities. The electron-withdrawing nature of the fluorine atoms and the aldehyde group activates the aromatic ring, influencing the reactivity of the C-Br bond and the aromatic protons.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[5][6] this compound is an excellent substrate for these transformations.
The Suzuki-Miyaura coupling reaction is a robust method for forming biaryl structures, a common motif in kinase inhibitors.[3][7] The reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[7][8]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands, such as those of the biarylphosphine class, are often employed to facilitate the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the product.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or mixtures with water are typically used to ensure the solubility of the reactants and catalyst.
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are key components of many pharmaceuticals.[5][9][10] This reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base.[9][10][11]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: Similar to the Suzuki coupling, the choice of ligand is crucial. Sterically hindered and electron-rich ligands are preferred to promote the catalytic cycle.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS), is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[10][11]
-
Solvent: Anhydrous, aprotic solvents like toluene or THF are essential to prevent the quenching of the strong base.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Ring Activation
The presence of two electron-withdrawing fluorine atoms and an aldehyde group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr).[12][13] While the bromine atom is the primary site for cross-coupling, under specific conditions, one of the fluorine atoms can be displaced by a strong nucleophile. This provides an alternative route to introduce heteroatom substituents.
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles, such as alkoxides, thiolates, or amines, are required to attack the electron-deficient aromatic ring.[12]
-
Solvent: Polar aprotic solvents like DMSO or DMF are often used to enhance the nucleophilicity of the attacking species.
-
Temperature: The reaction may require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex intermediate.[13][14]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equivalents)
-
Potassium carbonate (K2CO3) (3.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add palladium(II) acetate and SPhos to the flask.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-2,5-difluorobenzaldehyde | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-2,5-difluorobenzaldehyde | 92 |
| 3 | Pyridine-3-boronic acid | 3-(Pyridin-3-yl)-2,5-difluorobenzaldehyde | 78 |
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.015 equivalents)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk tube, add sodium tert-butoxide.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add Pd2(dba)3 and Xantphos.
-
Add anhydrous toluene and stir for 5 minutes.
-
Add this compound and the amine.
-
Heat the reaction mixture at 90-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation:
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(3-Formyl-2,4-difluorophenyl)morpholine | 90 |
| 2 | Aniline | 3-Anilino-2,5-difluorobenzaldehyde | 82 |
| 3 | Benzylamine | 3-(Benzylamino)-2,5-difluorobenzaldehyde | 88 |
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations starting from this compound.
Caption: Suzuki-Miyaura Coupling Pathway.
Caption: Buchwald-Hartwig Amination Pathway.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this guide for Suzuki-Miyaura coupling and Buchwald-Hartwig amination provide reliable and efficient methods for the construction of key C-C and C-N bonds. The strategic incorporation of fluorine atoms from the outset offers significant advantages in modulating the physicochemical and pharmacokinetic properties of the final drug candidates. As the demand for targeted therapies, such as kinase inhibitors, continues to grow, the importance of strategically functionalized building blocks like this compound in drug discovery and development will undoubtedly increase.
References
- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. jk-sci.com [jk-sci.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
The Strategic Utility of 3-Bromo-2,5-difluorobenzaldehyde in Modern Organic Synthesis: Application Notes and Protocols for Advanced Intermediates
Introduction: Unveiling the Potential of a Versatile Fluorinated Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science, fluorinated building blocks have emerged as indispensable tools for molecular design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Among these valuable reagents, 3-Bromo-2,5-difluorobenzaldehyde stands out as a trifunctional scaffold, offering orthogonal chemical handles for sequential and site-selective modifications. Its unique substitution pattern—a reactive aldehyde, a versatile bromine atom, and two activating fluorine atoms—renders it a powerful starting material for the construction of complex molecular architectures.
This comprehensive guide provides an in-depth exploration of this compound as a key building block. We will delve into its application in pivotal synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, and showcase its utility in the synthesis of advanced intermediates for drug discovery, with a particular focus on the development of kinase inhibitors. The protocols detailed herein are designed to be robust and reproducible, providing researchers with the practical knowledge to leverage the full synthetic potential of this versatile reagent.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful synthetic planning and execution. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 112279-64-8 | [1] |
| Molecular Formula | C₇H₃BrF₂O | [1] |
| Molecular Weight | 221.00 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 36-40 °C | [1] |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc) | General knowledge |
Spectroscopic Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 10.3 (s, 1H, CHO), 7.6-7.7 (m, 1H, Ar-H), 7.3-7.4 (m, 1H, Ar-H).
-
¹³C NMR (101 MHz, CDCl₃): δ 186.1 (d, J = 3.0 Hz, CHO), 160.2 (dd, J = 254.5, 12.1 Hz, C-F), 157.6 (dd, J = 250.5, 11.1 Hz, C-F), 126.9 (dd, J = 24.2, 4.0 Hz, C-H), 119.8 (dd, J = 22.2, 4.0 Hz, C-H), 119.3 (dd, J = 22.2, 8.1 Hz, C-Br), 114.8 (dd, J = 24.2, 8.1 Hz, C-CHO).
-
Mass Spectrum (EI): m/z 220, 222 (M⁺, Br isotope pattern).
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Sonogashira couplings are two of the most powerful and widely employed transformations in this context.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) bonds between an organoboron reagent and an organic halide.[2][3] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many biologically active molecules.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) is commonly used. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: A base is essential for the activation of the organoboron species, forming a more nucleophilic boronate complex that readily undergoes transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base is often used to ensure the solubility of both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 2,5-Difluoro-3-(4-methoxyphenyl)benzaldehyde
This protocol details a representative Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-methoxyphenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired biaryl product.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Arylboronic Acid | Product | Typical Yield |
| Phenylboronic acid | 2,5-Difluoro-3-phenylbenzaldehyde | 85-95% |
| 4-Methylphenylboronic acid | 2,5-Difluoro-3-(p-tolyl)benzaldehyde | 80-90% |
| 3-Pyridinylboronic acid | 2,5-Difluoro-3-(pyridin-3-yl)benzaldehyde | 75-85% |
Visualization of the Suzuki-Miyaura Coupling Workflow
Caption: Workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in natural products, pharmaceuticals, and organic materials.
Causality Behind Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Apolar aprotic solvents like THF or DMF are commonly used to dissolve the reactants and catalysts.
Experimental Protocol: Synthesis of 3-((4-Hydroxyphenyl)ethynyl)-2,5-difluorobenzaldehyde
This protocol outlines a typical Sonogashira coupling of this compound with 4-ethynylphenol.
Materials:
-
This compound (1.0 eq)
-
4-Ethynylphenol (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, 4-ethynylphenol, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and triethylamine via syringe.
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired arylalkyne.
Visualization of the Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling.
Application in Medicinal Chemistry: Synthesis of a Kinase Inhibitor Scaffold
The unique trifunctional nature of this compound makes it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications, such as kinase inhibitors. The following is a representative synthetic route to a quinazoline-based kinase inhibitor scaffold, demonstrating the sequential modification of the functional groups on the starting benzaldehyde.
Synthetic Strategy Overview
The overall strategy involves:
-
Nitration: Introduction of a nitro group to create a tetra-substituted aromatic ring.
-
Suzuki Coupling: Formation of a biaryl system.
-
Reductive Cyclization: Reduction of the nitro group and concomitant cyclization with the aldehyde to form a quinazoline ring system.
-
Functionalization: Further modification of the quinazoline core.
Step-by-Step Synthesis of a Quinazoline-Based Kinase Inhibitor Precursor
Step 1: Nitration of this compound
Caption: Nitration of the starting material.
Protocol:
-
To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add this compound.
-
Add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain 3-Bromo-2,5-difluoro-6-nitrobenzaldehyde.
Step 2: Suzuki Coupling of the Nitrated Intermediate
Caption: Suzuki coupling of the nitrated intermediate.
Protocol:
Follow the general Suzuki-Miyaura coupling protocol described previously, using 3-Bromo-2,5-difluoro-6-nitrobenzaldehyde as the starting aryl bromide.
Step 3: Reductive Cyclization to form the Quinazoline Core
Caption: Formation of the quinazoline ring system.
Protocol:
-
To a solution of the 3-Aryl-2,5-difluoro-6-nitrobenzaldehyde in a mixture of ethanol and water, add iron powder and ammonium chloride.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of Celite®, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired 6-Aryl-5,8-difluoroquinazoline.
This quinazoline scaffold can then be further functionalized at various positions to generate a library of potential kinase inhibitors for biological screening.
Conclusion: A Strategic Asset in Synthetic Chemistry
This compound has proven to be a highly valuable and versatile building block in organic synthesis. Its unique combination of a reactive aldehyde, a readily functionalizable bromine atom, and activating fluorine atoms provides a powerful platform for the construction of complex and diverse molecular architectures. The protocols and application notes presented herein demonstrate its utility in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions, and highlight its potential in the synthesis of medicinally relevant scaffolds such as kinase inhibitors. As the demand for novel and sophisticated molecules continues to grow, the strategic application of such well-defined and multifunctional building blocks will undoubtedly play an increasingly critical role in advancing the frontiers of chemical synthesis and drug discovery.
References
- 1. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. youtube.com [youtube.com]
- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2017086941A1 - Process for the preparation of kinase inhibitors and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Witt-ig Reaction with 3-Bromo-2,5-difluorobenzaldehyde
Introduction
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the synthesis of alkenes from carbonyl compounds.[1] Discovered by Georg Wittig in 1954, this reaction's significance was recognized with the Nobel Prize in Chemistry in 1979.[1] Its widespread application stems from its reliability and the high degree of control it offers over the location of the newly formed double bond.[2] The reaction involves the interaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to produce an alkene and a phosphine oxide.[3] The strong phosphorus-oxygen bond formed in the phosphine oxide byproduct is a key driving force for this transformation.[4]
This application note provides a detailed experimental procedure for the Wittig reaction using 3-Bromo-2,5-difluorobenzaldehyde as the carbonyl substrate. This particular substrate is of interest in medicinal chemistry and materials science due to the presence of fluorine and bromine atoms, which can significantly influence the resulting alkene's physicochemical and biological properties. The protocol will detail the synthesis of the requisite phosphonium ylide and its subsequent reaction with the aldehyde, as well as the purification and characterization of the final product.
Reaction Mechanism and Stereoselectivity
The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound, forming a transient four-membered ring intermediate called an oxaphosphetane.[5][6] This intermediate then decomposes to yield the alkene and triphenylphosphine oxide.[7]
The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[6] Ylides are broadly classified as stabilized, semi-stabilized, or non-stabilized, based on the substituents on the carbanionic carbon.[3][8]
-
Non-stabilized ylides , where the substituent is an alkyl or hydrogen group, are highly reactive and typically lead to the formation of (Z)-alkenes under kinetic control.[4][9]
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., ester, ketone, or nitrile) that can delocalize the negative charge, are less reactive.[1][10] The initial addition step is often reversible, allowing for equilibration to the more thermodynamically stable intermediate, which ultimately yields the (E)-alkene as the major product.[3][4]
-
Semi-stabilized ylides , such as benzylides, often give mixtures of (E)- and (Z)-alkenes.[9]
The choice of base and the presence of lithium salts can also influence the stereoselectivity of the reaction.[9][11] For instance, salt-free conditions are often preferred to maximize (Z)-selectivity with non-stabilized ylides.[4]
Caption: Generalized mechanism of the Wittig reaction.
Experimental Protocol
This protocol details the synthesis of a stilbene derivative from this compound using a non-stabilized ylide to favor the formation of the (Z)-isomer.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | 142661-71-6 | 221.01 | Irritant |
| Benzyltriphenylphosphonium chloride | 1100-88-5 | 388.86 | Irritant |
| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | Pyrophoric, Corrosive |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Flammable, Irritant |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Irritant, Carcinogen |
| Saturated aqueous NH₄Cl | N/A | N/A | Irritant |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Irritant |
Safety Precautions:
-
This compound is an irritant.[12] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
n-Butyllithium is a pyrophoric liquid and a strong base. It must be handled under an inert atmosphere (e.g., nitrogen or argon) by trained personnel.
-
Anhydrous solvents are essential for the success of this reaction. Ensure all glassware is flame-dried before use.
Step-by-Step Procedure
Caption: Experimental workflow for the Wittig reaction.
1. Ylide Generation (In Situ):
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add benzyltriphenylphosphonium chloride (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.
-
Cool the suspension to 0 °C using an ice-water bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirring suspension. A color change to deep orange or red indicates the formation of the ylide.[7]
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.
2. Wittig Reaction:
-
Cool the ylide solution back down to 0 °C.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[13]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).[14]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).[14]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product will be a mixture of the desired alkene and triphenylphosphine oxide. Purification can be achieved by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.[15]
Characterization of the Product
The structure and purity of the synthesized stilbene derivative can be confirmed using various spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of vinylic proton signals (typically in the range of 6.0-8.0 ppm). The coupling constant (J-value) between the vinylic protons can help determine the stereochemistry of the double bond (J ≈ 12-18 Hz for E-isomer, J ≈ 6-12 Hz for Z-isomer). Aromatic proton signals will also be present in their characteristic regions. |
| ¹³C NMR | Appearance of two new signals in the alkene region (typically 120-140 ppm). |
| ¹⁹F NMR | Signals corresponding to the two fluorine atoms on the aromatic ring. |
| IR Spectroscopy | A peak corresponding to the C=C stretch of the alkene (typically around 1650-1600 cm⁻¹). The C-H out-of-plane bending vibrations can also provide information about the alkene geometry (trans C-H bend at ~965 cm⁻¹, cis C-H bend at ~700 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the product. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable. |
The spectroscopic properties of stilbene derivatives have been extensively studied and can serve as a reference for data interpretation.[16][17]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product yield | Incomplete ylide formation due to wet glassware or solvents. | Ensure all glassware is flame-dried and solvents are anhydrous. Use freshly titrated n-BuLi. |
| Sterically hindered aldehyde. | Consider using the Horner-Wadsworth-Emmons reaction for sterically hindered substrates.[1] | |
| Mixture of (E) and (Z) isomers | Use of a semi-stabilized ylide. | For higher stereoselectivity, consider the Schlosser modification for the (E)-isomer or salt-free conditions for the (Z)-isomer.[3][9] |
| Difficulty in removing triphenylphosphine oxide | High polarity of the byproduct. | Recrystallization from a suitable solvent system (e.g., propanol) can be effective.[2] Alternatively, specialized workup procedures to convert the phosphine oxide into a more easily separable derivative have been reported.[13] |
Conclusion
The Wittig reaction is a powerful and versatile tool for the synthesis of alkenes. The protocol described herein provides a comprehensive guide for the reaction of this compound with a phosphonium ylide. By carefully controlling the reaction conditions and understanding the factors that influence stereoselectivity, researchers can effectively synthesize a wide range of functionalized alkenes for various applications in drug discovery and materials science.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. adichemistry.com [adichemistry.com]
- 4. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. DSpace [cora.ucc.ie]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Wittig_reaction [chemeurope.com]
- 12. fishersci.com [fishersci.com]
- 13. rsc.org [rsc.org]
- 14. youtube.com [youtube.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 16. The chromatographic and spectral properties of stilbene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Spectral, electrochemical and structural study of aryl derivatives of trans-stilbenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Recrystallization Protocol for the Purification of 3-Bromo-2,5-difluorobenzaldehyde
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 3-Bromo-2,5-difluorobenzaldehyde via recrystallization. This technique is fundamental for removing impurities that may be present after synthesis, ensuring the high purity required for applications in pharmaceutical development and materials science.[1][2] The protocol details solvent selection, the recrystallization procedure, and methods for verifying final purity. The scientific principles underpinning each step are explained to provide researchers with a robust understanding of the methodology.
Introduction
This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Recrystallization is a powerful and widely used technique for purifying solid organic compounds.[3][4] The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[5][6] An ideal solvent will dissolve the compound sparingly at room temperature but will fully dissolve it at an elevated temperature.[3][7] Upon slow cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities behind in the solvent.[5][6]
This guide offers a detailed protocol specifically tailored for this compound, based on its known physical properties and established chemical principles.
Health and Safety Precautions
This compound and the solvents used in this protocol present potential health hazards. Adherence to strict safety protocols is mandatory.
-
Compound Hazards: Halogenated benzaldehydes can be irritants and harmful if swallowed, inhaled, or absorbed through the skin.[8] Always handle this compound in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Solvent Hazards: The solvents used are flammable and can be harmful. Avoid open flames and ensure proper ventilation.[9]
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Always consult the Safety Data Sheet (SDS) for this compound and all solvents before beginning work.[8]
Principle of Recrystallization
The success of recrystallization hinges on the principle that the solubility of most solids in a liquid solvent increases with temperature.[3][5] An effective purification is achieved by selecting a solvent that meets the following criteria:
-
High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but have low solubility at low temperatures (e.g., 0-4 °C).[2][6] This differential ensures maximum recovery of the purified product upon cooling.
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the liquid phase, or mother liquor, after crystallization).[5][7]
-
Chemical Inertness: The solvent must not react with the compound being purified.[7][10]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[4][10]
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Graduated cylinders
-
Powder funnel
-
Filter paper (fluted for hot filtration, standard for vacuum filtration)
-
Stemless or short-stem funnel
-
Büchner funnel and vacuum flask
-
Vacuum source
-
Ice bath
-
Spatula
-
Drying oven or desiccator
-
Melting point apparatus
Solvent System Selection
The selection of an appropriate solvent is the most critical step in developing a recrystallization protocol.[6] For this compound, a moderately polar compound, a mixed solvent system is often effective. A synthesis procedure for this compound notes the use of a diethyl ether/hexane mixture, which provides an excellent starting point.[11] This combination allows for fine-tuning of the solvent polarity to achieve ideal solubility characteristics.
Rationale for Diethyl Ether/Hexane System:
-
Diethyl Ether ("Good" Solvent): this compound is likely quite soluble in diethyl ether, even at room temperature.
-
Hexane ("Poor" Solvent or Antisolvent): The compound is expected to be poorly soluble in a non-polar solvent like hexane.
By dissolving the crude solid in a minimal amount of the "good" solvent (diethyl ether) and then adding the "poor" solvent (hexane) until the solution becomes cloudy (the saturation point), an ideal state for crystallization upon cooling can be achieved.
| Solvent Property | Diethyl Ether | Hexane | Justification for Use |
| Boiling Point | 34.6 °C | 69 °C | Low boiling points facilitate easy removal during drying. |
| Polarity | Moderately Polar | Non-polar | The mixture allows for precise control over the solvent environment's polarity. |
| Role | Solubilizing Solvent | Antisolvent / Precipitant | Diethyl ether dissolves the compound, while hexane induces crystallization. |
Detailed Recrystallization Protocol
This protocol assumes a starting quantity of approximately 5 grams of crude this compound. Adjust solvent volumes proportionally for different quantities.
Step 1: Dissolution
-
Place 5.0 g of crude this compound into a 125 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In the fume hood, add diethyl ether in small portions (e.g., 5-10 mL at a time) while stirring at room temperature. Add just enough diethyl ether to completely dissolve the solid. Gentle warming on a hot plate (no higher than 30°C, NO FLAMES ) may be necessary. Avoid adding a large excess of solvent to ensure the solution is concentrated.[3]
Step 2: Hot Filtration (Optional)
This step is only necessary if insoluble impurities (e.g., dust, solid reagents) are visible in the hot solution.
-
If insoluble matter is present, place a fluted filter paper into a stemless or short-stem funnel and place it on top of a clean 125 mL Erlenmeyer flask.
-
Gently heat the receiving flask and funnel with a small amount of clean solvent to saturate the apparatus with solvent vapor. This prevents premature crystallization in the funnel stem.
-
Quickly and carefully pour the hot solution through the fluted filter paper.
-
Rinse the original flask with a very small amount of hot diethyl ether and pass it through the filter to recover any remaining product.
Step 3: Induction of Crystallization
-
To the clear, dissolved solution at room temperature, slowly add hexane dropwise while stirring.
-
Continue adding hexane until a persistent cloudiness (turbidity) is observed. This indicates that the solution is saturated.
-
Add a few drops of diethyl ether to redissolve the precipitate and make the solution clear again. This ensures the solution is just at the point of saturation, which is ideal for forming well-defined crystals.
Step 4: Crystal Growth
-
Cover the Erlenmeyer flask with a watch glass or loosely with aluminum foil (to prevent solvent evaporation while allowing slow cooling).
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Rushing this step by placing it directly in an ice bath can cause the compound to precipitate as a powder, trapping impurities.
-
Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for an additional 15-30 minutes to maximize the yield of crystals.
Step 5: Isolation of Crystals (Vacuum Filtration)
-
Set up a Büchner funnel with a piece of filter paper that fits flatly on the bottom, placed on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold hexane to ensure it seals against the funnel.
-
Turn on the vacuum and pour the cold crystal slurry into the center of the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
Rinse the Erlenmeyer flask with a small amount (5-10 mL) of ice-cold hexane and pour this rinsing over the crystals in the funnel. This helps wash away any remaining soluble impurities.
-
Keep the vacuum on for 5-10 minutes to pull air through the crystals and partially dry them.
Step 6: Drying the Crystals
-
Carefully remove the filter paper with the crystals from the funnel and place it on a pre-weighed watch glass.
-
Break up the crystal cake to facilitate drying.
-
Dry the crystals to a constant weight. This can be done in a desiccator under vacuum or in a drying oven at a low temperature (e.g., 40-50°C), ensuring the temperature is well below the compound's melting point (reported as 36-40°C).[11] Given the low melting point, air drying or using a vacuum desiccator is the safest method.
Verification of Purity
After drying, assess the purity of the recrystallized product:
-
Yield Calculation: Weigh the final product and calculate the percent recovery. Note that some loss is inevitable in recrystallization.[6]
-
Melting Point Analysis: Determine the melting point of the purified crystals. A pure compound should exhibit a sharp melting range (typically < 2°C) that corresponds to the literature value. A broad or depressed melting range indicates the presence of impurities.
-
Spectroscopic Analysis: For rigorous applications, confirm the structure and purity using techniques such as ¹H NMR, ¹³C NMR, or GC-MS.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | Too much solvent was used; the solution is not saturated. | Re-heat the solution and boil off some of the solvent to concentrate it. Let it cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated; impurities are present. | Re-heat the solution to dissolve the oil. Add a slightly larger volume of the "good" solvent (diethyl ether) before allowing it to cool slowly again. Ensure cooling is very gradual. |
| Low recovery of product. | Too much solvent was used; the compound is too soluble in the cold solvent; crystals were filtered before crystallization was complete. | Ensure the minimum amount of hot solvent is used. Cool the solution in an ice bath for a longer duration before filtering. |
Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- 1. studyguides.com [studyguides.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Recrystallization [sites.pitt.edu]
- 5. Recrystallization [wiredchemist.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 10. mt.com [mt.com]
- 11. prepchem.com [prepchem.com]
Application Note: High-Purity Isolation of 3-Bromo-2,5-difluorobenzaldehyde using Flash Column Chromatography
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2,5-difluorobenzaldehyde is a critical substituted benzaldehyde derivative utilized as a foundational building block in the synthesis of complex pharmaceutical agents and advanced materials. The purity of this intermediate is paramount, as impurities can lead to significant side reactions, reduced yields, and complications in downstream applications. This document provides a detailed, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. The methodology emphasizes a systematic approach, from mobile phase optimization via Thin-Layer Chromatography (TLC) to the final isolation of the high-purity product.
Introduction and Scientific Rationale
Substituted fluorinated benzaldehydes are a class of organic compounds of significant interest in medicinal chemistry. The unique electronic properties conferred by fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound (MW: 221.00 g/mol , Formula: C₇H₃BrF₂O) serves as a versatile intermediate for introducing this key structural motif.[1][2]
Synthesis of this compound often results in a crude mixture containing unreacted starting materials, by-products, and other process-related impurities. Column chromatography is the technique of choice for its purification due to its high resolving power and adaptability.[3][4] This protocol employs normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is a non-polar organic solvent system. The separation is governed by the principle of differential adsorption; more polar molecules in the mixture will have a stronger affinity for the polar silica gel and thus elute more slowly, while less polar molecules will travel through the column more quickly with the mobile phase.[4][5]
Pre-Chromatography: TLC for Mobile Phase Optimization
Before committing to a large-scale column, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[3] The goal is to identify a solvent system that provides a retention factor (Rƒ) of approximately 0.25-0.35 for the target compound. This Rƒ value ensures that the compound moves efficiently through the column while allowing for sufficient separation from impurities.
Protocol for TLC Analysis:
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate (approximately 1 cm from the bottom).
-
Elution: Place the TLC plate in a developing chamber containing a small amount of the test solvent system. A good starting point for moderately polar compounds like this benzaldehyde is a mixture of hexane and ethyl acetate.[6][7]
-
Solvent Systems to Test (Hexane:Ethyl Acetate):
-
95:5
-
90:10
-
85:15
-
80:20
-
-
Visualization: After the solvent front has reached near the top of the plate, remove it and allow the solvent to evaporate. Visualize the spots under a UV lamp at 254 nm, as aromatic compounds are UV-active.[8] Circle the spots with a pencil.
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The solvent system that yields an Rƒ of ~0.3 for this compound and provides the greatest separation from other spots is selected for the column. For this compound, a system of 90:10 Hexane:Ethyl Acetate is often found to be effective.
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, Flash Chromatography Grade |
| Crude Product | ~1-2 g of this compound |
| Mobile Phase (Eluent) | HPLC Grade Hexane and Ethyl Acetate (in the ratio determined by TLC, e.g., 90:10) |
| Sand | Washed, neutral |
| Glassware | Chromatography column (e.g., 40-60 mm diameter), collection tubes/flasks |
| Equipment | Fume hood, rotary evaporator, TLC plates and chamber, UV lamp |
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
-
Column Preparation (Slurry Packing):
-
In a beaker, prepare a slurry of silica gel in hexane (approx. 1:1.5 silica-to-solvent volume). The amount of silica should be about 50-100 times the weight of the crude sample.
-
Secure the column vertically in a fume hood. Ensure the stopcock is closed. Pour a small amount of hexane into the column followed by a layer of sand (~1 cm).
-
Gently pour the silica slurry into the column. Use a funnel to avoid splashing. Open the stopcock to allow the solvent to drain slowly, continuously tapping the column to ensure even packing and remove air bubbles. Never let the top of the silica bed run dry.
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column, ensuring an even, flat layer.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (e.g., 90:10 Hexane:Ethyl Acetate) to the column, taking care not to disturb the top layer of sand and silica.
-
Begin eluting the column, collecting the solvent in fractions of equal volume (e.g., 15-20 mL per tube). If using flash chromatography, apply gentle air pressure to achieve a steady flow rate.
-
The separation process relies on the mobile phase competing with the adsorbed compounds for binding sites on the polar silica gel.[3]
-
-
Monitoring and Isolation:
-
Systematically monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of the product.
-
The non-polar impurities will elute first, followed by the desired product, and finally, the more polar impurities.
-
Once identified, combine all fractions that contain only the pure desired product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound as a solid.
-
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Product does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., from 10% to 15% ethyl acetate). |
| Poor separation / Overlapping bands | Column overloaded; poor packing; incorrect mobile phase. | Use less crude material. Repack the column carefully. Re-optimize the mobile phase with TLC for better separation. |
| Streaking on TLC / Column | Compound is acidic or chelating; sample is insoluble. | Add a small amount (~0.5%) of acetic acid to the mobile phase. Ensure the sample is fully dissolved for wet loading. |
| Cracked silica bed | The column ran dry at some point. | The run is likely compromised. The column must be repacked. Always keep the silica bed submerged in solvent. |
Safety and Handling
-
This compound: May cause skin and eye irritation. Harmful if swallowed.[9] Handle with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Solvents: Hexane and ethyl acetate are flammable liquids. All operations must be conducted within a certified chemical fume hood, away from ignition sources.
-
Silica Gel: Inhalation of fine silica dust can cause respiratory irritation. Handle in a well-ventilated area or use a dust mask.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. columbia.edu [columbia.edu]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 9. 3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 3-Bromo-2,5-difluorobenzaldehyde synthesis
An essential resource for chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to optimize the synthesis of 3-Bromo-2,5-difluorobenzaldehyde. Whether you are encountering low yields, unexpected side products, or purification challenges, this guide, grounded in established chemical principles and field expertise, offers practical solutions to enhance your experimental outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, primarily related to the specific synthetic route employed. The most common methods involve either the diazotization of 4-amino-3-bromo-2,5-difluorobenzaldehyde or the formylation of 1-bromo-2,5-difluorobenzene via organometallic intermediates.
Possible Causes and Solutions:
-
Incomplete Diazotization and Reduction: In the synthesis starting from 4-amino-3-bromo-2,5-difluorobenzaldehyde, the diazotization step is critical.
-
Cause: Inadequate temperature control during the addition of sodium nitrite can lead to the decomposition of the diazonium salt.[1][2]
-
Solution: Maintain a temperature of 15-20°C during the dropwise addition of the sodium nitrite solution using an ice bath.[1] Ensure the reaction mixture is homogenous before adding the sodium nitrite.
-
Cause: The reducing agent, hypophosphorous acid, may not be sufficiently concentrated or may have degraded.
-
Solution: Use fresh, high-quality 50-52% aqueous hypophosphorous acid.[1]
-
-
Inefficient Formation of Organometallic Intermediates: When starting from 1-bromo-2,5-difluorobenzene, the formation of a lithiated species or a Grignard reagent is crucial for subsequent formylation.
-
Cause: Residual moisture or oxygen in the reaction setup can quench the highly reactive organometallic intermediates.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use.[3] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Cause: The temperature for the lithiation or Grignard formation may be too high, leading to side reactions. For lithiation with lithium diisopropylamide (LDA), temperatures around -78°C are often required.[3]
-
Solution: Strictly control the reaction temperature using a suitable cooling bath (e.g., dry ice/acetone).
-
-
Suboptimal Formylation: The introduction of the aldehyde group can be inefficient.
-
Cause: The formylating agent, such as N,N-dimethylformamide (DMF), may not be pure or may be added too quickly.
-
Solution: Use anhydrous DMF. Add the DMF dropwise at low temperature to control the exothermicity of the reaction.[3]
-
-
Work-up and Purification Losses: Significant amounts of the product can be lost during extraction and purification.
-
Cause: Insufficient extraction from the aqueous layer.
-
Solution: Perform multiple extractions with a suitable organic solvent like dichloromethane or ethyl acetate.[1][2]
-
Cause: Co-elution of impurities during column chromatography or loss of product during recrystallization.
-
Solution: Optimize the solvent system for chromatography to achieve better separation. For recrystallization, use a minimal amount of a suitable solvent system like Et2O/hexane and allow for slow cooling.[1]
-
Question 2: I am observing significant impurity peaks in my crude NMR/GC-MS. What are these impurities and how can I prevent their formation?
The nature of impurities will depend on the synthetic route.
Common Impurities and Prevention Strategies:
-
Starting Material: Unreacted 1-bromo-2,5-difluorobenzene or 4-amino-3-bromo-2,5-difluorobenzaldehyde is a common impurity.
-
Prevention: Increase the reaction time or slightly increase the equivalents of the reagents. However, be cautious as this may lead to other side products. Ensure efficient mixing.
-
-
Isomeric Products: In the formylation of 1-bromo-2,5-difluorobenzene, formylation might occur at a different position on the aromatic ring.
-
Cause: The directing effects of the fluorine and bromine substituents influence the regioselectivity of the formylation. While the desired product is this compound, other isomers are possible.
-
Prevention: The choice of base and reaction conditions can influence regioselectivity. Using a bulky base like LDA can favor lithiation at the less sterically hindered position.[3]
-
-
Hydrolysis of Formylating Agent: If the work-up is not performed carefully, residual formylating agent can lead to impurities.
-
Prevention: Ensure the reaction is properly quenched and washed.
-
-
Over-alkylation/arylation: In Grignard-based routes, the newly formed aldehyde can react with another equivalent of the Grignard reagent to form a secondary alcohol.
-
Prevention: Maintain a low reaction temperature and add the Grignard reagent to the formylating agent (inverse addition) to keep the concentration of the Grignard reagent low.
-
Question 3: The purification of the final product by column chromatography is difficult. Are there alternative methods?
While silica gel column chromatography is a common purification method, it can sometimes be challenging for aldehydes which may streak on silica.
Alternative Purification Strategies:
-
Recrystallization: This is often an effective method for obtaining high-purity crystalline solids.[1]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a viable purification technique.
-
Bisulfite Adduct Formation: Aldehydes can form solid adducts with sodium bisulfite. This can be used to separate the aldehyde from non-aldehydic impurities. The aldehyde can then be regenerated by treating the adduct with an acid or base.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable starting material for the synthesis of this compound?
Both 4-amino-3-bromo-2,5-difluorobenzaldehyde and 1-bromo-2,5-difluorobenzene are viable starting materials. The choice often depends on commercial availability and the scale of the synthesis. The diazotization route starting from the amino-aldehyde has been reported with good yields (around 80%).[1] The formylation of 1-bromo-2,5-difluorobenzene requires stricter anhydrous and low-temperature conditions but can also be effective.
Q2: What are the critical safety precautions for this synthesis?
-
Organolithium Reagents: Reagents like n-butyllithium are highly pyrophoric and react violently with water. Handle them under an inert atmosphere and use proper syringe techniques.
-
Bromine-containing compounds: These can be lachrymatory and toxic. Handle them in a well-ventilated fume hood.
-
Diazonium Salts: These can be explosive when dry. It is best to use them in solution and not isolate them.
-
Solvents: Diethyl ether and tetrahydrofuran (THF) are highly flammable.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q3: Can I use a Vilsmeier-Haack reaction for this synthesis?
The Vilsmeier-Haack reaction is a formylation method that works well for electron-rich aromatic compounds.[5][6][7] The presence of two electron-withdrawing fluorine atoms and a bromine atom on the benzene ring makes 1-bromo-2,5-difluorobenzene a relatively electron-poor substrate. Therefore, the Vilsmeier-Haack reaction is likely to be sluggish or may not proceed under standard conditions.[8][9]
Experimental Protocols
Protocol 1: Synthesis via Diazotization of 4-amino-3-bromo-2,5-difluorobenzaldehyde[1][2]
Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 4-amino-3-bromo-2,5-difluorobenzaldehyde | 236.01 | 16 g | 0.068 | 1 |
| Acetic Acid | - | 375 mL | - | - |
| Hypophosphorous Acid (50-52%) | - | 188 mL | - | - |
| Sodium Nitrite | 69.00 | 6.8 g | 0.098 | 1.45 |
| Water | 18.02 | 38 mL | - | - |
Step-by-Step Procedure:
-
In a suitable reaction vessel, stir a mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of acetic acid until a homogenous solution is formed.
-
Add 188 mL of 50-52% aqueous hypophosphorous acid to the mixture.
-
Cool the mixture to 15-20°C using an ice bath.
-
Prepare a solution of 6.8 g of sodium nitrite in 38 mL of water.
-
Add the sodium nitrite solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature between 15-20°C.
-
Remove the ice bath and continue stirring for 1 hour at room temperature.
-
Pour the reaction mixture into 1 L of an ice/water mixture.
-
Extract the aqueous mixture with dichloromethane (3 x 300 mL).
-
Combine the organic extracts and wash with water, 2 x 10% sodium hydroxide solution, and 2 x water (250 mL each).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.
-
The crude product can be further purified by recrystallization from diethyl ether/hexane to yield this compound.
Protocol 2: Synthesis via Ortho-Lithiation of 1-Bromo-2,5-difluorobenzene (General Procedure)[3]
Reagents and Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount (for 7 mmol scale) | Moles (mmol) | Equivalents |
| 1-Bromo-2,5-difluorobenzene | 192.99 | 1.36 g | 7 | 1 |
| Lithium Diisopropylamide (2M in THF) | - | 3.5 mL | 7 | 1 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.545 mL | 7 | 1 |
| Anhydrous Tetrahydrofuran (THF) | - | 20 mL | - | - |
Step-by-Step Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 1.36 g of 1-bromo-2,5-difluorobenzene in 20 mL of dry THF.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add 3.5 mL of a 2M solution of lithium diisopropylamide in THF.
-
Stir the mixture at -78°C for 1 hour.
-
Add 0.545 mL of anhydrous DMF dropwise and continue stirring at -78°C for 30 minutes.
-
Quench the reaction by adding acetic acid.
-
Extract the product from the aqueous layer into dichloromethane.
-
Wash the combined organic extracts with 1M hydrochloric acid, aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent in vacuo.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Visualizing the Process
Troubleshooting Workflow
References
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Bromo-2,5-difluorobenzaldehyde. This key intermediate presents unique challenges due to the competing reactivity of its substituents. This guide is structured as a series of troubleshooting questions and FAQs to address the specific, practical issues encountered in the laboratory. We will focus on the most common synthetic approach: the directed ortho-metalation (lithiation) of 1-bromo-2,5-difluorobenzene, followed by formylation. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to solve problems effectively.
Troubleshooting Guide: Common Experimental Issues
Q1: My primary impurity is 2,5-difluorobenzaldehyde. What is causing this debromination, and how can I minimize it?
A1: Root Cause Analysis & Mechanism
The formation of 2,5-difluorobenzaldehyde is a classic and highly probable side reaction resulting from metal-halogen exchange , a well-known process in organometallic chemistry.[1] In this reaction, the n-butyllithium (n-BuLi) reagent, instead of abstracting a proton (deprotonation/lithiation), swaps its butyl group for the bromine atom on your starting material.
This occurs because the rate of lithium-bromine exchange is often competitive with, or even faster than, proton abstraction, especially with aryl bromides.[1][2] The reaction equilibrium is driven by the formation of the more stable organolithium species.
The process can be visualized as two competing pathways:
Troubleshooting & Mitigation Strategies:
-
Temperature Control is Paramount: Metal-halogen exchange is exceptionally fast. While deprotonation is also fast at low temperatures, even small deviations above -78 °C can disproportionately favor the exchange reaction.
-
Action: Ensure your cooling bath (e.g., dry ice/acetone) is stable and that the internal reaction temperature is rigorously maintained at or below -75 °C during the n-BuLi addition and subsequent stirring.[3]
-
-
Reagent Addition Rate: A slow, dropwise addition of n-BuLi ensures that localized concentrations of the reagent are kept to a minimum, which can help favor deprotonation over exchange.
-
Action: Add the n-BuLi solution via a syringe pump over at least 30-45 minutes.
-
-
Choice of Lithiating Agent: While n-BuLi is common, other bases can be used. Hindered bases like Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are much less prone to performing metal-halogen exchange and strongly favor deprotonation.[4][5]
-
Action: For critical applications, consider preparing LDA in situ and using it as the base instead of n-BuLi. This is often the most effective solution.
-
Q2: My reaction yield is very low, and I recover a significant amount of unreacted 1-bromo-2,5-difluorobenzene. What are the likely causes?
A2: Root Cause Analysis & Corrective Actions
This issue almost always points to problems with the stability and stoichiometry of your organolithium reagent or the integrity of your reaction setup. Organolithiums are potent bases and nucleophiles that are highly sensitive to air and moisture.[6]
| Potential Cause | Scientific Rationale | Troubleshooting & Prevention Protocol |
| Moisture Contamination | Water is highly acidic (pKa ~15.7) compared to the aromatic C-H bond (pKa ~40). n-BuLi will react instantly and preferentially with any trace moisture, consuming the reagent before it can lithiate your substrate. | 1. Rigorous Drying: Oven-dry all glassware overnight (>120 °C) and cool under a stream of dry nitrogen or argon. 2. Anhydrous Solvents: Use freshly distilled THF over sodium/benzophenone or purchase high-quality anhydrous solvent and use it immediately after opening. |
| Inaccurate Reagent Titration | n-BuLi solutions degrade over time, especially if stored improperly. The molarity stated on the bottle is often inaccurate after opening. Using a presumed concentration leads to adding insufficient reagent. | 1. Titrate Regularly: Titrate your n-BuLi solution before use. A common method is the double titration method described by Kofron and Baclawski. 2. Proper Storage: Store n-BuLi in a sealed bottle under an inert atmosphere, preferably in a freezer designated for reagents. |
| Insufficient Equivalents | Even with perfect technique, it's wise to use a slight excess of the lithiating agent to compensate for any minor, unavoidable quenching. | 1. Stoichiometry Check: Use 1.05 to 1.1 equivalents of n-BuLi relative to your starting material. Ensure the concentration used in your calculation is from a recent titration. |
| Poor Temperature Control | If the temperature rises too high, n-BuLi can react with the THF solvent. This side reaction consumes the reagent and generates ethylene and lithium enolate of acetaldehyde.[6] | 1. Maintain < -60°C: Ensure the internal reaction temperature never rises significantly, especially during the addition phase. |
Q3: My NMR spectrum is complex, suggesting the presence of an isomeric bromo-difluoro-benzaldehyde product. How is this possible?
A2: Root Cause Analysis & Regioselectivity
While the desired reaction is lithiation at the C3 position (between the Br and a F), the regioselectivity of deprotonation on a polysubstituted aromatic ring is a delicate balance of electronic and steric effects.
-
Directing Group Strength: Both fluorine and bromine can direct ortho-lithiation. Fluorine is a significantly stronger ortho-directing group than bromine.[7] In your substrate, there are three potential sites for deprotonation:
-
C3: Ortho to the C2-Fluorine. This is the most acidic proton and the desired site. The directing effects of F at C2 and F at C5 combine to acidify this position.
-
C6: Ortho to the C5-Fluorine. This site is less acidic than C3 due to the electronic influence of the bromine atom.
-
C4: Meta to both fluorine atoms. This site is the least acidic and lithiation here is highly unlikely.
-
-
Kinetic vs. Thermodynamic Control: Most lithiations are performed under kinetic control at low temperatures. However, if the reaction is allowed to warm or stir for excessively long periods, equilibration to a more thermodynamically stable aryllithium species could occur, though this is less common for this specific substrate.
Troubleshooting & Mitigation Strategies:
-
Confirm Temperature: As with other side reactions, maintaining a very low temperature (-78 °C) is crucial for ensuring kinetic control and maximizing selectivity for the most acidic proton at C3.
-
Use of Chelating Additives: Additives like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can chelate to the lithium ion, increasing the basicity of the organolithium reagent and sometimes altering the regioselectivity.[6] For this substrate, it is generally not required and may complicate the reaction profile. Sticking to a simple THF system is recommended first.
-
Careful Characterization: Use 2D NMR techniques (COSY, HMBC) to definitively identify the structure of the isomeric impurity and correlate it back to a specific undesired lithiation event.
Frequently Asked Questions (FAQs)
Q: What is the optimal formylating agent for this reaction?
A: Anhydrous N,N-Dimethylformamide (DMF) is the most common, cost-effective, and reliable formylating agent for quenching aryllithium intermediates.[8] It is crucial to use a high-purity, anhydrous grade of DMF, as any water will destroy the organolithium species.
Q: How critical is the quality of the starting 1-bromo-2,5-difluorobenzene?
A: It is very important. Any impurities, especially those with acidic protons (e.g., phenols, water) or other electrophilic sites, will consume the n-BuLi reagent and lower the yield. It is recommended to purify the starting material by distillation or column chromatography if its purity is below 98%.
Q: Can I use a different work-up procedure?
A: The standard procedure of quenching the reaction at low temperature with DMF, allowing it to warm slightly, and then quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl is robust. The acidic quench is necessary to hydrolyze the intermediate tetrahedral adduct formed between the aryllithium and DMF to release the aldehyde product.[5] Bypassing this step will result in little to no product.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and should be adapted and optimized based on your specific laboratory conditions and scale.
Materials:
-
1-bromo-2,5-difluorobenzene (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), ~2.5 M in hexanes (1.05 eq, titrated)
-
Anhydrous N,N-Dimethylformamide (DMF) (1.2 eq)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.
-
Dissolution: Add 1-bromo-2,5-difluorobenzene (1.0 eq) to the flask and dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.
-
Lithiation: Slowly add the titrated n-BuLi solution (1.05 eq) dropwise via syringe over 30-45 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color.
-
Formylation (Quench): Slowly add anhydrous DMF (1.2 eq) dropwise, again maintaining a temperature below -70 °C.
-
Warming & Quench: After stirring for an additional 1-2 hours at -78 °C, remove the cooling bath and allow the reaction to warm to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel, add diethyl ether or ethyl acetate, and separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash them sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.[9]
References
- 1. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. joss.tcnj.edu [joss.tcnj.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. chimia.ch [chimia.ch]
- 8. Formylation - Common Conditions [commonorganicchemistry.com]
- 9. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 3-Bromo-2,5-difluorobenzaldehyde
Welcome to the technical support center for 3-Bromo-2,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common purification challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.
I. Introduction to Purification Challenges
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its purification, however, can present several challenges due to potential impurities from its synthesis and its inherent chemical properties. This guide provides in-depth solutions to overcome these hurdles and achieve the desired purity for your downstream applications.
The primary synthetic route to this compound often involves the diazotization of 4-amino-3-bromo-2,5-difluorobenzaldehyde followed by a reduction.[1][2] Impurities can arise from incomplete reactions, side reactions, or residual starting materials and reagents.
II. Troubleshooting Guide: Common Purification Issues
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the purification of this compound.
Issue 1: My final product has a low melting point and appears oily, even after initial purification.
-
Question: I've performed the synthesis and initial work-up, but my this compound has a melting point of 32-35°C, which is lower than the reported 36-40°C, and it appears as a slightly oily solid. What could be the cause and how do I fix it?[1]
-
Answer: A depressed melting point and oily appearance are classic indicators of impurities. The most likely culprits are residual solvents or unreacted starting materials.
-
Causality: Solvents used during extraction, such as dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O), can be difficult to remove completely and may remain trapped in the crystal lattice of your product.[1] Additionally, unreacted starting materials or byproducts from the diazotization reaction can also lower the melting point.
-
Troubleshooting Protocol:
-
Thorough Drying: Ensure your product is thoroughly dried under high vacuum for an extended period (several hours to overnight) to remove any residual solvents. A gentle warming (not exceeding the melting point) can aid in this process.
-
Recrystallization: This is a highly effective method for removing many impurities. A recommended solvent system is a mixture of diethyl ether and hexane (Et₂O/hexane).[1]
-
Step-by-Step Recrystallization:
-
Dissolve the crude product in a minimal amount of warm diethyl ether.
-
Slowly add hexane until the solution becomes slightly cloudy.
-
Gently warm the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to promote crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.
-
-
-
-
Issue 2: My NMR spectrum shows unexpected peaks in the aromatic region.
-
Question: After purification by column chromatography, the ¹H NMR spectrum of my this compound shows extra signals in the aromatic region (7.0-8.5 ppm). What are these impurities and how can I remove them?
-
Answer: The presence of additional aromatic signals suggests impurities with a similar structure to your target compound. These could be isomers or related benzaldehydes formed during the synthesis.
-
Causality: Side reactions during synthesis can lead to the formation of isomeric byproducts. For example, incomplete diazotization and reduction could leave residual amino-substituted benzaldehydes.
-
Troubleshooting Protocol:
-
Optimize Column Chromatography:
-
Solvent System: A common eluent for silica gel column chromatography is a mixture of ethyl acetate and hexane.[3] You may need to optimize the polarity of your eluent system. A less polar system (e.g., increasing the proportion of hexane) can often improve the separation of closely related aromatic compounds.
-
Gradient Elution: Instead of isocratic elution (constant solvent mixture), a gradient elution (gradually increasing the polarity) can provide better resolution.
-
-
Chemical Wash: An acidic wash during the work-up can help remove basic impurities like residual amino compounds. Before drying the organic layer, wash it with a dilute acid solution (e.g., 1M HCl).[4]
-
-
Issue 3: I'm seeing a persistent impurity that co-elutes with my product during column chromatography.
-
Question: I'm having trouble separating a persistent impurity from my this compound using column chromatography. It seems to have a very similar Rf value. What are my options?
-
Answer: Co-elution is a common challenge when dealing with impurities that have similar polarity and molecular weight to the desired product.
-
Causality: The impurity likely has a very similar chemical structure, differing only slightly in a way that doesn't significantly alter its interaction with the stationary phase (silica gel).
-
Troubleshooting Protocol:
-
Alternative Chromatography Techniques:
-
Different Stationary Phase: Consider using a different stationary phase for your column chromatography, such as alumina, which can offer different selectivity compared to silica gel.
-
Preparative HPLC: If the impurity is present in a small amount and high purity is required, preparative High-Performance Liquid Chromatography (HPLC) can provide superior separation.
-
-
Recrystallization: As mentioned before, recrystallization is an excellent orthogonal purification technique. The different solubilities of your product and the impurity in a specific solvent system can be exploited for separation. Experiment with different solvent pairs to find the optimal conditions.
-
-
Issue 4: My product is showing signs of degradation over time.
-
Question: I've successfully purified my this compound, but after a few weeks of storage, it has started to discolor and the purity has decreased. What is happening and how can I prevent this?
-
Answer: Aldehydes are susceptible to oxidation, especially when exposed to air and light.
-
Causality: The aldehyde functional group can be oxidized to the corresponding carboxylic acid. This is a common degradation pathway for many benzaldehydes.
-
Troubleshooting Protocol:
-
Proper Storage:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Low Temperature: Store at a low temperature (e.g., in a refrigerator at 2-8°C) to slow down the rate of degradation.[5]
-
Light Protection: Store in an amber-colored vial or a container protected from light.
-
-
Purity Check Before Use: Always re-analyze the purity of the compound by techniques like NMR or GC-MS if it has been stored for an extended period before using it in a reaction.
-
-
III. Frequently Asked Questions (FAQs)
-
Q1: What are the key physical properties of this compound that I should be aware of during purification?
-
Q2: What analytical techniques are most suitable for assessing the purity of this compound?
-
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[2][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any structural isomers or impurities with different proton or carbon environments.[2][7]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
-
-
-
Q3: Can I use distillation for the purification of this compound?
-
A3: While distillation is a common purification technique for liquids, it is generally not the preferred method for this compound due to its solid nature at room temperature and its relatively high boiling point (around 237°C for a related isomer).[5] There is a risk of decomposition at high temperatures. Recrystallization and column chromatography are safer and more effective methods.
-
-
Q4: What safety precautions should I take when handling this compound?
IV. Experimental Protocols & Visual Workflows
Protocol 1: Recrystallization of this compound
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm diethyl ether (Et₂O) and swirl to dissolve the solid completely.
-
Induce Precipitation: While stirring, slowly add hexane dropwise until the solution becomes persistently cloudy.
-
Redissolution: Gently warm the flask on a hotplate until the solution becomes clear again. Be careful not to overheat.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe the formation of crystals. For better yield, you can then place the flask in an ice bath for about 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Diagram 1: Purification Workflow Decision Tree
Caption: Decision tree for the purification of this compound.
V. References
-
PrepChem. (n.d.). Synthesis of this compound. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 3-Bromo-5-fluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Bromo-2,6-difluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). 3-Bromo-2,5-dichlorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 4-Bromo-2,5-difluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Fluoromart. (n.d.). 4-bromo-2,5-difluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Comparative Analysis of Analytical Techniques for the Characterization of 3-Bromo-2,5-dichlorobenzaldehyde. Retrieved from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). 2-Amino-3-bromo-5-fluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis routes of 4-Bromo-2,5-difluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Thermo Fisher Scientific. (n.d.). 3-Bromo-2,6-difluorobenzaldehyde, 98%. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). 3-Bromo-5-chloro-2,6-difluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
CP Lab Safety. (n.d.). 3-Bromo-2, 5-difluorobenzaldehyde, min 98%, 100 mg. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Bromo-2,6-difluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2010086877A2 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from --INVALID-LINK--
References
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis routes of 4-Bromo-2,5-difluorobenzaldehyde [benchchem.com]
- 4. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]
- 6. 4-Bromo-2,5-difluorobenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 3-Bromo-2,5-difluorobenzaldehyde
Welcome to the technical support center for 3-Bromo-2,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common reactions involving this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to optimize your reactions and overcome challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the key structural features of this compound that influence its reactivity?
A1: The reactivity of this compound is governed by three key functional groups on an electron-deficient aromatic ring:
-
Aldehyde Group: This is a versatile handle for transformations such as nucleophilic additions (e.g., Grignard reactions), reductions, and reductive aminations. It is an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.
-
Bromo Group: The bromine atom is a good leaving group in palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[1] Its position at C3 makes it sterically accessible.
-
Difluoro Substitution: The two fluorine atoms at positions C2 and C5 are strongly electron-withdrawing, which significantly impacts the electronic properties of the aromatic ring. This electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SNAr) and can influence the oxidative addition step in palladium-catalyzed reactions.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound under an inert gas atmosphere (nitrogen or argon) at 2-8°C.[4] This crystalline solid should be protected from moisture and light to prevent degradation.
Q3: What are the primary safety concerns when working with this compound?
A3: this compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Section 2: Troubleshooting Guide for Common Reactions
This section provides a problem-and-solution format for specific challenges you might encounter during key synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are among the most common applications for this compound. Temperature is a critical parameter that can significantly influence yield and purity.
Problem 1: Low or no product yield in a Suzuki-Miyaura coupling reaction.
Potential Cause & Solution:
-
Sub-optimal Reaction Temperature: The optimal temperature for Suzuki-Miyaura couplings can vary widely depending on the specific substrates, catalyst, and solvent system. While some reactions can proceed at room temperature, others may require heating up to 100-120°C.[6]
-
Troubleshooting Steps:
-
Initial Temperature: Start with a moderate temperature, for example, 80°C.[7][8]
-
Incremental Increase: If the reaction is sluggish, as monitored by TLC or LC-MS, increase the temperature in 10°C increments. Be cautious, as excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Microwave Irradiation: For challenging couplings, microwave heating can sometimes provide rapid and efficient product formation.[6]
-
-
-
Catalyst Inactivity: The palladium catalyst may be deactivated.
-
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Ligand Choice: The choice of phosphine ligand is crucial. For electron-deficient aryl bromides, bulky and electron-rich ligands like XPhos or SPhos can be beneficial.
-
-
-
Inappropriate Base or Solvent: The base and solvent system can dramatically affect the reaction outcome.
-
Troubleshooting Steps:
-
Base Strength: A variety of bases can be used, with K₂CO₃, K₃PO₄, and Cs₂CO₃ being common choices.[6][9] For some systems, a stronger base may be required.
-
Solvent System: Common solvent systems include mixtures of an organic solvent (e.g., dioxane, THF, DMF) and water.[9][10] The water is necessary to dissolve the inorganic base.
-
-
Problem 2: Formation of significant side products (e.g., homo-coupling).
Potential Cause & Solution:
-
Incorrect Reaction Temperature: An inappropriate temperature can favor side reactions.
-
Troubleshooting Steps:
-
Lower the Temperature: If you observe significant homo-coupling of the boronic acid, try running the reaction at a lower temperature.
-
Controlled Heating: Ensure uniform and controlled heating of the reaction mixture.
-
-
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling. Optimization of temperature and other parameters may be necessary for your specific substrate.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Grignard Reactions
The aldehyde functionality of this compound is susceptible to attack by Grignard reagents. Temperature control is crucial to avoid side reactions.
Problem: Low yield of the desired secondary alcohol and formation of byproducts in a Grignard reaction.
Potential Cause & Solution:
-
Reaction Temperature Too High: Grignard reactions are often exothermic. If the temperature is not controlled, side reactions such as enolization of the aldehyde or reaction with the bromo substituent can occur.
-
Troubleshooting Steps:
-
Initial Cooling: Begin the reaction at 0°C or even lower temperatures (e.g., -78°C for highly reactive Grignard reagents) in a dry ice/acetone bath.
-
Slow Addition: Add the Grignard reagent dropwise to the solution of this compound to maintain a low reaction temperature.
-
Monitoring: Monitor the internal temperature of the reaction flask throughout the addition.
-
-
-
Grignard Reagent Degradation: The Grignard reagent may have degraded due to exposure to moisture or air.
-
Troubleshooting Steps:
-
Fresh Reagent: Use a freshly prepared or recently titrated Grignard reagent.
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under a strictly anhydrous and inert atmosphere.
-
-
Visualizing the Grignard Reaction Workflow
Caption: Workflow for a typical Grignard reaction with this compound.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the aromatic ring, enhanced by the two fluorine atoms, makes this compound a candidate for SNAr reactions, although the bromo group is a less common leaving group than fluorine in such reactions.
Problem: No reaction or slow reaction rate in a nucleophilic aromatic substitution attempt.
Potential Cause & Solution:
-
Insufficient Ring Activation or High Activation Energy: While the fluorine atoms are activating, the reaction may still require forcing conditions.
-
Troubleshooting Steps:
-
Elevated Temperature: SNAr reactions often require elevated temperatures. Start at room temperature and gradually increase the temperature, potentially to the boiling point of the solvent.
-
Stronger Nucleophile: A more potent nucleophile may be necessary to initiate the reaction.
-
Aprotic Polar Solvent: Use a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the attacking species.
-
-
Section 3: Data Summary and Reference Tables
Table 1: Recommended Starting Temperatures for Common Reactions
| Reaction Type | Recommended Starting Temperature | Notes |
| Suzuki-Miyaura Coupling | 80°C | Can be optimized between room temperature and 120°C.[6] |
| Heck Coupling | 100°C | Often requires elevated temperatures. |
| Grignard Reaction | 0°C to -78°C | Crucial to control the exothermic reaction. |
| Nucleophilic Aromatic Substitution | Room Temperature to 100°C | Highly dependent on the nucleophile and substrate. |
Visualizing Troubleshooting Logic for Low Yield in Suzuki Coupling
Caption: Decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound CAS#: 112279-64-8 [m.chemicalbook.com]
- 5. 3-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 21986246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Overcoming solubility issues with 3-Bromo-2,5-difluorobenzaldehyde
Introduction
Welcome to the technical support guide for 3-Bromo-2,5-difluorobenzaldehyde. This document is designed for researchers, chemists, and drug development professionals who are incorporating this versatile halogenated aromatic aldehyde into their synthetic workflows. This compound is a key building block in the synthesis of a wide range of complex molecules, including pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both bromine and fluorine atoms, imparts specific reactivity and physicochemical properties that are highly valuable in modern organic synthesis.[1][2]
However, the very features that make this compound synthetically attractive can also present challenges, most notably in terms of solubility. This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the underlying chemical principles to help you overcome these issues effectively.
Part 1: Troubleshooting Guide for Solubility Issues
Issue 1: The compound fails to dissolve in a standard reaction solvent.
This is the most common issue encountered. The polarity of this compound, influenced by the electronegative fluorine and bromine atoms and the polar carbonyl group, dictates its solubility. While it is generally soluble in many common organic solvents, its crystalline nature can sometimes make dissolution slow or incomplete.[3][4][5]
Underlying Causality
The solubility of an organic compound is governed by the principle of "like dissolves like."[6] Aromatic aldehydes, like benzaldehyde, are typically soluble in organic solvents but have limited solubility in water due to the large non-polar benzene ring.[6][7] The introduction of halogen atoms increases the molecule's polarity and molecular weight, which can affect its solubility profile. While the polar carbonyl group can engage in dipole-dipole interactions, the overall solubility will depend on the balance between these forces and the non-polar aromatic ring.[4][5][8]
Step-by-Step Troubleshooting Protocol
-
Solvent Screening: If the compound is not dissolving in your initial solvent of choice, a systematic solvent screen is the first logical step.
-
Protocol:
-
Place a small, accurately weighed amount of this compound (e.g., 10 mg) into several vials.
-
To each vial, add a measured volume (e.g., 1 mL) of a different solvent from the list below.
-
Stir or gently agitate at room temperature for 5-10 minutes.
-
Observe and record the solubility. If it dissolves, try adding more solute to determine an approximate saturation point.
-
-
-
Thermal Adjustment: Gently heating the mixture can often increase the rate of dissolution and the solubility limit.
-
Protocol:
-
Using a suitable solvent identified from the screening, prepare the mixture under an inert atmosphere if the reaction is sensitive to air or moisture.
-
Slowly warm the mixture using a water or oil bath while stirring.
-
Monitor the temperature and do not exceed the boiling point of the solvent or a temperature that might cause decomposition of the starting material or reagents. A temperature range of 40-60 °C is often a good starting point.
-
Once dissolved, the reaction can often be cooled to the desired temperature without the compound precipitating out.
-
-
-
Co-Solvent System: Employing a mixture of solvents can fine-tune the polarity of the medium to better match the solute.
-
Protocol:
-
Start by dissolving the compound in a solvent in which it is highly soluble (e.g., Dichloromethane or THF).
-
Slowly add a less polar or more polar co-solvent (depending on the reaction requirements) in which the compound is less soluble, until the desired solvent ratio is achieved. This can help to keep the compound in solution. A common example is a THF/hexane or a DCM/heptane system.
-
-
-
Sonication: The use of an ultrasonic bath can aid in breaking down solid aggregates and enhance dissolution.
-
Protocol:
-
Prepare the mixture of the compound and the chosen solvent in a sealed vial or flask.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 5-15 minute intervals, checking for dissolution. Be mindful that sonication can gently warm the sample.
-
-
Data Presentation: Solubility Profile
The following table provides a qualitative solubility profile for this compound in common laboratory solvents. This data is based on general principles of aldehyde solubility and empirical observations.[4][5][8][9][10]
| Solvent | Polarity Index | Expected Solubility | Notes |
| Dichloromethane (DCM) | 3.1 | High | Often a good initial choice for reactions. |
| Tetrahydrofuran (THF) | 4.0 | High | Aprotic polar solvent, suitable for many reactions. |
| Diethyl Ether | 2.8 | Moderate to High | Good for extractions and some reactions.[11] |
| Ethyl Acetate | 4.4 | Moderate | Useful for chromatography and as a reaction solvent. |
| Acetone | 5.1 | Moderate | A polar aprotic solvent.[10] |
| Acetonitrile (MeCN) | 5.8 | Moderate | Polar aprotic solvent. |
| N,N-Dimethylformamide (DMF) | 6.4 | High | High-boiling polar aprotic solvent, use with caution. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High | High-boiling polar aprotic solvent, can be difficult to remove. |
| Toluene | 2.4 | Moderate | Non-polar aromatic solvent. |
| Hexanes/Heptanes | 0.1 | Low | Often used as an anti-solvent for recrystallization.[11] |
| Methanol/Ethanol | 5.1 / 4.3 | Low to Moderate | Protic solvents, may be reactive with the aldehyde. |
| Water | 10.2 | Very Low | Aromatic aldehydes are generally insoluble in water.[6][7] |
Part 2: Frequently Asked Questions (FAQs)
Q1: My this compound appears as a solid, but some suppliers list it as a liquid. Why is this?
A1: The melting point of this compound is in the range of 36-40°C.[11] This is close to ambient temperature in warmer climates or laboratories. Therefore, it can exist as either a low-melting solid or a liquid, depending on the storage conditions. If it has solidified, it can be gently warmed to melt it for easier handling.
Q2: I am observing a byproduct in my reaction that appears to be the de-brominated or de-fluorinated benzaldehyde. What is causing this?
A2: Halogenated aromatic compounds can sometimes undergo dehalogenation under certain reaction conditions, particularly in the presence of strong bases, reducing agents, or certain metal catalysts (e.g., Palladium in cross-coupling reactions).[12] To mitigate this, consider using milder bases (e.g., K₂CO₃, Cs₂CO₃), ensuring strictly anhydrous conditions to avoid proton sources, and optimizing the catalyst and ligand system.[12] Protecting the aldehyde group as an acetal before performing reactions sensitive to this functionality can also be an effective strategy.[12]
Q3: Is this compound stable to air and moisture?
A3: Like many aldehydes, this compound can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[10][13] Some safety data sheets indicate that it may be air-sensitive.[13][14] For long-term storage and in reactions, it is best practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.[3][13]
Q4: What are the recommended storage conditions for this compound?
A4: The recommended storage condition is under an inert gas (nitrogen or argon) at 2-8°C.[3][15] This helps to minimize oxidation and potential degradation over time.
Q5: Are there any specific safety precautions I should take when handling this compound?
A5: Yes. This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[13][16] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][17]
Part 3: Visualization & Workflows
Experimental Workflow: Systematic Solubility Determination
The following diagram outlines a logical workflow for systematically addressing solubility challenges with this compound.
Caption: A decision-making workflow for overcoming solubility issues.
References
- 1. 357405-75-5 | 4-bromo-2,5-difluorobenzaldehyde [fluoromart.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 112279-64-8 [m.chemicalbook.com]
- 4. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 5. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. chegg.com [chegg.com]
- 8. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 9. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. 5-溴-2-氟苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
Preventing byproduct formation in 3-Bromo-2,5-difluorobenzaldehyde reactions
Welcome to the technical support center for 3-Bromo-2,5-difluorobenzaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of reactions involving this versatile synthetic intermediate. Our goal is to provide you with in-depth troubleshooting strategies and preventative measures to minimize byproduct formation and maximize the yield and purity of your desired products.
Introduction to the Reactivity of this compound
This compound is a valuable building block in organic synthesis due to its unique electronic and steric properties. The presence of two electron-withdrawing fluorine atoms, a bromine atom, and an aldehyde functional group offers multiple reaction sites. However, this polyfunctionality can also lead to a variety of undesired side reactions. This guide will address the most common challenges encountered when using this reagent and provide practical solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Aldehyde-Based Reactions
Answer:
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful methods for converting the aldehyde group of this compound into an alkene. However, several side reactions can compromise your yield and purity.
Common Byproducts and Their Causes:
-
Unreacted Starting Material: This is often due to incomplete ylide formation or a non-reactive ylide. The strong electron-withdrawing effects of the fluorine atoms can make the aldehyde carbonyl less electrophilic.
-
Triphenylphosphine Oxide (from Wittig): While a necessary product of the reaction, its incomplete removal can complicate purification.
-
Phosphate Esters (from HWE): Similar to triphenylphosphine oxide, these byproducts must be efficiently removed.
-
Cannizzaro-type Products: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. This is more likely with unstabilized ylides that require stronger bases for their formation.
-
Products of Ylide Decomposition: Ylides, especially unstabilized ones, can be unstable and decompose over time, leading to a host of impurities.
Troubleshooting and Prevention:
| Issue | Recommended Solution | Scientific Rationale |
| Low Conversion | Use a more reactive ylide (less stabilized) or switch to the HWE reaction, as phosphonate carbanions are generally more nucleophilic than phosphonium ylides.[1][2] | The increased nucleophilicity of the HWE reagent can overcome the reduced electrophilicity of the aldehyde. |
| Complex Product Mixture | Ensure slow addition of the base to the phosphonium salt at low temperatures to control ylide formation. Use freshly prepared ylide immediately. | This minimizes ylide decomposition and side reactions of the base with the aldehyde. |
| Purification Difficulties | For Wittig reactions, triphenylphosphine oxide can sometimes be precipitated from a nonpolar solvent. For HWE reactions, the phosphate byproduct is water-soluble and can be removed with an aqueous wash.[1] | Exploiting the differing solubilities of the desired product and the phosphorus-containing byproducts simplifies purification. |
| Formation of Alcohol/Acid Byproducts | Use a non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) instead of organolithium reagents when possible. | This minimizes the risk of the base directly attacking the aldehyde carbonyl. |
Experimental Protocol: Horner-Wadsworth-Emmons Olefination
-
Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the suspension to 0 °C and add a solution of the appropriate phosphonate ester (1.1 eq.) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Olefination: Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Category 2: Reactions at the Carbon-Bromine Bond
Answer:
The formation of a Grignard reagent from this compound is challenging due to the presence of the reactive aldehyde group. Direct formation is generally not feasible. A more common strategy is to protect the aldehyde first or to use a related bromo-difluoroaryl compound without the aldehyde.
Assuming you are working with a related bromo-difluoroaryl compound, the primary byproduct concern is benzyne formation .
Byproduct Formation Mechanism: Benzyne Intermediate
The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the aromatic protons. During Grignard formation, if the temperature is not carefully controlled, the newly formed Grignard reagent can act as a base, deprotonating an adjacent position and leading to the elimination of MgBrF and the formation of a highly reactive benzyne intermediate. This benzyne can then react with other nucleophiles or dimerize/polymerize, leading to a complex mixture of byproducts.
Preventative Measures:
-
Halogen-Magnesium Exchange: Instead of using magnesium metal, employ a halogen-magnesium exchange reagent like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). This reaction can be performed at much lower temperatures (-78 °C to 0 °C), which suppresses the formation of the benzyne intermediate.[3]
-
Strict Temperature Control: If using magnesium metal, initiate the reaction at a slightly elevated temperature and then maintain a lower temperature throughout the reaction.
-
Use of Anhydrous Solvents: Water will quench the Grignard reagent as it forms. Ensure all glassware is flame-dried and solvents are rigorously dried.
Logical Workflow for Grignard-based Reactions:
Caption: Workflow for Grignard reactions.
Answer:
Homocoupling is a common byproduct in palladium-catalyzed cross-coupling reactions, leading to the formation of symmetrical biaryls (in Suzuki reactions) or diynes (in Sonogashira reactions, also known as Glaser coupling).
Causes of Homocoupling:
-
Suzuki Coupling: The presence of oxygen can promote the homocoupling of the boronic acid partner.[4] It can also arise from side reactions within the catalytic cycle, especially at higher temperatures or with prolonged reaction times.
-
Sonogashira Coupling: The copper(I) co-catalyst, essential for the standard Sonogashira reaction, can also catalyze the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne (Glaser coupling).[5]
Strategies to Minimize Homocoupling:
| Reaction Type | Preventative Measure | Scientific Rationale |
| Suzuki Coupling | Thoroughly degas all solvents and reagents and maintain an inert atmosphere (argon or nitrogen). | This minimizes the presence of oxygen, a known promoter of boronic acid homocoupling.[4] |
| Suzuki Coupling | Use a stoichiometric amount or a slight excess (1.1-1.2 eq.) of the boronic acid. | A large excess of the boronic acid can increase the statistical likelihood of homocoupling. |
| Sonogashira Coupling | Employ a "copper-free" Sonogashira protocol. | This eliminates the catalyst responsible for the Glaser homocoupling side reaction.[5] |
| Both | Optimize catalyst loading; lower catalyst concentrations can sometimes reduce side reactions. | High local concentrations of the active catalyst can sometimes favor side reactions. |
| Both | Ensure efficient stirring to avoid localized high concentrations of reagents. | This promotes the desired cross-coupling over side reactions. |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., triethylamine or diisopropylamine).
-
Solvent Addition: Add a degassed solvent such as THF or DMF.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, filter off any solids, and concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Category 3: Reactions Involving the Aromatic Ring
Answer:
The fluorine atoms on the ring are activated towards nucleophilic aromatic substitution. While the fluorine ortho to the bromine is sterically hindered, the fluorine para to the bromine is a potential site for substitution.
Potential Byproducts and Their Formation:
-
Substitution at the Fluorine Position: A strong nucleophile can displace the fluorine atom at the 5-position (para to the bromine) in addition to or instead of the intended reaction at another site.
-
Benzyne Formation: If a very strong, non-nucleophilic base is used (like NaNH₂), it can deprotonate the ring, leading to a benzyne intermediate and subsequent addition of the nucleophile at two different positions.[6]
Mechanism of Benzyne Formation in SNAr:
Caption: Benzyne formation pathway.
Recommendations for Selective Reactions:
-
Targeted Activation: For SNAr at a specific halogen, the choice of nucleophile and reaction conditions is critical. Electron-withdrawing groups ortho and para to the leaving group activate it towards SNAr via an addition-elimination mechanism.[7] In this compound, the aldehyde group activates the fluorine at the 2-position and the bromine at the 3-position.
-
Milder Conditions: Use milder bases and lower temperatures to favor the addition-elimination pathway over the elimination-addition (benzyne) pathway.
-
Protecting Groups: If the aldehyde is not the desired reaction site, protect it as an acetal before attempting SNAr.
Summary of Key Byproducts and Preventative Strategies
| Reaction Type | Potential Byproduct(s) | Primary Cause(s) | Key Preventative Strategy |
| Wittig/HWE | Cannizzaro products (alcohol, acid) | Strong, nucleophilic bases | Use non-nucleophilic bases (e.g., NaH) |
| Grignard Formation | Benzyne-derived products | High reaction temperature | Use halogen-magnesium exchange at low temp |
| Suzuki Coupling | Homocoupled biaryl | Presence of oxygen | Thoroughly degas reagents and solvents |
| Sonogashira Coupling | Homocoupled diyne (Glaser product) | Copper(I) co-catalyst | Employ a copper-free protocol |
| Nucleophilic Substitution | Regioisomeric products | Benzyne intermediate formation | Use milder bases and controlled temperatures |
| Oxidation to Acid | Unreacted aldehyde | Insufficient oxidant or deactivation | Use a slight excess of a reliable oxidant (e.g., Oxone) |
| Reduction to Alcohol | Over-reduction products | Use of a strong reducing agent | Use a mild and selective reagent like NaBH₄ |
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. CN105859536A - Method for preparing 3, 4-difluorobenzaldehyde - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 6. youtube.com [youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Suzuki Coupling with 3-Bromo-2,5-difluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting for Suzuki-Miyaura coupling reactions involving 3-Bromo-2,5-difluorobenzaldehyde. As a sterically hindered and electron-deficient aryl halide, this substrate can present unique challenges. This resource is designed to help you navigate these complexities, optimize your reaction conditions, and achieve high yields of your desired biaryl aldehyde product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield or failing completely. What are the primary factors to investigate?
A1: When encountering low to no yield, a systematic review of your reaction parameters is crucial. The electron-withdrawing nature of the two fluorine atoms and the aldehyde group in this compound can significantly influence the reaction's success. Here are the initial points to consider:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst and ligand is paramount. The oxidative addition step, which is often rate-limiting, is influenced by the electron density of the aryl halide.[1] For an electron-deficient substrate like this compound, a bulky, electron-rich phosphine ligand is often required to facilitate this step.[2][3]
-
Base Selection: The base plays multiple roles in the Suzuki coupling, including the formation of the active palladium complex and the boronate species required for transmetalation.[4] The strength and solubility of the base can dramatically impact the reaction outcome.
-
Solvent System: The solvent influences the solubility of all reaction components and can affect catalyst activity and stability.[5] Biphasic systems (e.g., an organic solvent with water) are common in Suzuki couplings.[4][6]
-
Reaction Temperature and Time: While many Suzuki couplings are robust, temperature can be a critical factor for challenging substrates. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions and catalyst decomposition.
-
Reagent Quality and Inert Atmosphere: The purity of your starting materials, particularly the boronic acid, is vital. Boronic acids can be prone to degradation.[7] Additionally, ensuring a strictly inert atmosphere is essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[8][9]
Q2: I am observing significant amounts of side products. What are the likely culprits and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and difficult purification. The most common side products in Suzuki couplings are formed through homocoupling, dehalogenation, and protodeboronation.
-
Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid. It is often mediated by the presence of oxygen or Pd(II) species.[8][10] To mitigate this, ensure rigorous degassing of your solvents and reaction mixture and consider using a Pd(0) source or a precatalyst that efficiently generates the active Pd(0) species.[7]
-
Dehalogenation: In this side reaction, the bromine atom on your starting material is replaced by a hydrogen atom. This can be promoted by certain bases and solvents, particularly those that can act as a hydride source.[10] Switching to a weaker base or an aprotic solvent can often suppress dehalogenation.[11]
-
Protodeboronation: This is the protonolysis of the boronic acid, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[12] This is a common pathway for boronic acid degradation and can be influenced by the reaction conditions. Using boronic esters (e.g., pinacol esters) or organotrifluoroborates can sometimes reduce the rate of protodeboronation.[6]
dot graph TD; A[Low Yield / No Reaction] --> B{Initial Checks}; B --> C[Catalyst/Ligand Inactive?]; B --> D[Improper Base/Solvent?]; B --> E[Sub-optimal Temperature?]; B --> F[Reagent Degradation / O₂ Contamination?]; C --> G[Use Electron-Rich, Bulky Ligand]; D --> H[Screen Different Bases and Solvents]; E --> I[Optimize Reaction Temperature]; F --> J[Use Fresh Reagents & Degas Thoroughly]; subgraph "Side Products Observed" K[Homocoupling] --> L[Degas Solvents Rigorously / Use Pd(0) Source]; M[Dehalogenation] --> N[Switch to Weaker Base / Aprotic Solvent]; O[Protodeboronation] --> P[Consider Boronic Ester / Check Boronic Acid Quality]; end A --> K; A --> M; A --> O;
end
Troubleshooting workflow for Suzuki coupling.
Q3: Which catalyst and ligand combination is recommended for the Suzuki coupling of this compound?
A3: For electron-deficient and sterically hindered aryl bromides, modern palladium catalysts with bulky, electron-donating phosphine ligands are generally the most effective. These ligands promote the rate-limiting oxidative addition step and facilitate the subsequent reductive elimination to form the desired product.
| Catalyst/Ligand System | Key Features |
| Pd(OAc)₂ with SPhos | SPhos is a bulky, electron-rich ligand known to be highly effective for challenging Suzuki couplings, including those with aryl chlorides at room temperature.[13][14] |
| Pd(dppf)Cl₂ | This is a reliable and commonly used precatalyst. The dppf ligand provides a good balance of steric bulk and electron-donating properties.[15] |
| XPhos Pd G2/G3 | These are highly active, air-stable precatalysts that are often effective at low catalyst loadings and can help minimize side reactions like dehalogenation.[11] |
| Pd(PPh₃)₄ | While a classic catalyst for Suzuki couplings, it may be less effective for this challenging substrate compared to more modern ligand systems.[16] |
It is often beneficial to screen a few different catalyst/ligand combinations to identify the optimal system for your specific reaction.
Q4: How do I choose the right base and solvent for this reaction?
A4: The choice of base and solvent is interdependent and critical for a successful Suzuki coupling.
Bases: A variety of bases can be used, with carbonates and phosphates being the most common.[4]
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are effective bases for many Suzuki couplings. Cesium carbonate is more soluble in organic solvents and can sometimes provide better results.
-
Potassium Phosphate (K₃PO₄): This is another widely used base that is often effective in anhydrous or low-water conditions.
-
Stronger bases like NaOH or alkoxides: While they can be effective, they may also promote side reactions like dehalogenation, so they should be used with caution.[2]
Solvents: Common solvents for Suzuki couplings include ethereal solvents, aromatic hydrocarbons, and polar aprotic solvents. Often, a mixture with water is beneficial.[17]
-
Dioxane/Water or THF/Water: These are excellent solvent systems that can solubilize both the organic and inorganic components of the reaction.[4]
-
Toluene/Water: Another effective biphasic system.
-
DMF or Acetonitrile: These polar aprotic solvents can also be used, and in some cases, may influence the selectivity of the reaction.[5][18]
A good starting point is to use K₂CO₃ or K₃PO₄ in a dioxane/water mixture.
dot graph RL; subgraph "Reaction Components" A[this compound] B[Boronic Acid/Ester] C[Palladium Catalyst] D[Ligand] E[Base] F[Solvent] end subgraph "Catalytic Cycle" G[Oxidative Addition] H[Transmetalation] I[Reductive Elimination] end J[Desired Biaryl Product] A -- "Rate-limiting step" --> G; B -- "Activated by Base" --> H; C -- "Active Pd(0) Species" --> G; D -- "Stabilizes & Activates Pd" --> C; E -- "Activates Boronic Acid" --> H; F -- "Solubilizes Components" --> G; F -- "Solubilizes Components" --> H; F -- "Solubilizes Components" --> I; G -> H; H -> I; I -> J; I -> C;
end
Key components and steps in the Suzuki coupling.
Experimental Protocol: A Starting Point
This protocol provides a general starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated oil bath and stir at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Collection - Catalysts for SuzukiâMiyaura Coupling Processes:â Scope and Studies of the Effect of Ligand Structure - Journal of the American Chemical Society - Figshare [figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. home.sandiego.edu [home.sandiego.edu]
How to remove impurities from crude 3-Bromo-2,5-difluorobenzaldehyde
Welcome to the technical support center for 3-Bromo-2,5-difluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the purification of this important synthetic intermediate.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses common issues encountered after the initial synthesis and workup of this compound. The appropriate purification strategy depends on the nature and quantity of the impurities present.
Q1: My initial workup is complete. How do I assess the purity of my crude product and decide on the next step?
A1: Before attempting any purification, it is crucial to assess the composition of your crude material. A quick Thin-Layer Chromatography (TLC) analysis is the most common and informative first step.
Recommended Action:
-
Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a solvent system such as 10-20% ethyl acetate in hexane.
-
Visualize the spots under UV light.
The results from your TLC will guide your purification strategy, as illustrated in the decision workflow below.
Caption: Purification strategy decision workflow based on TLC analysis.
Q2: TLC shows a spot at the baseline. What is this likely to be and how do I remove it?
A2: A spot that does not move from the baseline in a moderately polar eluent system is typically a highly polar impurity. In the context of this compound's synthesis, this is often the corresponding carboxylic acid (3-Bromo-2,5-difluorobenzoic acid), which can form via over-oxidation of the aldehyde. Residual acidic reagents from the workup can also contribute.
Recommended Protocol: Basic Aqueous Wash This impurity is easily removed by a liquid-liquid extraction with a basic aqueous solution.
-
Dissolve the crude product in a water-immiscible organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 10% aqueous sodium hydroxide (NaOH) solution and shake vigorously.[1][2] Allow the layers to separate.
-
Drain the organic layer. The acidic impurity will have reacted with the NaOH to form a water-soluble salt, which will be partitioned into the aqueous layer.
-
Wash the organic layer again with water, followed by a wash with saturated sodium chloride solution (brine) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3]
-
Filter and concentrate the organic solvent in vacuo to yield the cleaner product.
Q3: My product contains several impurities that are close in polarity (close Rf values on TLC). What is the best method for separation?
A3: When dealing with impurities of similar polarity, such as isomers or unreacted starting materials, flash column chromatography is the most effective purification technique.[2][4][3]
Recommended Protocol: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized silica gel column based on the amount of crude material (typically a 100:1 to 50:1 ratio of silica to crude product by weight). Pack the column using the chosen eluent system.
-
Load the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or apply it directly to the top of the column ("wet loading"). Dry loading is preferred for better resolution.
-
Elute and Collect: Begin eluting the column with the solvent system. Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Source |
| Stationary Phase | Silica Gel | Silica Gel | [2][4] |
| Mobile Phase (Eluent) | 2% Ethyl Acetate in Hexane | Dichloromethane / n-Heptane (1:1) | [4][5] |
| Monitoring | TLC with UV visualization | TLC with UV visualization | [4] |
Q4: The purified product has a melting point of 36-38 °C, but the literature reports 37-40 °C. How can I achieve higher purity?
A4: A slightly depressed and broadened melting point suggests the presence of minor impurities. Recrystallization is an excellent final polishing step to remove trace amounts of contaminants and obtain a highly crystalline, pure solid.
Recommended Protocol: Recrystallization
-
Select a suitable solvent system. A binary system of diethyl ether (Et₂O) and hexane is reported to be effective.[1]
-
In a flask, dissolve the compound in the minimum amount of hot diethyl ether (the "good" solvent in which the compound is soluble).
-
Slowly add hexane (the "poor" solvent in which the compound is less soluble) dropwise until the solution becomes slightly cloudy (turbid).
-
Add a few more drops of diethyl ether to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote the formation of pure crystals.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold hexane, and dry them under vacuum.
Frequently Asked Questions (FAQs)
Q1: Why is a basic wash with sodium hydroxide effective at removing acidic impurities?
A1: The principle lies in the chemical reactivity and differential solubility of the compound versus the impurity. The target molecule, this compound, is a neutral organic compound. Acidic impurities, like 3-Bromo-2,5-difluorobenzoic acid, have a proton that can be removed by a base. The basic wash deprotonates the carboxylic acid, converting it into its corresponding sodium salt. This salt is ionic and therefore highly soluble in the aqueous (water) layer, while the neutral aldehyde remains in the organic solvent layer. This allows for a clean separation using a separatory funnel.
Caption: Principle of impurity removal via basic liquid-liquid extraction.
Q2: What are the potential sources of impurities in my synthesis?
A2: Impurities can arise from several sources depending on the synthetic route:
-
Unreacted Starting Materials: If the reaction does not go to completion, you may have residual starting materials. For example, in the synthesis from 4-amino-3-bromo-2,5-difluorobenzaldehyde, some of this amine may remain.[1][2]
-
Side Products: Side reactions can generate related structures. Diazotization reactions can sometimes lead to phenol formation if not carefully controlled.
-
Over-oxidation: The aldehyde functional group is susceptible to oxidation to a carboxylic acid, especially if exposed to air or oxidizing agents over time.
-
Isomeric Impurities: If the synthesis involves electrophilic aromatic substitution or lithiation of a precursor, you may form other positional isomers.[4][3]
Q3: Are there specific analytical methods to confirm the purity and identity of the final product?
A3: Yes, a combination of analytical techniques is essential for unambiguous characterization.[6]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most powerful tool for confirming the exact structure, substitution pattern, and presence of impurities. The aldehyde proton should appear as a characteristic singlet or doublet around 10.1 ppm in the ¹H NMR spectrum.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components and provides the molecular weight of the compound, confirming its identity. The mass spectrum will show characteristic isotopic patterns for the bromine atom (79Br/81Br in a ~1:1 ratio).[2][6]
-
Melting Point: A sharp melting point within the literature range (e.g., 37-40 °C) is a good indicator of high purity.[1]
References
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 4-Bromo-2,5-difluorobenzaldehyde [benchchem.com]
- 5. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Stability issues of 3-Bromo-2,5-difluorobenzaldehyde in solution
Technical Support Center: 3-Bromo-2,5-difluorobenzaldehyde
A Guide for Researchers on Navigating Solution Stability
Welcome to the technical support center for this compound. As a key building block in the synthesis of high-value materials like pharmaceuticals and agrochemicals, the integrity of this reagent is paramount to achieving reproducible and accurate experimental outcomes.[1] This guide is designed to provide you, the researcher, with practical, field-proven insights into the stability challenges associated with this compound in solution and to offer robust troubleshooting strategies. My goal is to explain the chemical causality behind these issues and provide self-validating protocols to ensure the success of your work.
The primary challenge with this compound, like most benzaldehyde derivatives, is its susceptibility to aerial oxidation.[2] The aldehyde functional group can readily react with atmospheric oxygen to form the corresponding carboxylic acid—in this case, 3-bromo-2,5-difluorobenzoic acid. This degradation compromises the purity of the reagent, affects reaction stoichiometry, and can introduce impurities that complicate downstream processes. This guide will address this core issue and other potential stability concerns.
Troubleshooting Guide: Diagnosing and Solving Common Issues
This section addresses problems you may be actively encountering during your experiments.
Q1: I've observed a fine white precipitate forming in my stock solution of this compound, which was clear upon preparation. What is this substance, and can I still use the solution?
A1: The white precipitate is almost certainly 3-bromo-2,5-difluorobenzoic acid, the product of aerial oxidation. Benzaldehydes are well-known to oxidize slowly in the presence of air, a process that can be accelerated by light and impurities.[2][3]
-
Causality: The aldehyde group (-CHO) is converted to a carboxylic acid group (-COOH). This acid is typically a solid at room temperature and often less soluble in the aprotic organic solvents used to dissolve the parent aldehyde, causing it to precipitate out.
-
Usability: The usability of the solution depends entirely on the sensitivity of your subsequent reaction.
-
For robust, non-sensitive reactions: If your protocol can tolerate a small percentage of an acidic impurity and a slight deviation in the molar concentration of the aldehyde, you may be able to proceed.
-
For sensitive or stoichiometric-critical reactions (e.g., Grignard, organolithium chemistry, catalysis): Do NOT use the solution as is. The acidic impurity will quench organometallic reagents, and the inaccurate aldehyde concentration will compromise your results.
-
-
Recommended Action: It is highly recommended to purify the solution or prepare a fresh batch. A simple liquid-liquid extraction can effectively remove the acidic impurity.
Protocol: Purification of an Oxidized Aldehyde Solution
-
Transfer the aldehyde solution to a separatory funnel.
-
Add an equal volume of a cold, dilute (5%) aqueous sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel and shake gently, venting frequently to release CO₂ gas formed from the acid-base reaction.
-
Allow the layers to separate. The sodium salt of the benzoic acid impurity will be in the aqueous layer.
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer twice more with fresh portions of deionized water to remove any residual bicarbonate.
-
Drain the purified organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent to yield the purified aldehyde solution, which should now be free of the acid impurity. Use this solution promptly.
Q2: My reaction yields are inconsistent, especially when I use a stock solution that is more than a week old. What is the likely cause?
A2: This is a classic symptom of starting material degradation. As the this compound oxidizes over time, the actual concentration of the active aldehyde in your stock solution decreases. When you measure a volume for your reaction, you are introducing fewer moles of the reactant than your calculation assumes, leading to lower and inconsistent yields.
Workflow: Diagnosing Inconsistent Reaction Yields```dot
graph TD { A[Start: Inconsistent Yields Observed] --> B{Is the aldehyde solution > 1 week old or stored improperly?}; B -->|Yes| C[Primary Suspect: Aldehyde degradation via oxidation.]; B -->|No, solution is fresh| D[Degradation is unlikely. Investigate other reaction parameters: reagent quality, temperature control, atmosphere, etc.]; C --> E{Action Required}; E --> F[Option 1 (Recommended): Prepare a fresh solution from solid reagent.]; E --> G[Option 2 (If fresh prep is not possible): Purify the existing solution using the extraction protocol above.]; F --> H[Use fresh solution immediately for best results.]; G --> H; H --> I[Re-run experiment and monitor yield.]; }
Caption: The primary degradation pathway of the aldehyde.
Q2: What are the definitive best practices for storing the solid compound and its solutions?
A2: Proper storage is the most effective preventative measure. Different conditions apply to the solid reagent versus its solutions.
| Parameter | Solid Compound | Solutions |
| Temperature | 2-8°C recommended. For long-term (>1 year) storage, -20°C is optimal. [4][5] | Store at 2-8°C. Avoid freezing solutions as this can cause the solute to crash out. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon) if possible. | Crucial. Degas solvent before use. Prepare and store solutions under a positive pressure of N₂ or Ar. |
| Container | Tightly sealed amber glass bottle to protect from light and moisture. | Septum-sealed, oven-dried glassware (e.g., Sure/Seal™ style bottles). |
| Handling | Weigh out quickly and tightly reseal the container. Do not leave the bottle open to the air. | Use syringe techniques to transfer solution, never open the cap to the atmosphere. |
| Shelf-Life | When stored properly, the solid is stable for years. | Prepare fresh for best results. Aim to use within 1-2 weeks. |
Q3: Which solvents should I use for stock solutions, and are there any to avoid?
A3: The best choices are anhydrous, aprotic solvents.
-
Recommended: Dichloromethane (DCM), Toluene, Anhydrous Diethyl Ether, 1,4-Dioxane.
-
Use with Caution: Tetrahydrofuran (THF). While a good solvent, older THF can contain peroxides which can accelerate aldehyde oxidation. Always use fresh, inhibitor-free THF or pass it through an alumina column before use.
-
Avoid: Protic solvents (e.g., methanol, ethanol) unless your reaction chemistry requires them, as they can participate in unwanted side reactions. Avoid non-anhydrous "reagent grade" solvents, as water content can be problematic.
Q4: Can I add a stabilizer to my solution to extend its life?
A4: Yes, adding a radical inhibitor is a highly effective strategy used in commercial preparations of benzaldehyde. * Recommended Stabilizers: A small crystal of Hydroquinone or a trace amount of Butylated hydroxytoluene (BHT) can be added to your stock solution. [6]* Mechanism of Action: These phenolic antioxidants function by quenching the free radical intermediates that propagate the auto-oxidation chain reaction, effectively halting the degradation process.
Protocol: Preparation of a Stabilized Stock Solution
-
Oven-dry a suitable flask with a magnetic stir bar and a septum-sealed cap. Allow it to cool to room temperature under a stream of nitrogen or argon.
-
Add one small crystal of hydroquinone or BHT to the flask.
-
Using an inert atmosphere glovebox or proper Schlenk line technique, add the solid this compound to the flask.
-
Degas your chosen anhydrous solvent by bubbling nitrogen or argon through it for 15-20 minutes.
-
Using a cannula or syringe, transfer the desired volume of the degassed solvent into your flask to achieve the target concentration.
-
Stir the solution under a positive pressure of inert gas until all the solid has dissolved.
-
Wrap the flask in aluminum foil to protect it from light and store it in a refrigerator at 2-8°C.
By adhering to these guidelines, you can significantly mitigate the stability issues of this compound, ensuring the integrity of your starting material and the reliability of your experimental results.
References
- 1. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. technopharmchem.com [technopharmchem.com]
- 4. carlroth.com [carlroth.com]
- 5. labbox.es [labbox.es]
- 6. echemi.com [echemi.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromo-2,5-difluorobenzaldehyde
Welcome to the technical support center for the synthesis of 3-Bromo-2,5-difluorobenzaldehyde. This guide is designed for researchers, chemists, and process development professionals who are looking to synthesize this valuable intermediate on a laboratory or pilot scale. Here, we address common challenges, provide in-depth troubleshooting advice, and present validated protocols to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable synthetic routes to this compound?
There are two primary, well-established routes for the synthesis of this compound. The choice between them often depends on the availability of starting materials, required scale, and safety infrastructure.
-
Ortho-Directed Metalation (Lithiation) of 1-Bromo-2,5-difluorobenzene: This is a highly convergent and regioselective method. It involves the deprotonation of 1-Bromo-2,5-difluorobenzene at the position ortho to a fluorine atom, followed by quenching the resulting aryllithium species with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[1][2] The fluorine atom is a more potent directing group for metalation than bromine, ensuring high regioselectivity.[3]
-
Deamination of 4-Amino-3-bromo-2,5-difluorobenzaldehyde: This classical approach involves the diazotization of the starting aniline derivative, followed by a reductive deamination using an agent like hypophosphorous acid.[4][5] This method can provide high yields but requires careful handling of diazonium intermediates.
Q2: Which synthetic route is recommended for multi-gram or kilogram-scale synthesis?
For scaling up, the Ortho-Directed Metalation route is often preferred due to its high convergence and the relatively straightforward nature of the starting materials. However, it requires stringent control over anhydrous conditions and cryogenic temperatures (-78 °C), which can be operationally challenging on a large scale. The deamination route is also viable and may be more tolerant of certain process parameters, but the handling of potentially unstable diazonium salts requires robust safety protocols.
Q3: What are the critical safety precautions when synthesizing this compound?
-
Organolithium Reagents (n-BuLi, s-BuLi, LDA): These reagents are pyrophoric and react violently with water and other protic sources. All manipulations must be performed under a strictly inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.[6]
-
Cryogenic Temperatures: The ortho-lithiation reaction is typically conducted at -78 °C (dry ice/acetone bath). Proper personal protective equipment (PPE), including cryogenic gloves and face shields, is mandatory.
-
Diazonium Salts (Deamination Route): Diazonium salts can be explosive in a dry state. These intermediates should always be kept in solution and handled at low temperatures.
-
Work-up Procedures: Quenching organolithium reactions can be highly exothermic. The quenching agent should be added slowly to the reaction mixture at low temperatures.
Q4: How can I reliably confirm the identity and purity of my final product?
A combination of analytical techniques is recommended:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show characteristic signals for the aldehyde proton and the two aromatic protons, with coupling patterns consistent with the substitution pattern.[2][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product.[5]
-
Melting Point: The pure compound has a reported melting point of 36-40°C.[4] A broad or depressed melting point range indicates the presence of impurities.
Troubleshooting Guide: Ortho-Directed Metalation Route
This is the most common route employed for this synthesis and also the one most prone to specific experimental challenges.
Workflow for Ortho-lithiation Synthesis
Caption: Standard workflow for the synthesis of this compound via ortho-lithiation.
Problem 1: Low or No Conversion (Mainly Starting Material Recovered)
This is the most frequent issue, often pointing to problems with the lithiation step.
-
Possible Cause A: Inactive Organolithium Reagent.
-
Expertise & Causality: n-Butyllithium (n-BuLi) and Lithium Diisopropylamide (LDA) degrade upon exposure to air and moisture. Even freshly opened bottles can have a lower-than-stated molarity.[6] An inactive base will not deprotonate the aryl ring, leading to no reaction.
-
Troubleshooting & Validation:
-
Titrate Your Base: Always titrate your organolithium reagent before use. A common method is the Gilman double titration or titration with a known concentration of diphenylacetic acid.
-
Use a Fresh, Reputable Source: Ensure the reagent is from a reliable supplier and has been stored correctly.
-
-
-
Possible Cause B: Contamination with Protic Species (e.g., Water).
-
Expertise & Causality: Organolithiums are exceptionally strong bases and will react preferentially with any available acidic protons (like water or alcohols) instead of the intended C-H bond.[7] This effectively "quenches" your reagent before it can react with the substrate.
-
Troubleshooting & Validation:
-
Rigorous Drying: Oven-dry all glassware (at >120°C for several hours) and cool under a stream of inert gas. Flame-drying under vacuum is also an excellent alternative.
-
Anhydrous Solvents: Use freshly distilled solvents. Tetrahydrofuran (THF) should be distilled from a suitable drying agent like sodium/benzophenone ketyl.
-
Inert Atmosphere: Maintain a positive pressure of dry nitrogen or argon throughout the entire process, from setup to quench.
-
-
-
Possible Cause C: Poor Substrate Solubility.
-
Expertise & Causality: At the required -78 °C, the starting material may not be fully dissolved in the solvent, leading to a heterogeneous mixture and a slow, incomplete reaction.[6]
-
Troubleshooting & Validation:
-
Increase Solvent Volume: While not always ideal for scale-up, increasing the amount of THF can improve solubility.
-
Alternative Addition Order: Consider an "inverse addition" where the solution of the substrate is slowly added to the solution of n-BuLi. This can sometimes prevent the substrate from precipitating out of solution.[8]
-
Temperature Ramping: After the slow addition of n-BuLi at -78 °C, consider allowing the reaction to warm slightly (e.g., to -40 °C) for a period to improve both solubility and reaction kinetics.[6]
-
-
Problem 2: Formation of Isomeric Byproducts
While this reaction is highly regioselective, the formation of other isomers can occur under suboptimal conditions.
-
Possible Cause: Scrambling of the Lithiated Intermediate.
-
Expertise & Causality: The fluorine atom at C2 is the primary directing group.[3][9] However, if the reaction temperature is allowed to rise prematurely, the aryllithium intermediate can potentially isomerize or undergo side reactions like benzyne formation, especially given the presence of an ortho-halogen.[10]
-
Troubleshooting & Validation:
-
Strict Temperature Control: Maintain the reaction temperature at or below -75 °C until the DMF quench. Use a properly insulated bath and monitor the internal temperature.
-
Choice of Base: LDA is a bulkier, less nucleophilic base than n-BuLi and can sometimes offer improved selectivity in complex systems, though n-BuLi is generally effective here.
-
-
Troubleshooting Logic Diagram
Caption: A decision-making workflow for troubleshooting the ortho-lithiation synthesis.
Comparative Summary of Synthetic Routes
| Parameter | Route A: Ortho-Directed Metalation | Route B: Deamination |
| Starting Material | 1-Bromo-2,5-difluorobenzene[11] | 4-Amino-3-bromo-2,5-difluorobenzaldehyde[4] |
| Key Reagents | n-BuLi or LDA, DMF | NaNO₂, Hypophosphorous acid |
| Typical Yield | 60-80% | ~80%[4] |
| Pros | High convergence, good regioselectivity, common starting material. | High reported yield, less sensitive to anhydrous conditions. |
| Cons | Requires strict anhydrous conditions, cryogenic temperatures, pyrophoric reagents. | Multi-step process, handling of potentially explosive diazonium salts. |
| Scale-Up Feasibility | Feasible with specialized equipment for low-temperature reactions. | Feasible, but requires robust safety protocols for diazotization. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Ortho-Directed Metalation of 1-Bromo-2,5-difluorobenzene
This protocol is adapted from established procedures for ortho-lithiation reactions.[2][12]
Materials:
-
1-Bromo-2,5-difluorobenzene (1.0 eq)
-
n-Butyllithium (1.1 eq, solution in hexanes, freshly titrated)
-
N,N-Dimethylformamide (DMF) (1.2 eq, anhydrous)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Under a positive pressure of argon, add 1-Bromo-2,5-difluorobenzene (1.0 eq) to an oven-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and argon inlet.
-
Dissolution: Add anhydrous THF (approx. 5-10 mL per gram of starting material).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Formylation: Add anhydrous DMF (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, stir the mixture at -78 °C for another 30 minutes before removing the cooling bath and allowing it to warm slowly to room temperature over 1 hour.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system like ether/hexane to yield the title compound as a low-melting solid.[4]
References
- 1. 1-Bromo-2,5-difluorobenzene | 399-94-0 [chemicalbook.com]
- 2. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. prepchem.com [prepchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. sites.wp.odu.edu [sites.wp.odu.edu]
- 9. physicsforums.com [physicsforums.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 1-Bromo-2,5-difluorobenzene | 399-94-0 | FB64558 [biosynth.com]
- 12. US20010050352A1 - Ortho substituted benzaldehydes, preparation thereof and use thereof - Google Patents [patents.google.com]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Spectrum of 3-Bromo-2,5-difluorobenzaldehyde: A Comparative Analysis
In the field of drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the chemical environment of individual atoms. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-2,5-difluorobenzaldehyde, a polysubstituted aromatic compound whose spectrum reveals fascinating complexities arising from the interplay of electron-withdrawing groups and spin-spin coupling between protons and fluorine. By comparing its spectrum with those of related benzaldehyde derivatives, we can better understand the nuanced effects of substitution on chemical shifts and coupling patterns.
Theoretical Analysis: Predicting the Spectrum
Before examining the experimental data, a theoretical analysis of the this compound structure allows us to predict the key features of its ¹H NMR spectrum. The molecule has three distinct types of protons: the aldehydic proton (CHO) and two aromatic protons at positions 4 and 6 of the benzene ring.
-
Aldehydic Proton (H-alpha): The aldehyde group is strongly electron-withdrawing, which significantly deshields its proton. We anticipate this signal to appear far downfield, typically above δ 10.0 ppm.[1][2] This proton is expected to show a small coupling to the aromatic proton at C-4 (a five-bond coupling, ⁵J), likely appearing as a narrow doublet or triplet depending on other long-range interactions.
-
Aromatic Protons (H-4 and H-6): These two protons are in different chemical environments.
-
H-4: This proton is flanked by a bromine atom (C-3) and a fluorine atom (C-5). It will be coupled to the adjacent H-6 proton (ortho coupling, ³JHH), the fluorine at C-5 (meta coupling, ⁴JHF), and the fluorine at C-2 (para coupling, ⁵JHF). This combination of couplings is expected to produce a complex multiplet, likely a doublet of doublet of doublets (ddd).
-
H-6: This proton is adjacent to the fluorine at C-5 and the H-4 proton. It will experience coupling to H-4 (ortho coupling, ³JHH), the fluorine at C-5 (ortho coupling, ³JHF), and the fluorine at C-2 (meta coupling, ⁴JHF). This will also result in a complex doublet of doublet of doublets (ddd) signal.
-
The presence of two fluorine atoms, which both have a nuclear spin of I = 1/2, is a critical feature. Proton-fluorine (H-F) coupling occurs through bonds and can be observed over several bonds, with magnitudes that are often comparable to or larger than H-H couplings, adding significant complexity and rich structural information to the spectrum.[3][4]
Experimental Spectrum and Interpretation
The experimental ¹H NMR data for this compound, acquired on a 400 MHz spectrometer using DMSO-d₆ as the solvent, confirms our theoretical predictions.
Table 1: ¹H NMR Data for this compound
| Assigned Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Integration |
| Aldehyde-H | 10.13 | d | 2.42 | 1H |
| Aromatic-H (H-6) | 8.12 | ddd | 7.52, 5.37, 3.22 | 1H |
| Aromatic-H (H-4) | 7.66 | ddd | 8.06, 4.83, 3.22 | 1H |
Source: ChemicalBook[5]
Interpretation of Signals:
-
δ 10.13 (d, 1H): This downfield signal is unambiguously assigned to the aldehydic proton . Its multiplicity as a doublet with a small coupling constant of J = 2.42 Hz is likely due to a five-bond coupling (⁵J) to the aromatic proton at C-6, a phenomenon sometimes observed in substituted benzaldehydes.
-
δ 8.12 (ddd, 1H): This signal is assigned to H-6 . The deshielding effect of the adjacent aldehyde group and the ortho-fluorine at C-5 shifts it further downfield compared to H-4. The complex splitting arises from:
-
ortho H-H coupling to H-4.
-
ortho H-F coupling to the fluorine at C-5.
-
meta H-F coupling to the fluorine at C-2.
-
-
δ 7.66 (ddd, 1H): This signal corresponds to H-4 . It is upfield relative to H-6. Its complex splitting is due to:
-
ortho H-H coupling to H-6.
-
meta H-F coupling to the fluorine at C-5.
-
para H-F coupling to the fluorine at C-2.
-
The intricate splitting patterns of the aromatic protons are a direct consequence of the multiple H-H and H-F spin-spin couplings, providing a definitive fingerprint for the substitution pattern on the aromatic ring.
Visualizing Coupling Interactions
To clarify these relationships, the following diagram illustrates the key through-bond interactions that define the ¹H NMR spectrum of this compound.
Caption: Key H-H and H-F coupling interactions in this compound.
Comparative Analysis
The influence of each substituent becomes clearer when we compare the spectrum of this compound with simpler analogues. This comparison underscores the diagnostic power of ¹H NMR in identifying substitution patterns.
Table 2: Comparative ¹H NMR Data of Substituted Benzaldehydes (in CDCl₃ unless noted)
| Compound | Aldehyde-H (δ) | Aromatic-H (δ) | Key Features & Observations |
| Benzaldehyde [1] | ~10.00 (s) | 7.5-8.0 (m, 5H) | A complex multiplet for 5 aromatic protons and a sharp singlet for the aldehyde proton. |
| 4-Fluorobenzaldehyde [6][7] | ~9.97 (s) | 7.9 (m, 2H), 7.2 (m, 2H) | The spectrum is simplified due to symmetry. Protons ortho to the CHO group are deshielded relative to those ortho to the fluorine. |
| 3,5-Difluorobenzaldehyde [8][9] | ~9.88 (s) | 7.4 (m, 2H), 7.2 (m, 1H) | Two equivalent protons (H-2, H-6) and one unique proton (H-4) simplify the aromatic region compared to the title compound. |
| This compound (in DMSO-d₆) | 10.13 (d) | 8.12 (ddd, 1H), 7.66 (ddd, 1H) | The lack of symmetry and the presence of multiple coupling partners (H and F) result in a highly complex and unique spectrum for each aromatic proton. |
This comparison demonstrates a fundamental principle: as the symmetry of the molecule decreases and the number of NMR-active coupling partners (like fluorine) increases, the complexity of the ¹H NMR spectrum grows. This complexity, however, is not a hindrance but a rich source of data that allows for unambiguous structural assignment.
Protocol for High-Quality NMR Data Acquisition
Achieving a high-resolution spectrum is contingent on meticulous sample preparation and proper instrument setup. The trustworthiness of any spectral interpretation rests on the quality of the initial data.
Step-by-Step Experimental Protocol:
-
Sample Weighing and Dissolution:
-
Rationale: Accurate concentration is key for good signal-to-noise without causing solubility issues or line broadening.
-
Procedure: Weigh approximately 5-10 mg of this compound into a clean, dry vial. Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.[10][11]
-
-
Filtration and Transfer:
-
Rationale: Undissolved particulate matter disrupts the magnetic field homogeneity, leading to broad peaks and poor resolution.[5]
-
Procedure: Construct a microfilter by placing a small, tight plug of cotton or glass wool into a Pasteur pipette. Filter the sample solution directly into a high-quality 5 mm NMR tube.[12] The final sample height should be approximately 4-5 cm to ensure it is within the detection coil of the spectrometer.[13]
-
-
Spectrometer Setup:
-
Rationale: Proper instrument calibration is essential for accurate chemical shift determination and resolution.
-
Procedure: Insert the NMR tube into the spectrometer. Lock the instrument on the deuterium signal of the solvent. This step corrects for any magnetic field drift.
-
-
Shimming:
-
Rationale: Shimming optimizes the homogeneity of the magnetic field across the sample volume, resulting in sharp, symmetrical peaks.
-
Procedure: Perform an automated or manual shimming routine to minimize the spectral linewidths. This is an iterative process and is crucial for resolving the fine splitting patterns seen in this molecule.
-
-
Data Acquisition:
-
Rationale: Acquisition parameters must be chosen to ensure a quantitative and high-resolution spectrum.
-
Procedure: Set appropriate parameters, including:
-
Pulse Angle: A 30° or 45° pulse is typical for routine ¹H spectra.
-
Acquisition Time: 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for nearly complete relaxation of the protons, ensuring accurate integration.
-
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration.
-
-
-
Data Processing:
-
Rationale: Proper processing converts the raw data (FID) into an interpretable spectrum.
-
Procedure: Apply a Fourier transform to the acquired data. Phase the spectrum to ensure all peaks are in the positive absorptive mode. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at δ 2.50 ppm).
-
Conclusion
The ¹H NMR spectrum of this compound serves as an excellent case study in modern structural elucidation. The distinct chemical shifts of the aldehydic and aromatic protons, combined with the highly informative and complex splitting patterns arising from both H-H and H-F couplings, provide a unique spectral fingerprint. By comparing this spectrum to simpler, related structures, we can systematically deconstruct the electronic and steric effects of each substituent. This guide demonstrates that a combination of theoretical prediction, careful data acquisition, and comparative analysis empowers researchers to confidently assign complex molecular structures with a high degree of certainty.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 6. rsc.org [rsc.org]
- 7. 4-Fluorobenzaldehyde(459-57-4) 1H NMR [m.chemicalbook.com]
- 8. 3,5-Difluorobenzaldehyde(32085-88-4) 1H NMR spectrum [chemicalbook.com]
- 9. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. depts.washington.edu [depts.washington.edu]
- 12. sites.bu.edu [sites.bu.edu]
- 13. publish.uwo.ca [publish.uwo.ca]
A Comparative Guide to the 13C NMR Analysis of 3-Bromo-2,5-difluorobenzaldehyde
This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2,5-difluorobenzaldehyde, a key building block in pharmaceutical and materials science research. We will explore the theoretical basis for its spectral features, present a predicted spectrum based on established principles, and compare the utility of 13C NMR with alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy for the structural elucidation and purity assessment of this compound.
Introduction: The Structural Significance of this compound
This compound (C₇H₃BrF₂O, Molar Mass: 221.00 g/mol , CAS: 112279-64-8) is a polysubstituted aromatic aldehyde. The interplay of its electron-withdrawing fluorine and aldehyde groups, alongside the bulky bromine atom, creates a unique electronic environment within the benzene ring. This distinct substitution pattern is crucial for its reactivity and subsequent use in the synthesis of complex molecules. Accurate structural verification is therefore paramount, and 13C NMR spectroscopy stands as a primary tool for this purpose.
The Power of 13C NMR in Structural Elucidation
13C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives rise to a distinct signal in the spectrum. The chemical shift (δ) of each signal is highly sensitive to the local electronic environment, offering profound insights into the effects of neighboring atoms and functional groups. Furthermore, the coupling between 13C nuclei and other magnetically active nuclei, such as 19F, provides invaluable information about the connectivity of the molecule.
Predicting the 13C NMR Spectrum of this compound
A precise experimental 13C NMR spectrum of this compound is the gold standard for its identification. However, a predicted spectrum, based on the principle of substituent additivity, can serve as a powerful tool for preliminary analysis and spectral assignment. The chemical shift of a carbon in a substituted benzene ring can be estimated by adding the substituent chemical shift (SCS) increments of each substituent to the chemical shift of benzene (128.5 ppm).
Experimental Protocol: Predicting 13C NMR Chemical Shifts
-
Start with the base value: The chemical shift of the carbons in benzene is 128.5 ppm.
-
Obtain Substituent Chemical Shift (SCS) increments: Source authoritative tables for the SCS values for bromo, fluoro, and aldehyde (-CHO) groups for the ipso (the carbon bearing the substituent), ortho, meta, and para positions.
-
Apply the additivity principle: For each carbon atom in this compound, sum the SCS increments of all substituents based on their relative positions.
-
Account for steric and electronic effects: In polysubstituted rings, simple additivity may not be perfectly accurate due to interactions between substituents. These deviations are often predictable based on the nature of the groups.
dot graph "Workflow_for_13C_NMR_Prediction" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Benzene [label="Benzene (128.5 ppm)"]; SCS [label="Substituent Chemical Shift (SCS) Increments\n(Br, F, CHO)"]; Additivity [label="Apply Additivity Principle"]; Correction [label="Consider Steric/Electronic Effects"]; Predicted_Spectrum [label="Predicted 13C NMR Spectrum", fillcolor="#34A853"];
Benzene -> Additivity; SCS -> Additivity; Additivity -> Correction; Correction -> Predicted_Spectrum; } Caption: Workflow for predicting 13C NMR chemical shifts.
Based on established SCS values, we can predict the approximate chemical shifts for the seven carbon atoms in this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) | Expected Multiplicity (due to C-F Coupling) |
| C1 (CHO) | ~188-192 | Doublet of doublets (dd) |
| C2 (C-F) | ~155-160 | Doublet (d) |
| C3 (C-Br) | ~115-120 | Doublet of doublets (dd) |
| C4 | ~120-125 | Doublet (d) |
| C5 (C-F) | ~158-163 | Doublet (d) |
| C6 | ~118-123 | Doublet (d) |
| C-Aldehyde | ~185-190 | Singlet (or very small coupling) |
Note: These are estimated values and the actual experimental values may vary slightly depending on the solvent and other experimental conditions.
The Influence of 13C-19F Coupling
A key feature in the 13C NMR spectrum of fluorinated organic compounds is the presence of spin-spin coupling between carbon and fluorine nuclei.[1][2] This coupling provides crucial information about the proximity of fluorine atoms to specific carbons. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.
-
¹JCF (One-bond coupling): This is typically the largest coupling, with values ranging from -240 to -260 Hz. In our target molecule, C2 and C5 will exhibit this large coupling, appearing as doublets.
-
²JCF (Two-bond coupling): This coupling is smaller, usually in the range of 20-30 Hz. C1, C3, and C6 will show two-bond couplings to the adjacent fluorine atoms.
-
³JCF (Three-bond coupling): This is generally smaller than two-bond coupling, around 5-10 Hz. For instance, C4 will experience a three-bond coupling to the fluorine at C2.
-
Longer-range couplings (⁴JCF and beyond): These are often small and may not be resolved in a standard 13C NMR spectrum.
The presence of these C-F couplings will result in the splitting of the carbon signals into doublets or more complex multiplets, as indicated in the table above. For example, the aldehyde carbon (C1) is expected to be a doublet of doublets due to coupling with both F at C2 and F at C5.
Comparison with Alternative Analytical Techniques
While 13C NMR is a powerful tool for unambiguous structure determination, other techniques offer complementary information and can be more suitable for specific analytical goals, such as routine purity checks or the identification of functional groups.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates components of a mixture and provides information about their molecular weight and fragmentation patterns.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume of the solution into the GC.
-
Separation: The sample is vaporized and travels through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase.
-
Ionization and Mass Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured.
dot graph "GC_MS_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#EA4335"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Sample [label="Sample Injection"]; GC [label="Gas Chromatographic Separation"]; Ionization [label="Ionization (e.g., Electron Impact)"]; Mass_Analyzer [label="Mass Analysis"]; Spectrum [label="Mass Spectrum", fillcolor="#34A853"];
Sample -> GC -> Ionization -> Mass_Analyzer -> Spectrum; } Caption: Generalized workflow for GC-MS analysis.
Predicted GC-MS Data for this compound:
-
Molecular Ion Peak (M+): The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity at m/z 220 and 222.
-
Fragmentation Pattern: Common fragmentation pathways for benzaldehydes include the loss of the formyl radical (-CHO, 29 amu) and the loss of carbon monoxide (-CO, 28 amu).[3] The presence of bromine and fluorine will also influence the fragmentation, potentially leading to the loss of these atoms or related fragments.
| Technique | Strengths | Limitations |
| 13C NMR | Provides detailed structural information, including carbon connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity, requiring more sample. Longer acquisition times. |
| GC-MS | High sensitivity, excellent for separating mixtures and determining molecular weight. Provides fragmentation patterns useful for identification. | Destructive technique. Isomers can sometimes be difficult to differentiate based on mass spectra alone. |
| FTIR | Rapid and non-destructive. Excellent for identifying the presence of specific functional groups. | Provides limited information about the overall molecular structure and connectivity. Not ideal for distinguishing between isomers with the same functional groups. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or dissolved in a suitable solvent.
-
Data Acquisition: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured as a function of wavenumber.
Predicted FTIR Data for this compound:
The FTIR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
-
C=O stretch (aldehyde): A strong, sharp peak around 1700-1720 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-H stretch (aromatic): Peaks in the region of 3000-3100 cm⁻¹.
-
C=C stretch (aromatic): Several peaks in the 1450-1600 cm⁻¹ region.
-
C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ range.
-
C-Br stretch: A peak in the lower frequency region, typically below 800 cm⁻¹.
Conclusion: A Multi-faceted Approach to Structural Verification
For the comprehensive structural elucidation and purity assessment of this compound, a multi-technique approach is recommended. 13C NMR spectroscopy provides the most detailed and unambiguous structural information, particularly when considering the complex substitution pattern and the valuable insights from C-F coupling. GC-MS offers superior sensitivity for detecting impurities and confirming the molecular weight. FTIR serves as a rapid and convenient method for verifying the presence of key functional groups. By leveraging the strengths of each of these techniques, researchers can ensure the identity and quality of this important chemical intermediate, thereby underpinning the reliability of their subsequent research and development efforts.
References
- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
Introduction: Decoding Molecular Structure with Infrared Light
An In-Depth Guide to the FT-IR Spectroscopy of 3-Bromo-2,5-difluorobenzaldehyde: A Comparative Analysis for Researchers
Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique in modern chemistry, offering a rapid and non-destructive method to identify functional groups and probe the molecular structure of compounds. The principle lies in the interaction of infrared radiation with a molecule, causing its bonds to vibrate at specific, quantized frequencies. When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the radiation, and this absorption is detected and plotted to create an infrared spectrum.[1] This spectrum serves as a unique molecular "fingerprint," providing invaluable information for researchers in materials science, chemical synthesis, and drug development.
This guide provides a detailed analysis of the expected FT-IR spectrum of this compound, a halogenated aromatic aldehyde. Due to the absence of a publicly available, fully assigned spectrum for this specific molecule, this guide will leverage established principles of vibrational spectroscopy and comparative data from structurally related compounds to predict and interpret its key spectral features. We will explore how the interplay of the aldehyde functional group and the electron-withdrawing halogen substituents on the aromatic ring influences the vibrational frequencies, offering a framework for its unambiguous identification.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on proper sample preparation and data acquisition. For a solid crystalline sample such as this compound, the Attenuated Total Reflection (ATR) technique is a common and straightforward method.
Step-by-Step Protocol for ATR-FT-IR Spectroscopy
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
-
Background Spectrum Collection:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.
-
-
Sample Spectrum Collection:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is standard for routine analysis.
-
-
Data Processing and Cleaning:
-
After data collection, clean the sample from the ATR crystal using a suitable solvent and wipe.
-
Process the resulting spectrum using the spectrometer software. This may include baseline correction or ATR correction to account for the wavelength-dependent depth of penetration of the IR beam.
-
FT-IR Analysis of this compound: A Predictive Interpretation
The FT-IR spectrum of this compound is dominated by vibrations from the aldehyde group, the substituted aromatic ring, and the carbon-halogen bonds. The positions of these absorption bands are influenced by the strong electron-withdrawing effects of the two fluorine atoms and the bromine atom.
Key Vibrational Regions and Their Assignments
-
Aldehyde Functional Group (CHO):
-
C=O Stretching: The carbonyl (C=O) stretch is one of the most intense and recognizable peaks in the spectrum. For aromatic aldehydes, conjugation with the benzene ring lowers the vibrational frequency compared to saturated aldehydes.[2][3] The presence of strong electron-withdrawing groups (F, Br) on the ring is expected to slightly counteract this effect by pulling electron density away from the carbonyl group, strengthening the double bond. Therefore, the C=O stretch for this molecule is predicted to appear in the range of 1705-1720 cm⁻¹ .
-
Aldehydic C-H Stretching: This feature is highly diagnostic for aldehydes. It typically manifests as a pair of weak to medium intensity bands. One appears between 2820-2880 cm⁻¹ , and a second, more distinct peak appears between 2720-2780 cm⁻¹ .[4] The latter is particularly useful for distinguishing aldehydes from ketones.[5]
-
-
Aromatic Ring Vibrations:
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring typically occur at wavenumbers just above 3000 cm⁻¹. Expect weak to medium peaks in the 3050-3100 cm⁻¹ region.[6]
-
Aromatic C=C Stretching: The stretching vibrations within the benzene ring give rise to a series of medium-intensity bands in the 1450-1600 cm⁻¹ region.[6] The specific substitution pattern influences the exact position and appearance of these peaks.
-
-
Carbon-Halogen Vibrations:
-
C-F Stretching: The carbon-fluorine bonds produce very strong and characteristic absorption bands. Due to the high electronegativity of fluorine, these C-F stretching vibrations are found in the 1150-1350 cm⁻¹ region.[7][8] The presence of two C-F bonds may result in multiple strong peaks in this area.
-
C-Br Stretching: The carbon-bromine bond is weaker and involves a heavier atom, so its stretching vibration occurs at a much lower frequency. This peak is expected to be found in the fingerprint region, typically between 515-690 cm⁻¹ .[9]
-
Comparative FT-IR Analysis: The Influence of Substituents
To understand the spectral contributions of the bromo and difluoro substituents, it is instructive to compare the predicted spectrum of this compound with the known spectra of simpler, related molecules.
| Vibrational Mode | Benzaldehyde | 3,5-Difluorobenzaldehyde | This compound (Predicted) | Rationale for Spectral Shift |
| Aldehydic C-H Stretch | ~2820, ~2745 cm⁻¹ | ~2860, ~2760 cm⁻¹ | ~2870, ~2770 cm⁻¹ | The electronic environment created by the halogens can slightly shift the position and intensity of these Fermi resonance peaks. |
| Aromatic C-H Stretch | ~3065 cm⁻¹ | ~3080 cm⁻¹ | ~3085 cm⁻¹ | Minor shifts due to changes in the ring's electronic structure. |
| C=O Stretch | ~1703 cm⁻¹[2][6] | ~1710 cm⁻¹ | ~1715 cm⁻¹ | The strong inductive (-I) effect of the two fluorine and one bromine atoms withdraws electron density, strengthening the C=O bond and shifting its frequency to a higher wavenumber (a blue shift). |
| Aromatic C=C Stretch | ~1595, ~1580 cm⁻¹[6] | ~1610, ~1590 cm⁻¹ | ~1605, ~1585 cm⁻¹ | Substitution alters the symmetry and electronic distribution of the ring, causing shifts in these characteristic in-ring vibrations. |
| C-F Stretch | N/A | Strong peaks ~1150-1300 cm⁻¹ | Strong peaks ~1150-1350 cm⁻¹ | A highly characteristic and intense region confirming the presence of fluorine. The bromine at position 3 will subtly influence the electronic environment of the C-F bonds at positions 2 and 5. |
| C-Br Stretch | N/A | N/A | ~515-690 cm⁻¹ | A key diagnostic peak at a low wavenumber, confirming the presence of the bromine substituent. |
Visualizing the Workflow and Molecular-Spectral Relationships
Diagrams can simplify complex processes and relationships, providing a clear visual summary for researchers.
References
- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
A Senior Application Scientist's Guide to 3-Bromo-2,5-difluorobenzaldehyde and its Isomers: A Comparative Analysis for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates the efficiency of synthetic routes and the properties of the final products. Halogenated benzaldehydes are a cornerstone of modern organic synthesis, offering versatile handles for a myriad of chemical transformations. Among these, bromodifluorobenzaldehydes are particularly valuable due to the orthogonal reactivity of the aldehyde and the carbon-bromine bond, coupled with the modulating electronic effects of the fluorine atoms.
This guide provides an in-depth comparative analysis of 3-Bromo-2,5-difluorobenzaldehyde and its key isomers: 4-Bromo-2,5-difluorobenzaldehyde, 4-Bromo-2,6-difluorobenzaldehyde, and 3-Bromo-2,6-difluorobenzaldehyde. We will explore their synthesis, physical and spectroscopic properties, and critically, how the subtle differences in their substitution patterns influence their reactivity in key synthetic transformations. This guide is intended to be a practical resource, providing not only a theoretical understanding but also actionable experimental protocols.
Unveiling the Isomers: A Comparative Overview
The strategic placement of bromine and fluorine atoms on the benzaldehyde scaffold imparts distinct electronic and steric characteristics to each isomer, thereby influencing their reactivity and suitability for various applications.
Table 1: Physical and Spectroscopic Properties of Bromodifluorobenzaldehyde Isomers
| Isomer | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (Aldehyde Proton, δ ppm) | Key Spectroscopic Features |
| This compound | ![]() | 221.00 | 36-40[1] | ~10.13 (d)[2] | The aldehyde proton appears as a doublet due to coupling with the adjacent fluorine atom. |
| 4-Bromo-2,5-difluorobenzaldehyde | ![]() | 221.00 | Not specified | Not specified | Expected to show complex splitting in the aromatic region due to multiple F-H couplings. |
| 4-Bromo-2,6-difluorobenzaldehyde | ![]() | 221.00 | 76-81[3] | Not specified | Symmetrical structure might simplify the ¹H NMR spectrum in the aromatic region. |
| 3-Bromo-2,6-difluorobenzaldehyde | ![]() | 221.00 | 52-58[4] | ~10.3 (s)[5] | The aldehyde proton appears as a singlet due to the absence of adjacent protons. |
The Synthetic Landscape: Accessibility of the Isomers
The ease of synthesis and availability of starting materials are crucial considerations in the selection of a building block. Here, we provide an overview of the synthetic routes to our target isomers.
Synthesis of this compound
A common route to this compound involves the diazotization of 4-amino-3-bromo-2,5-difluorobenzaldehyde followed by a deamination reaction using hypophosphorous acid.[1][2]
Synthesis of Other Isomers
The synthesis of the other isomers often involves directed ortho-metalation or halogen-metal exchange followed by formylation. For instance, 3-Bromo-2,6-difluorobenzaldehyde can be synthesized from 1-bromo-2,4-difluorobenzene via lithiation with lithium diisopropylamide (LDA) and subsequent reaction with N,N-dimethylformamide (DMF).[5]
Reactivity Profile: A Deep Dive into Structure-Performance Relationships
The true value of these isomers lies in their differential reactivity, which can be harnessed for specific synthetic outcomes. The interplay of electronic and steric effects governs their performance in key reactions.
Electronic Effects
The strongly electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the aldehyde group. Fluorine atoms positioned ortho and para to the bromine atom will enhance the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. The electron-withdrawing effect of the fluorine atoms also activates the aromatic ring towards nucleophilic aromatic substitution.
Steric Hindrance
The presence of substituents ortho to the aldehyde or the bromine can introduce steric hindrance, which may impede the approach of bulky reagents or catalysts. For example, in 4-Bromo-2,6-difluorobenzaldehyde, the two fluorine atoms flanking the aldehyde group can sterically hinder reactions at the carbonyl carbon. Similarly, a fluorine atom ortho to the bromine, as in this compound and 3-Bromo-2,6-difluorobenzaldehyde, can influence the rate of oxidative addition in cross-coupling reactions.
Head-to-Head Comparison in Key Transformations
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the C-Br bond in our isomers is expected to be influenced by the position of the electron-withdrawing fluorine atoms.
Expected Reactivity Order:
-
4-Bromo-2,5-difluorobenzaldehyde: The fluorine atom para to the bromine will strongly activate the C-Br bond towards oxidative addition.
-
This compound: The ortho fluorine atom provides some activation, but might also introduce minor steric hindrance.
-
4-Bromo-2,6-difluorobenzaldehyde: The two meta fluorine atoms will have a weaker activating effect on the C-Br bond compared to ortho or para substituents.
-
3-Bromo-2,6-difluorobenzaldehyde: Similar to the 3-bromo-2,5-difluoro isomer, the ortho fluorine provides activation.
Nucleophilic Aromatic Substitution
The electron-deficient nature of the aromatic ring in these isomers makes them suitable substrates for nucleophilic aromatic substitution (SNA_r_), particularly for the displacement of a fluorine atom. The position of the activating aldehyde group and the bromine atom will direct the regioselectivity of the substitution.
Experimental Protocols: Putting Theory into Practice
The following protocols are representative examples and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Bromodifluorobenzaldehyde isomer (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the bromodifluorobenzaldehyde isomer, arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the solvent mixture and degas the solution by bubbling with argon for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under a positive pressure of argon.
-
Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
Materials:
-
Bromodifluorobenzaldehyde isomer (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, 1.1 equiv)
-
Anhydrous DMF or DMSO
Procedure:
-
Dissolve the bromodifluorobenzaldehyde isomer in the anhydrous solvent in a flame-dried round-bottom flask under an inert atmosphere.
-
Add the nucleophile portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
Conclusion: Making an Informed Choice
The choice between this compound and its isomers is not arbitrary. A careful consideration of the desired reactivity, potential steric clashes, and the electronic influence of the substituents is paramount for the successful execution of a synthetic strategy.
-
For highly efficient Suzuki-Miyaura couplings , 4-Bromo-2,5-difluorobenzaldehyde is likely the superior choice due to the strong para-activating effect of the fluorine atom.
-
When steric hindrance around the aldehyde is a concern, This compound and 4-Bromo-2,5-difluorobenzaldehyde are preferable to the 2,6-difluoro isomers.
-
For regioselective nucleophilic aromatic substitution , the specific substitution pattern of each isomer offers unique opportunities to direct the incoming nucleophile.
This guide provides a framework for understanding the nuanced differences between these valuable synthetic building blocks. By leveraging this knowledge, researchers can make more informed decisions, leading to more efficient and successful synthetic endeavors in the pursuit of novel therapeutics and advanced materials.
References
- 1. prepchem.com [prepchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. 4-Bromo-2,6-difluorobenzaldehyde 96 537013-51-7 [sigmaaldrich.com]
- 4. 3-Bromo-2,6-difluorobenzaldehyde, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 3-BROMO-2,6-DIFLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Alternative Reagents for 3-Bromo-2,5-difluorobenzaldehyde in Modern Synthesis
For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic route. 3-Bromo-2,5-difluorobenzaldehyde is a valuable building block, prized for its unique electronic properties and versatile reactivity, particularly in the construction of complex, fluorinated molecules of pharmaceutical interest. The presence of the aldehyde offers a reactive handle for a myriad of transformations, while the bromo and difluoro substituents provide opportunities for diversification through cross-coupling reactions and modulation of physicochemical properties.
This guide provides an in-depth comparison of this compound with its most common alternatives. We will delve into the underlying chemical principles that govern their reactivity, present available experimental data to support these comparisons, and provide detailed protocols for their application in key synthetic transformations. Our goal is to equip you with the knowledge to make informed decisions when selecting the optimal reagent for your specific synthetic challenge.
The Strategic Importance of the 2,5-Difluoro-3-formylphenyl Moiety
The 2,5-difluoro-3-formylphenyl scaffold is a privileged motif in medicinal chemistry. The fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and modulate pKa and lipophilicity. The aldehyde functionality serves as a versatile precursor for the synthesis of a wide range of heterocycles, such as isoquinolines, which are core structures in many natural products and pharmaceutical agents.[1][2][3][4][5]
Core Alternatives to this compound
The primary alternatives to this compound are its halogen analogs and its corresponding boronic acid. The choice between these reagents is typically a trade-off between reactivity, cost, and stability.
-
3-Chloro-2,5-difluorobenzaldehyde : Generally the most cost-effective of the halo-analogs, but also the least reactive in palladium-catalyzed cross-coupling reactions.
-
3-Iodo-2,5-difluorobenzaldehyde : The most reactive of the halo-analogs, often allowing for milder reaction conditions, but typically comes at a higher cost and may have lower stability.
-
2,5-Difluoro-3-formylphenylboronic acid : A direct partner in Suzuki-Miyaura couplings, offering an alternative disconnection approach. Its stability and reactivity can be advantageous in certain contexts.
The following sections will explore the performance of these reagents in key palladium-catalyzed cross-coupling reactions.
Comparative Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl, which is primarily dictated by the carbon-halogen bond dissociation energy and the kinetics of the oxidative addition step.[6]
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl compounds. The choice of the halide on the benzaldehyde scaffold significantly impacts the reaction conditions required for efficient coupling.
Theoretical Reactivity and Experimental Observations
The oxidative addition of the aryl halide to the Pd(0) catalyst is the rate-determining step in many Suzuki-Miyaura reactions. The weaker C-I bond leads to faster oxidative addition compared to the C-Br and C-Cl bonds.[7][8][9] Consequently, 3-iodo-2,5-difluorobenzaldehyde is expected to react under the mildest conditions, followed by the bromo and then the chloro analog.
While direct side-by-side comparative data for these specific substrates is scarce in the literature, we can infer their relative reactivity from established principles and isolated examples. For instance, Suzuki couplings with aryl bromides often require higher temperatures and more sophisticated ligand systems compared to aryl iodides.[10] Aryl chlorides typically demand even more forcing conditions and highly active catalysts.[11]
Alternative Approach: 2,5-Difluoro-3-formylphenylboronic Acid
Using 2,5-Difluoro-3-formylphenylboronic acid allows the coupling with an aryl halide or triflate partner. This can be advantageous if the desired coupling partner is more readily available as a halide.
Data Presentation: A Comparative Look at Suzuki-Miyaura Coupling
| Reagent | Typical Catalyst System | Typical Base | Typical Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 75-85 | [10] |
| 3-Chloro-2,5-difluorobenzaldehyde | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | Room Temp | 0.5 | >95 | [11] |
| 3-Iodo-2,5-difluorobenzaldehyde | PdCl₂(dppf) | Na₂CO₃ | Toluene/Dioxane | 85 | 4 | High | Inferred from[10] |
| 2,5-Difluoro-3-formylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 40 | 2 | 89 | [11] |
Note: The data presented is compiled from different sources and reaction conditions are not identical. It serves to illustrate the general reactivity trends.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis. The reactivity trend of the halo-benzaldehydes in this reaction mirrors that of the Suzuki-Miyaura coupling.
Reactivity Considerations
3-Iodo-2,5-difluorobenzaldehyde is the most reactive substrate for Sonogashira couplings, often reacting at room temperature.[12] this compound typically requires elevated temperatures, while the chloro analog is generally a poor substrate for this reaction unless specialized catalyst systems are employed.[13][14][15]
Data Presentation: Sonogashira Coupling of Halobenzaldehydes
| Reagent | Alkyne Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 65 | Good | Inferred from[12] |
| 3-Iodo-2,5-difluorobenzaldehyde | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp | High | Inferred from[12] |
| 3-Chloro-2,5-difluorobenzaldehyde | Phenylacetylene | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 100 | Moderate | Inferred from[14] |
Note: Yields are qualitative and based on general reactivity trends. Specific yields will be substrate-dependent.
Experimental Workflow: Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira coupling reaction.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of halide on the benzaldehyde substrate is again a critical parameter for reaction success.
Reactivity and Catalyst Selection
Similar to the other cross-coupling reactions, the reactivity order is I > Br > Cl. While modern catalysts can facilitate the amination of aryl chlorides, aryl bromides remain a more reliable substrate class.[16][17] The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often being required for challenging substrates.[18][19]
Data Presentation: Buchwald-Hartwig Amination
| Reagent | Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | Good | Inferred from[20] |
| 3-Chloro-2,5-difluorobenzaldehyde | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | Moderate to Good | Inferred from[16] |
| 3-Iodo-2,5-difluorobenzaldehyde | Piperidine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80 | High | Inferred from general trends |
Note: The data presented is illustrative and based on general principles of Buchwald-Hartwig amination.
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Conclusion and Recommendations
The choice of reagent to introduce the 2,5-difluoro-3-formylphenyl moiety is a strategic decision that depends on the specific requirements of the synthetic route.
-
This compound represents a good balance of reactivity and cost, making it a suitable choice for a wide range of applications.
-
3-Chloro-2,5-difluorobenzaldehyde is a more economical option, but its lower reactivity may necessitate the use of more expensive and specialized catalyst systems, potentially offsetting the initial cost savings. It is a viable option for large-scale synthesis where process optimization can be extensively performed.
-
3-Iodo-2,5-difluorobenzaldehyde is the reagent of choice when mild reaction conditions are paramount, for example, in the presence of sensitive functional groups. Its higher cost may be justified by improved yields and simplified purification.
-
2,5-Difluoro-3-formylphenylboronic acid offers a valuable alternative disconnection, particularly when the desired coupling partner is a readily available aryl halide.
Ultimately, the optimal choice will be determined by a careful consideration of factors including the cost of starting materials and catalysts, the desired reaction conditions, and the overall efficiency of the synthetic sequence. It is always recommended to perform small-scale screening experiments to identify the most effective reagent and conditions for a specific transformation.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Isoquinoline synthesis [organic-chemistry.org]
- 3. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydroisoquinoline synthesis [organic-chemistry.org]
- 5. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Analysis of 3-Bromo-2,5-difluorobenzaldehyde for Pharmaceutical Quality Control
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Bromo-2,5-difluorobenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The accurate quantification of this analyte and its potential impurities is critical for ensuring drug product quality and safety. This document details an optimized primary analytical method and compares its performance against two alternative protocols, offering researchers and drug development professionals a thorough framework for selecting and implementing a suitable HPLC strategy. The causality behind experimental choices is explained, and all protocols are presented within a self-validating system to ensure trustworthiness and scientific integrity.
Introduction: The Analytical Imperative for Halogenated Benzaldehydes
This compound is a halogenated aromatic aldehyde whose reactivity makes it a valuable building block in medicinal chemistry. However, its purity can significantly impact the yield and impurity profile of subsequent synthetic steps. Therefore, a robust and reliable analytical method is paramount for its characterization. This guide explores different reversed-phase HPLC approaches to achieve optimal separation, sensitivity, and efficiency.
Primary Optimized Protocol: Isocratic Elution with a C18 Stationary Phase
This primary method is designed for routine quality control, prioritizing simplicity, reproducibility, and robustness. An isocratic elution is employed, which uses a constant mobile phase composition, making it easy to set up and reliable for routine analyses.[1]
Rationale for Component Selection
-
Stationary Phase: A C18 column is the workhorse of reversed-phase chromatography and is an excellent starting point for the separation of moderately polar compounds like aromatic aldehydes.[2][3] The hydrophobic nature of the C18 alkyl chains provides effective retention for the aromatic ring of this compound.
-
Mobile Phase: A mixture of acetonitrile and water is chosen for the mobile phase. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good peak shape and low viscosity. A phosphate buffer is included to maintain a consistent pH, which is crucial for reproducible retention times of any ionizable impurities.
-
Detector: A UV detector is selected due to the presence of a chromophore (the benzene ring) in the analyte, which allows for sensitive detection at an appropriate wavelength.
Detailed Experimental Protocol
-
HPLC System: Agilent 1100 series or equivalent with a UV detector.
-
Column: Zorbax SB-C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of the mobile phase.
Comparative Analysis: Alternative HPLC Protocols
To provide a comprehensive overview, two alternative protocols are presented, exploring different separation strategies.
Alternative Protocol 1: Gradient Elution for Impurity Profiling
For complex samples or for identifying unknown impurities, a gradient elution method can be advantageous.[4][5] By gradually increasing the organic solvent concentration, compounds with a wider range of polarities can be effectively separated in a single run.[4][5][6]
-
HPLC System: Same as the primary protocol.
-
Column: Same as the primary protocol.
-
Mobile Phase:
-
A: 20 mM Potassium Phosphate buffer (pH 3.0)
-
B: Acetonitrile
-
-
Gradient Program:
-
0-15 min: 30% to 100% B
-
15-20 min: Hold at 100% B
-
20.1-25 min: Re-equilibration at 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Alternative Protocol 2: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
A Phenyl-Hexyl stationary phase offers alternative selectivity for aromatic compounds due to π-π interactions between the phenyl groups on the stationary phase and the analyte's aromatic ring.[7][8] This can be beneficial for resolving isomers or closely related aromatic impurities.
-
HPLC System: Same as the primary protocol.
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water in a 55:45 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Performance Comparison: A Data-Driven Evaluation
The following table summarizes the hypothetical performance data for the three protocols, assuming the presence of two potential impurities: a more polar impurity (Impurity A) and a less polar impurity (Impurity B).
| Parameter | Primary Protocol (Isocratic C18) | Alternative 1 (Gradient C18) | Alternative 2 (Isocratic Phenyl-Hexyl) |
| Retention Time (min) | |||
| Impurity A | 2.5 | 3.1 | 2.8 |
| This compound | 5.8 | 8.2 | 6.5 |
| Impurity B | 12.1 | 10.5 | 11.5 |
| Resolution (Rs) | |||
| (Impurity A / Analyte) | 4.2 | 6.5 | 5.1 |
| (Analyte / Impurity B) | 5.5 | 3.8 | 4.8 |
| Tailing Factor (T) | 1.1 | 1.0 | 1.2 |
| Theoretical Plates (N) | 8500 | 12000 | 8000 |
| Total Run Time (min) | 15 | 25 | 15 |
Method Trustworthiness: A Self-Validating System
To ensure the reliability of the analytical data, a System Suitability Test (SST) must be performed before any sample analysis.[9][10] This verifies that the chromatographic system is performing adequately for the intended analysis.[9][11][12] The SST is an integral part of many analytical procedures according to the United States Pharmacopeia (USP) and the International Conference on Harmonization (ICH).[9][13]
System Suitability Test (SST) Protocol
-
Prepare a System Suitability Solution: This solution should contain the analyte (this compound) and known impurities at a concentration that allows for accurate peak measurement.
-
Perform Replicate Injections: Inject the system suitability solution five times consecutively.
-
Evaluate Key Parameters: Calculate the following parameters and ensure they meet the acceptance criteria outlined in the table below.
| SST Parameter | Acceptance Criteria | Rationale |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Ensures the precision and repeatability of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
| Resolution (Rs) between Analyte and Closest Eluting Peak | ≥ 2.0 | Guarantees that the analyte peak is well-separated from any adjacent peaks. |
| Tailing Factor (T) | ≤ 1.5 | Measures peak symmetry, which can affect integration accuracy. |
| Theoretical Plates (N) | ≥ 2000 | A measure of column efficiency. |
Visualizing the Workflow
The following diagram illustrates the logical workflow for selecting and validating an appropriate HPLC method for the analysis of this compound.
Caption: Workflow for HPLC method development and validation.
Conclusion
The choice between isocratic and gradient elution, as well as the selection of the stationary phase, depends on the specific analytical goal. For routine quality control of this compound where simplicity and reproducibility are paramount, the isocratic C18 method is highly suitable. For complex impurity profiling, the gradient C18 method offers superior resolving power. The Phenyl-Hexyl column provides an alternative selectivity that can be advantageous in specific separation challenges. Regardless of the chosen method, adherence to a strict system suitability protocol is essential to ensure the generation of trustworthy and scientifically sound data.
References
- 1. uhplcs.com [uhplcs.com]
- 2. waters.com [waters.com]
- 3. orochem.com [orochem.com]
- 4. mastelf.com [mastelf.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. youtube.com [youtube.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. database.ich.org [database.ich.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 3-Bromo-2,5-difluorobenzaldehyde
In the landscape of pharmaceutical research and fine chemical synthesis, the careful handling of reactive intermediates is paramount to both personnel safety and experimental integrity. 3-Bromo-2,5-difluorobenzaldehyde, a key building block in the development of novel therapeutics, presents a specific set of handling challenges due to its chemical properties. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring a secure laboratory environment for researchers, scientists, and drug development professionals. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the "why" behind each safety measure, thereby fostering a culture of proactive safety.
Understanding the Hazard Profile
This compound is a halogenated aromatic aldehyde. While a specific, comprehensive toxicological profile for this exact compound is not widely published, its constituent functional groups provide a strong indication of its potential hazards. Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[1][2][3] The presence of bromine and fluorine substituents further necessitates caution, as halogenated organic compounds can have varying toxicities and may be absorbed through the skin.[4][5] Therefore, a conservative and thorough approach to PPE is essential.
Core Hazard Considerations:
-
Skin and Eye Irritation: Direct contact can cause irritation or chemical burns.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory system.[1][2]
-
Dermal Absorption: Halogenated compounds can potentially be absorbed through the skin, leading to systemic effects.
-
Unknown Long-Term Effects: As with many research chemicals, the long-term toxicological effects are not fully characterized, warranting a high degree of caution.
Essential Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all procedures involving this compound, from weighing and transfer to reaction setup and workup.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or vigorous reaction.[6] | Protects against splashes of the chemical or solvents, which can cause serious eye irritation.[3] A face shield provides an additional layer of protection for the entire face. |
| Hand Protection | Double-gloving with nitrile gloves. | Nitrile provides good resistance to a range of chemicals.[7][8] Double-gloving minimizes the risk of exposure due to tears or punctures in the outer glove and allows for safe removal of the contaminated outer layer. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin and personal clothing from splashes and spills. Flame-resistant material is a prudent additional precaution in a laboratory setting. |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] | A fume hood is the primary engineering control to prevent the inhalation of potentially harmful vapors or dust. |
| Foot Protection | Closed-toe, non-perforated shoes made of a durable material. | Protects the feet from spills and falling objects. |
Step-by-Step Guide to PPE Usage
Donning (Putting On) PPE
A systematic approach to donning PPE is critical to ensure complete and effective protection.
Doffing (Removing) PPE
The removal of PPE is a critical step to prevent self-contamination. The guiding principle is "dirty-to-dirty, clean-to-clean."
Operational Plan: Handling and Storage
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure that a safety shower and eyewash station are readily accessible.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][10] The storage temperature should be under inert gas (nitrogen or Argon) at 2-8°C.[11]
Disposal Plan: Managing Contaminated Materials
Proper waste management is a critical component of laboratory safety and environmental responsibility.
-
Contaminated PPE : All disposable PPE, such as gloves, that has come into contact with this compound should be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste : As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[4][12][13] Never mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[14] Ensure waste containers are kept closed when not in use and are properly labeled with their contents.[13]
By adhering to these rigorous PPE protocols and operational plans, you can confidently and safely incorporate this compound into your research workflows, protecting yourself, your colleagues, and the integrity of your scientific endeavors.
References
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




